Product packaging for 3-(3,5-Difluorophenyl)oxetan-3-OL(Cat. No.:CAS No. 1395281-64-7)

3-(3,5-Difluorophenyl)oxetan-3-OL

Cat. No.: B1401233
CAS No.: 1395281-64-7
M. Wt: 186.15 g/mol
InChI Key: NZCUIDNMEKWIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3,5-Difluorophenyl)oxetan-3-OL is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B1401233 3-(3,5-Difluorophenyl)oxetan-3-OL CAS No. 1395281-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-difluorophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCUIDNMEKWIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetan-3-ol: Properties, Synthesis, and Applications in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its value lies in its unique combination of properties: a compact, three-dimensional structure, low molecular weight, and high polarity.[1] Medicinal chemists increasingly employ oxetanes as versatile bioisosteres, strategically replacing common functional groups to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] They are particularly effective as hydrophilic surrogates for gem-dimethyl groups and as stable replacements for metabolically labile carbonyl groups.[1][3][4] This strategic incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][5][6]

This guide focuses on a specific, highly valuable building block: This compound . This compound combines the beneficial properties of the oxetane core with the unique electronic and metabolic attributes of a 3,5-difluorophenyl substituent. The difluoro substitution pattern is a well-established strategy in medicinal chemistry to block metabolic oxidation and modulate protein-ligand interactions through hydrogen bonding or dipole interactions. This technical guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, an overview of its reactivity, and a discussion of its strategic application in the design of next-generation therapeutics.

PART 1: Core Physicochemical and Spectroscopic Properties

The distinct structural features of this compound govern its physical behavior and spectroscopic signature. The combination of the strained, polar oxetane ring, the tertiary alcohol, and the electron-withdrawing difluorinated aromatic ring results in a unique set of properties crucial for its application as a synthetic building block.

Physicochemical Data Summary

A compilation of the core physicochemical properties is presented below. These values are critical for designing reaction conditions, purification strategies, and for computational modeling in drug design programs.

PropertyValueSource
CAS Number 1395281-64-7[7][8]
Molecular Formula C₉H₈F₂O₂[8][9]
Molecular Weight 186.16 g/mol [8][9]
Appearance (Predicted) White to off-white solidGeneral chemical knowledge
Boiling Point Not available
Storage Inert atmosphere, 2-8°C[8]
SMILES OC1(C2=CC(F)=CC(F)=C2)COC1[8]
Spectroscopic Profile (Predicted)

Detailed experimental spectral data for this specific molecule is not widely published. However, based on its structure, a characteristic spectroscopic profile can be predicted. This information is invaluable for reaction monitoring and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons.

    • The two equivalent protons on the oxetane ring (CH₂) would likely appear as a multiplet or two distinct doublets due to geminal coupling, typically in the range of δ 4.5-5.0 ppm.

    • The aromatic protons would present as two signals: a triplet for the proton at the 4-position of the phenyl ring and a doublet for the two protons at the 2- and 6-positions, likely between δ 6.8-7.5 ppm.

    • A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, which would be exchangeable with D₂O.[10]

  • ¹³C NMR: The carbon NMR would be characterized by:

    • A quaternary carbon signal for C3 of the oxetane ring (bearing the -OH and aryl group), likely around δ 75-85 ppm.

    • A signal for the two equivalent oxetane methylene carbons (C2 and C4) around δ 80-90 ppm.

    • Multiple signals in the aromatic region (δ 100-165 ppm), showing characteristic C-F coupling. The carbons directly bonded to fluorine would exhibit large one-bond coupling constants (¹JCF).

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the tertiary alcohol, typically in the 3600-3200 cm⁻¹ region.[11] Strong C-O stretching vibrations for the ether and alcohol would be visible in the 1200-1000 cm⁻¹ range. Characteristic C-F stretching bands would appear in the 1350-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve loss of small neutral molecules such as water (H₂O) or formaldehyde (CH₂O) from the oxetane ring.

PART 2: Synthesis and Methodologies

The most direct and widely employed method for synthesizing 3-aryl-oxetan-3-ols is through the nucleophilic addition of an organometallic reagent to oxetan-3-one.[12] The Grignard reaction, a classic and robust C-C bond-forming reaction, is ideally suited for this transformation.[13][14]

Workflow: Grignard Addition to Oxetan-3-one

The synthesis is a two-step process: (1) formation of the 3,5-difluorophenylmagnesium bromide Grignard reagent, and (2) its subsequent reaction with oxetan-3-one, followed by an aqueous workup.

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup A 1-Bromo-3,5-difluorobenzene D 3,5-Difluorophenyl- magnesium Bromide A->D Initiate with I₂ crystal B Magnesium Turnings B->D C Anhydrous THF C->D Solvent F Reaction at 0 °C to RT D->F Grignard Reagent E Oxetan-3-one E->F G Quench with aq. NH₄Cl F->G H This compound (Final Product) G->H Purification (Chromatography)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard additions to oxetanones.[12][14]

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Step 1: Formation of 3,5-Difluorophenylmagnesium Bromide

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Causality: The iodine crystal activates the magnesium surface by etching away the passivating oxide layer, facilitating the insertion of magnesium into the C-Br bond. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[13]

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Oxetan-3-one and Workup

  • In a separate flame-dried flask under nitrogen, dissolve oxetan-3-one (1.1 eq.) in anhydrous THF.

  • Cool this solution to 0 °C using an ice bath.

  • Add the prepared Grignard reagent solution dropwise to the oxetan-3-one solution via cannula or dropping funnel, maintaining the temperature at 0 °C.

    • Causality: The reaction is exothermic. Slow addition at low temperature controls the reaction rate, preventing side reactions and potential degradation of the strained oxetane ring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the intermediate magnesium alkoxide to form the final alcohol product while neutralizing any unreacted Grignard reagent. It is preferred over strong acids which could promote ring-opening of the oxetane.[5]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

PART 3: Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by the interplay between the strained oxetane ring, the tertiary alcohol, and the difluorophenyl moiety. This reactivity profile is key to its utility as a versatile intermediate.

Key Reactions and Stability
  • Ring-Opening Reactions: The primary reactivity of the oxetane core involves its susceptibility to ring-opening under acidic conditions.[5] Protonation of the ether oxygen activates the ring toward nucleophilic attack, yielding 1,3-diol derivatives. This reaction pathway limits the use of strong acidic conditions in subsequent synthetic steps.[12]

  • Reactions of the Tertiary Alcohol: The hydroxyl group can undergo standard alcohol reactions, such as O-alkylation or esterification, to introduce further diversity. However, these reactions must be performed under basic or neutral conditions to preserve the integrity of the oxetane ring.

  • Influence of the Difluorophenyl Group: The strongly electron-withdrawing nature of the 3,5-difluorophenyl group increases the acidity of the tertiary alcohol compared to its non-fluorinated analog. It also electronically deactivates the aromatic ring towards electrophilic substitution.

Reactivity reactant This compound intermediate Protonated Oxetane (Activated Intermediate) reactant->intermediate H⁺ (Acid Catalyst) product 1-(3,5-Difluorophenyl)propane-1,3-diol Derivative intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate

Caption: Acid-catalyzed ring-opening of the oxetane.

Strategic Value in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate can profoundly and predictably improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Improving Solubility and Reducing Lipophilicity: A primary application is to replace lipophilic groups like gem-dimethyl or tert-butyl. The oxetane introduces a polar ether linkage and a hydrogen bond-accepting oxygen atom, which can significantly enhance aqueous solubility and reduce lipophilicity (LogD).[1][6] This is a critical advantage for improving the oral bioavailability of drug candidates.

  • Blocking Metabolic Hotspots: The 3,5-difluoro substitution on the phenyl ring is a classic strategy to block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway that leads to rapid drug clearance. This enhances the metabolic stability and half-life of the compound.

  • Modulating Basicity (pKa): When placed near a basic nitrogen atom, the strong electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of the amine (by up to 2.7 units if alpha to the amine).[1][2] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[6]

  • Vectorial Exit into 3D Space: The rigid, sp³-hybridized nature of the oxetane ring projects the difluorophenyl group into a well-defined vector in three-dimensional space. This provides a rigid scaffold for optimizing interactions with protein binding pockets, often leading to improved potency and selectivity.

Caption: Oxetane as a bioisostere for a gem-dimethyl group.

Conclusion

This compound is more than just a chemical compound; it is a sophisticated design element for the modern medicinal chemist. It synergistically combines the solubility-enhancing and metabolically robust nature of the oxetane ring with the proven metabolic blocking capabilities of the 3,5-difluorophenyl group. Its synthesis is straightforward via established organometallic chemistry, making it an accessible and highly valuable building block for drug discovery programs. As researchers continue to push the boundaries of chemical space to find safer and more effective medicines, the strategic deployment of meticulously designed scaffolds like this compound will undoubtedly play a pivotal role in the development of future therapeutics.

References

A Senior Application Scientist's Guide to 3-(3,5-Difluorophenyl)oxetan-3-ol (CAS: 1395281-64-7): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, success is often defined by the strategic design of molecules that balance potency with optimal pharmacokinetic properties. 3-(3,5-Difluorophenyl)oxetan-3-ol, identified by its CAS number 1395281-64-7, has emerged as a particularly valuable building block for drug development professionals.[1][2][3] This guide provides an in-depth technical overview of this compound, moving beyond simple data to explain the scientific rationale behind its synthesis and application.

The power of this molecule lies in the synergistic combination of two distinct, high-value motifs: the oxetane ring and the 3,5-difluorophenyl group . The oxetane moiety, a four-membered ether, is a proven tool for enhancing the aqueous solubility, metabolic stability, and conformational profile of drug candidates.[4] Simultaneously, the strategic placement of two fluorine atoms on the phenyl ring serves to block common sites of metabolic attack and can enhance target binding affinity.[5][6] This guide will dissect these components, present a logical synthetic strategy, and provide a field-proven experimental protocol to validate the compound's utility in a preclinical setting.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1395281-64-7[1][7]
Molecular Formula C₉H₈F₂O₂[1][3][7]
Molecular Weight 186.16 g/mol [1][3][7]
SMILES OC1(C2=CC(F)=CC(F)=C2)COC1[1][7]
MDL Number MFCD23703311[1][2]
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C[1]

The Rationale in Drug Design: A Tale of Two Motifs

The utility of this compound is not accidental; it is a product of deliberate chemical design that addresses common challenges in drug discovery.

The Oxetane Moiety: A Bioisosteric Advantage

The oxetane ring is increasingly employed as a "bioisostere" for more common, and often problematic, functional groups like gem-dimethyl or carbonyl groups.[4] A bioisosteric replacement is a powerful strategy where one functional group is swapped for another to improve a molecule's properties without losing its desired biological activity.

Causality: The replacement of a lipophilic gem-dimethyl group with a more polar, three-dimensional oxetane can lead to profound improvements in:

  • Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving interaction with water and thereby enhancing solubility—a critical factor for oral bioavailability.

  • Metabolic Stability: Carbonyl groups are often susceptible to reduction by metabolic enzymes. The oxetane ring is a more stable surrogate, reducing the rate of metabolic clearance.[4]

  • Lipophilicity (LogP): The oxetane motif can subtly modulate a compound's lipophilicity, helping to achieve the optimal balance required for membrane permeability and low off-target toxicity.[4]

G cluster_0 Problematic Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Parent_Drug_Carbonyl Parent Drug (with Carbonyl) Oxetane Oxetane Moiety Parent_Drug_Carbonyl->Oxetane Replace Parent_Drug_Gem Parent Drug (with gem-Dimethyl) Parent_Drug_Gem->Oxetane Replace Improved_Drug Improved Drug Candidate Oxetane->Improved_Drug Leads to Solubility Increased Solubility Improved_Drug->Solubility Stability Enhanced Metabolic Stability Improved_Drug->Stability Lipophilicity Optimized Lipophilicity Improved_Drug->Lipophilicity

Caption: Bioisosteric replacement strategy using the oxetane motif.

The 3,5-Difluorophenyl Group: A Metabolic Shield

The introduction of fluorine into drug candidates is a well-established and highly effective strategy in medicinal chemistry.[5] The 3,5-difluoro substitution pattern is particularly advantageous.

Causality:

  • Blocking Metabolic Oxidation: Aromatic rings are common sites of metabolism by cytochrome P450 (CYP) enzymes, which hydroxylate electron-rich positions. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making it less susceptible to oxidative metabolism. The 3 and 5 positions are common metabolic "hotspots," and their fluorination acts as a metabolic shield, increasing the compound's half-life.[8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) or orthogonal multipolar interactions with the target protein, potentially increasing binding affinity and potency.[5] The difluorophenyl group on diflunisal, for example, contributes to its improved anti-inflammatory activity.[6]

Synthesis and Retrosynthetic Analysis

A robust and logical synthetic route is essential for the practical application of any building block. The synthesis of this compound can be logically approached via the reaction of an organometallic reagent with an oxetanone precursor.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the structure to readily available starting materials. The tertiary alcohol of the target molecule is a key disconnection point, suggesting a Grignard reaction.

G Target This compound Disconnection C-C Disconnection (Grignard Reaction) Target->Disconnection Oxetanone Oxetan-3-one Disconnection->Oxetanone Grignard 3,5-Difluorophenyl magnesium bromide Disconnection->Grignard Bromobenzene 1-Bromo-3,5-difluorobenzene Grignard->Bromobenzene Mg Mg metal Grignard->Mg

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Protocol

This protocol describes a plausible, two-step synthesis from commercially available precursors.

  • Preparation of 3,5-Difluorophenylmagnesium bromide (Grignard Reagent):

    • Rationale: This step creates the nucleophilic aryl species required to attack the oxetanone electrophile.

    • Procedure: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. A small iodine crystal can be added to initiate the reaction. The reaction is typically exothermic and may require gentle heating to start, followed by cooling to maintain a gentle reflux. The reaction is complete upon consumption of the magnesium metal.

  • Reaction with Oxetan-3-one:

    • Rationale: This is the key bond-forming step to construct the final product. Oxetan-3-one is a strained ketone, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9]

    • Procedure: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. To this, add a solution of oxetan-3-one in anhydrous THF dropwise, maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful temperature control to prevent side reactions. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Rationale: This sequence isolates and purifies the final product.

    • Procedure: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound as a solid.

Application in Preclinical Development: The Liver Microsomal Stability Assay

Once synthesized, a key application of this building block is to incorporate it into a lead compound to improve its metabolic stability. The following is a self-validating protocol for assessing this property.

Workflow Overview

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s, which are concentrated in microsomal fractions.[1][10][11] A lower rate of metabolism indicates higher stability.

G Start Prepare Reagents: - Test Compound - Microsomes - NADPH Cofactor Incubate Incubate at 37°C Start->Incubate Timepoints Sample at Timepoints (e.g., 0, 5, 15, 30, 45 min) Incubate->Timepoints Quench Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Analyze->End

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol
StepActionRationale & Self-Validation
1. Reagent Preparation Prepare stock solutions: 10 mM test compound in DMSO. Prepare working solutions (e.g., 100 µM) in acetonitrile. Prepare liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4). Prepare NADPH regenerating system.[10][11]Trustworthiness: Accurate stock concentrations are critical for reliable data. Using a regenerating system for NADPH ensures the cofactor is not depleted during the incubation, validating the enzymatic activity throughout the experiment.
2. Incubation In a 96-well plate, pre-warm microsomes and test compound (final concentration 1 µM) at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH solution.[12]Expertise: Pre-warming ensures the reaction starts at the correct physiological temperature. The reaction is always initiated by the cofactor, providing a precise start time (T=0).
3. Time-Point Sampling At designated time points (e.g., 0, 5, 15, 30, 45 min), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (a structurally similar, stable compound).[1][12]Expertise: Staggered time points allow for the calculation of a degradation rate. The internal standard corrects for variations in sample processing and instrument response, which is a key self-validating step.
4. Control Incubations Run parallel incubations: (A) No NADPH: Test compound + microsomes. (B) No Microsomes: Test compound + buffer + NADPH.Trustworthiness: Control A validates that degradation is NADPH-dependent (i.e., enzymatic) and not due to chemical instability. Control B ensures the compound is stable in the buffer system.
5. Sample Processing Seal the plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 g for 20 min) to pellet the precipitated proteins.Causality: This step removes proteins that would interfere with the LC-MS/MS analysis, ensuring a clean analytical sample.
6. LC-MS/MS Analysis Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.Expertise: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the low concentrations of the test compound.

Data Interpretation and Expected Outcomes

The data from the LC-MS/MS analysis is used to plot the natural log of the percent remaining compound versus time. The slope of this line gives the degradation rate constant (k).

Key parameters are calculated:[12]

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (k / [microsomal protein]) * 1000

A successful application of the this compound moiety would be expected to significantly increase the metabolic stability of a parent compound.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint)Interpretation
Parent Drug (e.g., with p-methoxyphenyl) 8173 µL/min/mgHigh Clearance (Metabolically Unstable)
Modified Drug (with this compound) > 60< 23 µL/min/mgLow Clearance (Metabolically Stable)

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for overcoming fundamental challenges in drug development. By combining the solubility and stability-enhancing properties of the oxetane ring with the metabolic shielding effect of the 3,5-difluorophenyl group, this building block empowers medicinal chemists to rationally design drug candidates with superior ADME profiles. The robust synthetic accessibility and the clear, verifiable impact on metabolic stability make it a privileged scaffold for any researcher, scientist, or drug development professional aiming to create the next generation of therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3,5-Difluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(3,5-difluorophenyl)oxetan-3-ol, a compound of significant interest in modern medicinal chemistry. The strategic incorporation of a 3,5-difluorophenyl moiety onto a tertiary alcohol centered on an oxetane ring presents a unique combination of structural and physicochemical characteristics. This document will delve into the rationale behind its molecular design, a detailed synthetic protocol, and a thorough analysis of its structural features. The insights provided are intended to empower researchers and drug development professionals in leveraging this and similar scaffolds for the creation of novel therapeutics with enhanced pharmacological profiles.

Introduction: The Strategic Convergence of the Oxetane Ring and Difluorophenyl Group

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The molecular architecture of this compound is a testament to the power of strategic molecular design, combining two highly valued motifs: the oxetane ring and the difluorinated phenyl group.

The oxetane ring , a four-membered cyclic ether, has emerged as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] Its inclusion in a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] The strained nature of the four-membered ring also imparts a distinct three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets.[2]

The 3,5-difluorophenyl group offers a powerful tool for modulating a molecule's electronic and physicochemical properties. The high electronegativity of fluorine can alter pKa, enhance binding affinity through hydrogen bonding and dipole interactions, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] The meta-disposition of the fluorine atoms on the phenyl ring creates a unique electronic environment, influencing the overall properties of the molecule.

The combination of these two moieties in this compound results in a scaffold with the potential for improved drug-like properties, making it an attractive building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₉H₈F₂O₂[5]
Molecular Weight 186.16 g/mol [5]
CAS Number 1395281-64-7[5]
Appearance Predicted to be a solid[6]
SMILES OC1(COC1)C1=CC(F)=CC(F)=C1[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a 3,5-difluorophenyl organometallic reagent to oxetan-3-one. This method is widely applicable for the synthesis of 3-aryl-oxetan-3-ols and offers a reliable and scalable route.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the C-C bond between the oxetane ring and the phenyl group, leading back to oxetan-3-one and a 3,5-difluorophenyl organometallic species, which can be generated from 1-bromo-3,5-difluorobenzene.

G This compound This compound C-C Disconnection C-C Disconnection This compound->C-C Disconnection Oxetan-3-one Oxetan-3-one C-C Disconnection->Oxetan-3-one 3,5-Difluorophenyl Organometallic 3,5-Difluorophenyl Organometallic C-C Disconnection->3,5-Difluorophenyl Organometallic 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 3,5-Difluorophenyl Organometallic->1-Bromo-3,5-difluorobenzene

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

G start_end start_end process process reagent reagent product product start Start: 1-Bromo-3,5-difluorobenzene grignard Grignard Formation or Lithium-Halogen Exchange start->grignard nBuLi n-BuLi or Mg organometallic 3,5-Difluorophenyl Organometallic Intermediate grignard->organometallic nBuLi->grignard addition Nucleophilic Addition organometallic->addition workup Aqueous Work-up (e.g., sat. NH4Cl) addition->workup oxetanone Oxetan-3-one oxetanone->addition extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product Product: this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is based on established procedures for the synthesis of analogous 3-aryl-oxetan-3-ols.[7]

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

  • Oxetan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Formation of the Organometallic Reagent (via Lithium-Halogen Exchange):

    • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add 1-bromo-3,5-difluorobenzene (1.0 eq) to the cooled THF.

    • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the organolithium reagent can be monitored by TLC if desired.

  • Nucleophilic Addition to Oxetan-3-one:

    • To the freshly prepared organolithium solution at -78 °C, add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours.

    • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the oxetane and the aromatic protons.

  • Oxetane Protons: The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as two sets of signals, likely multiplets or distinct doublets of doublets, in the region of δ 4.5-5.0 ppm.

  • Aromatic Protons: The 3,5-difluorophenyl group will exhibit two types of protons. The proton at the 4-position (para to the oxetane) will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two ortho protons. The two equivalent protons at the 2- and 6-positions (ortho to the oxetane) will appear as a doublet of doublets or a multiplet. These signals are expected in the aromatic region (δ 6.8-7.5 ppm).

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton will be observed, the chemical shift of which will be dependent on the concentration and solvent, typically in the range of δ 2.0-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

  • Oxetane Carbons: The tertiary carbon bearing the hydroxyl and phenyl groups (C3) is expected to have a chemical shift in the range of δ 70-80 ppm. The two equivalent methylene carbons of the oxetane ring (C2 and C4) will likely appear as a single peak around δ 80-85 ppm.

  • Aromatic Carbons: The carbon atoms of the difluorophenyl ring will show characteristic chemical shifts, with the carbons directly attached to the fluorine atoms exhibiting large C-F coupling constants. The ipso-carbon (attached to the oxetane) and the other aromatic carbons will appear in the δ 100-165 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1400-1600 cm⁻¹.

  • C-O Stretch (Ether and Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-F Stretch: Strong bands in the 1100-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of this compound make it a highly attractive scaffold for medicinal chemistry programs.

  • Improved Solubility and Permeability: The polar oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[2] The fluorine atoms can modulate lipophilicity, allowing for fine-tuning of the molecule's ability to cross biological membranes.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it can replace.[1] The strong C-F bonds of the difluorophenyl group can block potential sites of cytochrome P450-mediated oxidation, thereby increasing the in vivo half-life of a drug candidate.[4]

  • Enhanced Target Engagement: The tertiary alcohol can act as a hydrogen bond donor and acceptor, while the ether oxygen of the oxetane is a good hydrogen bond acceptor. The fluorine atoms can participate in favorable electrostatic interactions with the target protein. These features provide multiple points of interaction for high-affinity binding.

  • Three-Dimensional Diversity: The rigid, puckered structure of the oxetane ring introduces a well-defined three-dimensional vector, which can be exploited to probe the topology of a protein's binding site more effectively than a more flexible acyclic analogue.

Conclusion

This compound represents a sophisticated molecular building block that strategically combines the beneficial properties of an oxetane ring and a difluorinated aromatic system. Its synthesis is achievable through established organometallic chemistry, and its structure offers a compelling array of features for the development of novel therapeutics with improved pharmacological profiles. This guide has provided a detailed overview of its molecular structure, a robust synthetic protocol, and an analysis of its potential applications, with the aim of facilitating its use in advancing the frontiers of drug discovery.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3,5-Difluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Oxetane Moiety in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the synthesis and characterization of 3-(3,5-Difluorophenyl)oxetan-3-ol. The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in contemporary medicinal chemistry.[1][2] Its unique conformational rigidity, low molecular weight, and high polarity make it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][4] The strategic incorporation of oxetanes can significantly enhance the physicochemical properties of drug candidates, leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[2][5] This guide provides a detailed exploration of a specific, fluorinated oxetane derivative, offering both the practical steps for its creation and the analytical methods for its thorough characterization.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic addition of a Grignard reagent to a suitable oxetane precursor. This approach is favored for its reliability and the commercial availability of the starting materials. The overall synthetic strategy is a two-step process, beginning with the readily available oxetan-3-ol.

Step 1: Oxidation of Oxetan-3-ol to Oxetan-3-one

The initial and critical step is the oxidation of oxetan-3-ol to its corresponding ketone, oxetan-3-one. This transformation is foundational as oxetan-3-one serves as the electrophilic partner in the subsequent Grignard reaction. Several oxidation protocols are available, with a common and effective method employing N-chlorosuccinimide (NCS) in the presence of a catalyst.

Experimental Protocol: Synthesis of Oxetan-3-one

  • Reaction Setup: To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM), add N-tert-butylbenzenesulfinamide (catalyst) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Addition of Oxidant: Cool the reaction mixture in a water bath to maintain a temperature of 20-25°C. Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction for 1 hour after the complete addition of NCS. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove solid byproducts. Concentrate the filtrate under reduced pressure. The crude oxetan-3-one can be purified by distillation under reduced pressure to yield a clear liquid.

Step 2: Grignard Reaction of 3,5-Difluorophenylmagnesium Bromide with Oxetan-3-one

The core carbon-carbon bond formation is accomplished via the Grignard reaction. This classic organometallic reaction involves the nucleophilic attack of the Grignard reagent, formed from 1-bromo-3,5-difluorobenzene, on the electrophilic carbonyl carbon of oxetan-3-one. The success of this reaction is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are potent bases and will readily react with any protic species, including water.[1][2]

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until the magnesium is consumed.

  • Addition to Oxetan-3-one: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of oxetan-3-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Reaction Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

II. Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10m2HAr-H (ortho to F)
~6.80tt1HAr-H (para to F)
~4.80d2H-O-CH ₂- (oxetane)
~4.60d2H-C-CH ₂-O- (oxetane)
~2.50s1H-OH

Rationale for Predicted Shifts: The aromatic protons will appear in the downfield region, with the protons ortho to the fluorine atoms experiencing a different electronic environment than the proton para to the fluorines. The diastereotopic methylene protons of the oxetane ring are expected to appear as two distinct doublets due to their proximity to the chiral center. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163 (dd)C -F
~145 (t)Ar-C -C(OH)
~110 (dd)Ar-C H (ortho to F)
~105 (t)Ar-C H (para to F)
~80-O-C H₂-
~75C -OH

Rationale for Predicted Shifts: The carbon atoms directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (dd for C-F). The other aromatic carbons will show smaller two- and three-bond couplings. The quaternary carbon of the oxetane ring bearing the hydroxyl and aryl groups will be significantly downfield, as will the methylene carbons of the oxetane ring. Online prediction tools can provide more refined estimates.[6]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

A single resonance is expected for the two equivalent fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (aliphatic)
1620, 1590, 1470Medium-StrongC=C stretch (aromatic)
1150-1050StrongC-F stretch
980-950StrongC-O-C stretch (oxetane ring)

Rationale for Expected Absorptions: The most prominent peaks will be the broad O-H stretch of the alcohol, the C-F stretches, and the characteristic C-O-C stretch of the strained oxetane ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (186.16 g/mol ) is expected, though it may be of low intensity in alcohols.[5]

  • Key Fragments:

    • [M-H₂O]⁺: Loss of water is a common fragmentation pathway for alcohols.

    • [M-C₂H₄O]⁺: Cleavage of the oxetane ring.

    • [C₇H₄F₂O]⁺: Fragment corresponding to the difluorobenzoyl cation.

    • [C₆H₃F₂]⁺: The difluorophenyl cation.

Rationale for Fragmentation: The fragmentation of tertiary alcohols is often initiated by the loss of a neutral molecule like water.[8] The strained oxetane ring can also undergo characteristic cleavage.

III. Workflow and Process Visualization

To provide a clear overview of the synthesis and characterization process, the following diagrams illustrate the key workflows.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Grignard Reaction cluster_purification Purification Oxetanol Oxetan-3-ol Oxetanone Oxetan-3-one Oxetanol->Oxetanone NCS, DBU, DCM Target_Molecule 3-(3,5-Difluorophenyl) oxetan-3-ol Oxetanone->Target_Molecule 1. Grignard Reagent 2. Sat. NH4Cl (aq) Grignard_Reagent 3,5-Difluorophenyl magnesium Bromide Purification Flash Column Chromatography Target_Molecule->Purification 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene->Grignard_Reagent Mg, I2, Et2O

Caption: Overall workflow for the synthesis of this compound.

Characterization Workflow

Characterization_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

IV. Conclusion and Future Perspectives

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The strategic use of a Grignard reaction with oxetan-3-one provides an efficient route to this valuable fluorinated building block. The outlined characterization methods, including multinuclear NMR, IR spectroscopy, and mass spectrometry, offer a complete toolkit for verifying the identity and purity of the final product.

The availability of novel, functionalized oxetanes such as the one described herein is crucial for advancing drug discovery programs. These building blocks empower medicinal chemists to explore new chemical space and to fine-tune the properties of lead compounds, ultimately contributing to the development of safer and more effective therapeutics.

V. References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--

  • Antenucci, A., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from --INVALID-LINK--

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 283. Retrieved from --INVALID-LINK--

  • Winthrop University, Department of Chemistry. (2012, January). The Grignard Reaction. CHEM 304. Retrieved from --INVALID-LINK--

  • Singh, R. P., et al. (n.d.). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from --INVALID-LINK--

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from --INVALID-LINK--

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from --INVALID-LINK--

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from --INVALID-LINK--

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Retrieved from --INVALID-LINK--

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Biotage. (n.d.). Chemistry Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Grignard Reagents. Retrieved from --INVALID-LINK--

  • Reddy, B. V. S., et al. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from --INVALID-LINK--

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education.

  • ChemicalBook. (n.d.). Oxetan-3-ol(7748-36-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(23), 5576. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 3-hexanol [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Robertson, D. L. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from --INVALID-LINK--

  • Lassalas, P., et al. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 7(11), 1042–1047. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from --INVALID-LINK--

  • Lassalas, P., et al. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship. Retrieved from --INVALID-LINK--

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Van der Heiden, E., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 4,255,356. (1981). Purification of tertiary amines using an adsorbent. Google Patents. Retrieved from --INVALID-LINK--

  • European Patent No. 0007983A1. (1980). Process for the purification of tertiary amines. Google Patents. Retrieved from --INVALID-LINK--

References

3-(3,5-Difluorophenyl)oxetan-3-OL NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted NMR Spectral Data of 3-(3,5-Difluorophenyl)oxetan-3-ol

Abstract

This compound is a molecule of significant interest in medicinal chemistry, combining the metabolically robust and solubility-enhancing oxetane scaffold with a difluorophenyl group, a common moiety in drug candidates for modulating electronic properties and metabolic stability.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of publicly available experimental spectra, this document synthesizes data from analogous structures and foundational NMR principles to offer a robust, theoretical framework for spectral assignment. We will delve into the rationale behind predicted chemical shifts, explore complex spin-spin coupling patterns arising from proton-proton and proton-fluorine interactions, and outline a rigorous experimental workflow for acquiring and validating this data. This guide is intended to serve as a practical resource for researchers in drug discovery and chemical synthesis, enabling them to identify, characterize, and confirm the structure of this and related molecules with confidence.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be characterized by distinct signals from the oxetane ring and the 3,5-difluorophenyl group. The presence of a stereocenter at the C3 position renders the methylene protons of the oxetane ring diastereotopic, leading to more complex splitting patterns than a simple triplet.

1.1. Aromatic Region (δ 6.5 – 7.5 ppm)

The 3,5-difluorophenyl group is expected to produce two distinct signals:

  • H4' (para-proton): This proton is flanked by two fluorine atoms, resulting in a triplet multiplicity due to coupling with two equivalent fluorine nuclei (³JHF). Its chemical shift will be the furthest upfield in the aromatic region due to the electron-withdrawing nature of the fluorine atoms.

  • H2'/H6' (ortho-protons): These two protons are chemically equivalent. They will be split by the H4' proton into a doublet (³JHH) and further split by the adjacent fluorine atom into a triplet (⁴JHF). This will result in a complex multiplet, likely a doublet of triplets.

1.2. Aliphatic Region (δ 4.5 – 5.0 ppm and Hydroxyl Proton)

  • Oxetane Protons (H2/H4): The four protons on the oxetane ring are diastereotopic. The protons on C2 will be equivalent to the protons on C4 due to the molecule's symmetry. They are expected to appear as two distinct signals, each integrating to 2H. Due to geminal and vicinal coupling, these will likely appear as complex multiplets, often as two sets of doublets, in the region of δ 4.5-5.0 ppm.[3]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[4][5] In a non-polar aprotic solvent like CDCl₃, it is expected to appear as a broad singlet. Its position can vary significantly but is often found between δ 2.0 and 4.0 ppm. This signal will disappear upon the addition of a drop of D₂O to the NMR sample due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Assigned ProtonPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J) in Hz
H2'/H6'7.05 - 7.152Hdt³JHH ≈ 8.5 Hz, ⁴JHF ≈ 2.5 Hz
H4'6.85 - 6.951Ht³JHF ≈ 9.0 Hz
H2/H4 (axial)4.85 - 4.952Hd²JHH ≈ 7.0 Hz
H2/H4 (equatorial)4.70 - 4.802Hd²JHH ≈ 7.0 Hz
OH2.5 - 3.51Hbr sN/A

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The use of a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial, as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

  • Aromatic Carbons: The carbons of the difluorophenyl ring will exhibit splitting due to C-F coupling. The C-F coupling constants are diagnostic, with ¹JCF being the largest, followed by ²JCF, ³JCF, and so on.[6] The carbons directly bonded to fluorine (C3'/C5') will appear as a doublet with a large coupling constant.

  • Oxetane Carbons: The C3 carbon, being a quaternary alcohol, will appear downfield in the aliphatic region. The equivalent C2 and C4 carbons will appear further upfield.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Assigned CarbonPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (J) in HzDEPT-135 Signal
C3'/C5'162.5 - 164.5dd¹JCF ≈ 245-250 Hz, ³JCF ≈ 13 HzQuaternary (absent)
C1'145.0 - 147.0t³JCF ≈ 10 HzQuaternary (absent)
C2'/C6'109.5 - 111.5d²JCF ≈ 25 HzCH (positive)
C4'104.0 - 106.0t²JCF ≈ 26 HzCH (positive)
C2/C478.0 - 80.0sN/ACH₂ (negative)
C374.0 - 76.0t³JCF ≈ 3 HzQuaternary (absent)

Visualization of Structure and Key Couplings

A clear understanding of the molecular structure and the through-bond relationships between nuclei is fundamental to spectral interpretation.

Caption: Molecular structure of this compound with atom numbering.

G cluster_aromatic Aromatic System cluster_oxetane Oxetane System H4_prime H4' F3_prime F3' H4_prime->F3_prime ³JHF F5_prime F5' H4_prime->F5_prime ³JHF H2_prime H2' H2_prime->H4_prime ⁵JHH (small) H2_prime->F3_prime ⁴JHF H6_prime H6' H6_prime->F5_prime ⁴JHF H2_ax H2ax H2_eq H2eq H2_ax->H2_eq ²JHH (geminal)

Caption: Key predicted J-coupling relationships for spectral interpretation.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a systematic series of NMR experiments is required. The following protocol outlines a robust approach for the complete structural elucidation of this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a good starting point. For compounds with poor solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[7]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[7]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Experiment Workflow

The following sequence of experiments should be performed on a high-field NMR spectrometer (≥400 MHz).

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Proton Count & Basic Structure) C13 ¹³C{¹H} NMR (Carbon Count) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Confirm H-H couplings F19_NMR ¹⁹F NMR (Optional) (Confirm Fluorine Environment) H1->F19_NMR Investigate H-F couplings DEPT DEPT-135 (Distinguish CH, CH₂, CH₃) HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds, 2-4 bonds) C13->HMBC HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Assign protonated carbons HSQC->HMBC Connect molecular fragments

Caption: Logical workflow for complete NMR-based structure elucidation.

Step-by-Step Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and basic multiplicity.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • DEPT-135: Run this experiment to differentiate CH₂ groups (negative phase) from CH and CH₃ groups (positive phase).

  • ¹H-¹H COSY: This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are coupled, for example, between the H2'/H6' and H4' protons.

  • ¹H-¹³C HSQC: This spectrum correlates protons directly to the carbons they are attached to. It is the most reliable way to assign the chemical shifts of protonated carbons.

  • ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to four bonds. It is critical for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the oxetane protons (H2/H4) to the aromatic carbon C1' will confirm the connection between the two rings.

  • (Optional) ¹⁹F NMR: If available, a ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms, confirming their chemical environment.[8]

By systematically applying this workflow, a researcher can move from predicted data to confirmed, unambiguous structural assignment, ensuring the highest level of scientific trustworthiness.

References

3-(3,5-Difluorophenyl)oxetan-3-OL mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(3,5-Difluorophenyl)oxetan-3-ol

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules incorporating unique scaffolds, such as the oxetane ring, have garnered significant attention for their ability to modulate physicochemical properties like solubility and metabolic stability.[1][2] This guide focuses on one such molecule: this compound. With a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol , this compound presents a unique analytical challenge and opportunity.[3]

Mass spectrometry stands as an indispensable tool for confirming the identity, structure, and purity of such compounds. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Core Molecular Structure & Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental characteristics. The structure of this compound integrates three key functional regions that dictate its behavior in a mass spectrometer:

  • The Oxetane Ring: A four-membered, strained heterocyclic ether. This strained ring is a potential site for charge localization and is susceptible to ring-opening fragmentation pathways.[4]

  • The Tertiary Alcohol (-OH): This hydroxyl group is a primary site for ionization (both protonation and deprotonation) and is prone to a characteristic neutral loss of water.[5]

  • The 3,5-Difluorophenyl Group: The aromatic ring provides stability, while the two fluorine atoms serve as mass markers, influencing the molecule's electronic properties and fragmentation.

These features are summarized in the table below.

PropertyValueSource
CAS Number 1395281-64-7[3][6]
Molecular Formula C₉H₈F₂O₂[3]
Molecular Weight 186.16 g/mol [3]
Monoisotopic Mass 186.0492 Da

The Causality of Ionization Technique Selection

The choice of ionization source is the most critical decision in shaping the analytical outcome. The goal is to convert the neutral analyte into a gas-phase ion with maximum efficiency and minimal unintended degradation.

Primary Recommendation: Electrospray Ionization (ESI)

For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the premier choice. As a "soft" ionization technique, ESI imparts minimal excess energy to the analyte, which is advantageous for preserving the molecular ion and obtaining a clear measurement of its molecular weight.[7]

  • Expertise & Causality: The molecule's hydroxyl group and the ether oxygen of the oxetane ring contain lone pairs of electrons, making them excellent proton acceptors (Lewis bases).[4][8] This inherent chemical property makes the molecule ideally suited for forming a protonated molecule, [M+H]⁺, in positive ion mode. Conversely, the hydroxyl proton is sufficiently acidic to be abstracted, allowing for detection in negative ion mode as [M-H]⁻.[8]

  • Positive vs. Negative Ion Mode:

    • Positive Ion Mode ([M+H]⁺): This is the recommended starting point. By acidifying the mobile phase (e.g., with 0.1% formic acid), we create a proton-rich environment that promotes the formation of the [M+H]⁺ ion, which is often highly stable and abundant.[9]

    • Negative Ion Mode ([M-H]⁻): This mode can also be effective. By using a basic mobile phase additive (e.g., a trace of ammonia solution), we facilitate the removal of the hydroxyl proton.[9] Comparing the signal-to-noise ratio in both modes is a crucial step in method development to ensure maximum sensitivity.

Alternative Technique: Electron Ionization (EI)

Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (70 eV), causing extensive and reproducible fragmentation.[10]

  • Trustworthiness & Application: While ESI is superior for determining molecular weight, EI provides a rich, fingerprint-like fragmentation pattern that is invaluable for structural confirmation and library matching.[11] However, its application here is contingent on the analyte's thermal stability and volatility. The molecular ion peak in EI spectra is often weak or entirely absent for alcohols due to rapid fragmentation.[5]

Experimental Workflow and Protocols

A self-validating protocol requires meticulous attention to each step, from sample preparation to data acquisition.

Experimental Workflow: LC-ESI-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Weigh Analyte B Dissolve in MeOH/H₂O A->B C Prepare Serial Dilutions B->C D Inject Sample C->D E C18 Reverse-Phase Column D->E F Gradient Elution (H₂O/ACN + 0.1% FA) E->F G ESI Source (Positive Ion Mode) F->G H Full Scan MS (m/z 50-500) I Data-Dependent MS/MS (Collision-Induced Dissociation) H->I J Data Analysis I->J Fragmentation M [M+H]⁺ m/z 187.0567 C₉H₉F₂O₂⁺ F1 [M+H - H₂O]⁺ m/z 169.0462 C₉H₇F₂O⁺ M->F1 - H₂O F3 [Difluorophenyl]⁺ m/z 113.0248 C₆H₄F₂⁺ M->F3 - C₃H₅O₂ F2 [M+H - H₂O - CO]⁺ m/z 141.0513 C₈H₇F₂⁺ F1->F2 - CO

References

The Strategic Incorporation of 3-Substituted Oxetanes in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide offers a comprehensive analysis of the strategic use of 3-substituted oxetanes, detailing their role as versatile bioisosteres, their impact on critical drug-like properties, and practical synthetic methodologies for their incorporation. Through data-driven comparisons, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers aiming to leverage the "oxetane advantage" in drug discovery programs.

The Rise of the Oxetane: A Paradigm Shift in Bioisosterism

For decades, medicinal chemists have relied on a standard toolkit of functional groups to optimize lead compounds. However, classic bioisosteric replacements often come with trade-offs. For instance, the gem-dimethyl group, frequently used to block metabolic oxidation, invariably increases lipophilicity, potentially leading to off-target effects and reduced solubility.[2] Similarly, carbonyl groups, while offering valuable hydrogen bonding capabilities, can be susceptible to metabolic reduction or hydrolysis.[3]

The introduction of the 3-substituted oxetane ring offers a compelling solution to these challenges. This small, polar, and metabolically robust heterocycle has emerged as a superior bioisosteric replacement for both gem-dimethyl and carbonyl moieties, providing a unique combination of steric bulk and polarity.[4][5]

Oxetanes as gem-Dimethyl and Carbonyl Surrogates

The strategic replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane maintains a similar three-dimensional profile while significantly increasing polarity. This "hydrophilic sister" to the lipophilic gem-dimethyl unit can dramatically improve aqueous solubility and reduce metabolic clearance without the associated lipophilicity penalty.[4][6]

As a carbonyl isostere, the oxetane ring mimics the dipole moment and hydrogen-bond accepting capacity of a ketone or amide but is significantly more stable to metabolic degradation.[5] This substitution can enhance a compound's metabolic half-life and introduce greater three-dimensionality.[7]

Bioisosteric_Replacement cluster_0 Common Motifs cluster_1 Bioisosteric Replacement A gem-Dimethyl (Lipophilic, Metabolically Stable) C 3,3-Disubstituted Oxetane A->C Improves Solubility Reduces Lipophilicity B Carbonyl (Polar, H-Bond Acceptor, Metabolically Labile) B->C Increases Metabolic Stability Maintains H-Bonding

Caption: Bioisosteric replacement strategy using a 3,3-disubstituted oxetane.

Physicochemical Property Modulation: A Quantitative Perspective

The incorporation of a 3-substituted oxetane can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These changes are not merely qualitative; they can be quantified and strategically employed to overcome specific drug discovery hurdles.

Impact on Solubility, Lipophilicity, and Basicity
  • Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4] This is a critical advantage for improving the oral bioavailability of poorly soluble drug candidates.

  • Lipophilicity (LogD): Oxetane-containing molecules are consistently less lipophilic than their gem-dimethyl counterparts.[7] This reduction in LogD is beneficial for minimizing off-target toxicity and improving overall drug-like properties.

  • Basicity (pKa) Modulation: The potent electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[5] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]

Parent Compound (Motif) Oxetane Analog Property Parent Value Oxetane Value Fold Change / Δ Reference
gem-Dimethyl AnalogOxetane AnalogAqueous Solubility1x4-4000xIncrease[4]
gem-Dimethyl AnalogOxetane AnalogLogDHigherLowerReduction[7]
Piperidineα-Oxetanyl PiperidinepKa9.97.2-2.7[5]
Morpholine AnalogSpiro-oxetane AnalogAqueous Solubility1x>1xIncrease[9]
Carbonyl AnalogOxetane AnalogMetabolic Clearance (CLint)HigherLowerImprovement[9]
Ethyl-piperazine AnalogOxetanyl-piperazine AnalogpKa8.06.4-1.6[8]

Table 1: Comparative physicochemical and metabolic data for oxetane-containing compounds and their non-oxetane analogues.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating an oxetane ring is the enhancement of metabolic stability. The oxetane moiety itself is generally robust to oxidative metabolism by cytochrome P450 enzymes.[10] By replacing metabolically labile groups or by sterically shielding adjacent vulnerable positions, the oxetane can significantly prolong the half-life of a drug candidate.[11]

For example, in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a lead compound suffered from poor metabolic stability and low solubility. Replacing a dimethylisoxazole motif with a methoxymethyl-oxetane substituent led to the clinical candidate PF-06821497, which displayed drastically improved metabolic and solubility properties.[5][8]

Metabolic_Stability A Lead Compound (Metabolically Labile Site) B CYP450 Enzymes A->B Oxidation C Rapid Metabolism Poor PK Profile B->C E Reduced Metabolism Improved PK Profile B->E D Oxetane-Modified Compound (Metabolic Site Blocked/Shielded) D->B Resistant to Oxidation

Caption: The role of oxetane in blocking metabolic pathways.

Synthetic Strategies and Key Building Blocks

The growing importance of oxetanes has spurred the development of robust and scalable synthetic methods. While numerous approaches exist, the derivatization of key building blocks such as oxetan-3-one and 3-amino-oxetane, and intramolecular cyclizations like the Williamson ether synthesis, are among the most common strategies.

Key Building Block: Oxetan-3-one

Oxetan-3-one is a versatile and commercially available starting material for a wide array of 3-substituted oxetanes.[4] Its ketone functionality allows for reactions such as reductive amination, Grignard additions, and Wittig-type olefination.

Experimental Protocol: Reductive Amination of Oxetan-3-one with Benzylamine

This protocol describes a standard procedure for the synthesis of a secondary amine from oxetan-3-one.

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for the imine over the ketone.[12]

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-benzyl-oxetan-3-amine.

Key Building Block: 3-Amino-oxetane

3-Amino-oxetane is another crucial building block, frequently used in amide bond formation and other nucleophilic substitution reactions. Its commercial availability has facilitated its widespread use in drug discovery programs.[13]

Experimental Protocol: HATU-Mediated Amide Coupling of 3-Amino-oxetane

This protocol details the formation of an amide bond using a common peptide coupling reagent.

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like N,N-dimethylformamide (DMF) (0.2 M).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add 3-amino-oxetane (1.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash chromatography or recrystallization.[14][15]

Intramolecular Williamson Etherification

The intramolecular Williamson etherification is a classic and reliable method for constructing the oxetane ring from an acyclic precursor, typically a 1,3-halohydrin or a 1,3-diol derivative. The reaction proceeds via an S_N2 mechanism, where a base-generated alkoxide displaces a leaving group.[2]

Caption: General scheme of the intramolecular Williamson etherification.

Case Studies in Drug Discovery

The true value of 3-substituted oxetanes is best illustrated through their successful application in drug discovery programs, where they have been instrumental in overcoming significant challenges.

Case Study: mTOR Inhibitors and hERG Mitigation

In the development of mTOR inhibitors for oncology, a lead compound (a tetrahydroquinazoline derivative) exhibited potent activity but was plagued by significant hERG inhibition (IC₅₀ = 8.5 μM), a major cardiotoxicity risk. This liability was attributed to the high basicity of a tertiary amine (pKa = 7.6). To address this, medicinal chemists incorporated an oxetane ring adjacent to the basic nitrogen. The resulting analog, GDC-0349, displayed a markedly lower pKa (5.0) due to the inductive effect of the oxetane oxygen. This reduction in basicity successfully eliminated the hERG liability (IC₅₀ > 100 μM) while maintaining potent mTOR inhibition, demonstrating a textbook example of strategic pKa modulation.[11]

Case Study: DLK Inhibitors and CNS Penetration

In a program targeting dual leucine zipper kinase (DLK) for neurodegenerative diseases, achieving sufficient brain penetration was a key objective. An initial lead compound was optimized to GNE-3511, which featured an N-oxetanylazetidine moiety. This strategic incorporation of the oxetane was crucial for reducing the efflux ratio, a measure of how effectively a compound is pumped out of the brain. The resulting compound, GNE-3511, demonstrated excellent kinase selectivity and good brain penetration in rats, highlighting the utility of the oxetane motif in designing CNS-active drugs.[11]

Conclusion and Future Outlook

The 3-substituted oxetane has firmly established itself as an indispensable tool in the medicinal chemist's armamentarium. Its ability to serve as a metabolically stable, polar bioisostere for gem-dimethyl and carbonyl groups provides a rational strategy for improving a host of drug-like properties, including solubility, metabolic stability, lipophilicity, and basicity. As synthetic methodologies continue to evolve, providing even greater access to diverse and functionalized oxetane building blocks, the application of this versatile scaffold is expected to expand further. For drug development professionals, a deep understanding of the principles and practicalities of incorporating 3-substituted oxetanes is no longer optional but essential for the design of next-generation therapeutics.

References

The Strategic Deployment of 3-(3,5-Difluorophenyl)oxetan-3-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased polarity, aqueous solubility, and metabolic stability, often while maintaining or improving biological activity.[1][2] This guide provides an in-depth technical overview of 3-(3,5-difluorophenyl)oxetan-3-ol, a versatile building block that combines the benefits of the oxetane ring with the unique electronic properties of a difluorinated phenyl group. We will explore its synthesis, characterization, and strategic application in the construction of complex molecular architectures, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and synthetic chemistry.

The Oxetane Moiety: A Paradigm Shift in Molecular Design

Historically, chemists have often relied on traditional functional groups to modulate the properties of lead compounds. However, the introduction of strained ring systems, such as oxetanes, has provided a new dimension to molecular design. The oxetane ring, a four-membered cyclic ether, is not merely a passive spacer. Its inherent ring strain (approximately 106 kJ/mol) and the polarized C-O bonds contribute to a unique conformational rigidity and a distinct dipole moment.[1]

Notably, the oxetane unit can serve as a bioisosteric replacement for commonly employed functionalities like gem-dimethyl or carbonyl groups.[2] This substitution can lead to significant improvements in:

  • Aqueous Solubility: The polar nature of the ether linkage enhances interactions with water, often leading to a dramatic increase in solubility compared to its non-polar counterparts.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many common functional groups, leading to improved pharmacokinetic profiles.

  • Lipophilicity: The introduction of an oxetane can modulate a molecule's lipophilicity (LogP), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

The 3-aryl-oxetan-3-ol scaffold, in particular, offers a tertiary alcohol functionality that serves as a versatile handle for further synthetic transformations, allowing for the introduction of diverse substituents and the exploration of a wider chemical space.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to oxetan-3-one.[3] This approach is highly reliable and scalable, making it suitable for both laboratory and potential industrial applications.

Core Reaction:

Experimental Workflow Diagram:

G cluster_0 Grignard Reagent Formation (or Commercial Source) cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Work-up & Purification Reagent 3,5-Difluorophenyl- magnesium bromide (0.5M in THF) Addition Slow addition of Grignard Reagent at -78 °C to 0 °C Reagent->Addition Setup Inert Atmosphere (N2 or Ar) Dry Glassware Solvent Anhydrous THF Setup->Solvent Ketone Oxetan-3-one Solvent->Ketone Ketone->Addition Stirring Stir for 2-4 h, allowing to warm Addition->Stirring Quench Quench with sat. aq. NH4Cl Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product 3-(3,5-Difluorophenyl)- oxetan-3-ol Purify->Product

Caption: Workflow for the Grignard synthesis of this compound.

Step-by-Step Protocol:

Materials:

  • 3,5-Difluorophenylmagnesium bromide (0.5 M solution in THF)

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add oxetan-3-one (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the oxetan-3-one in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the 3,5-difluorophenylmagnesium bromide solution (1.0 equivalent) dropwise via the dropping funnel to the stirred solution of oxetan-3-one, maintaining the internal temperature below -60 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

ParameterValueReference
Reactants
3,5-Difluorophenylmagnesium bromide1.0 eq[4]
Oxetan-3-one1.2 eq[5]
Reaction Conditions
Temperature-78 °C to 0 °C[4]
Reaction Time2 - 4 hours
SolventAnhydrous THF[6]
Product
YieldTypically 60-80%
Purity>95% after chromatography

Characterization of this compound

Thorough characterization of the synthesized building block is crucial for its effective use in subsequent reactions. The following are the expected spectroscopic data for this compound, based on the analysis of its structural features and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically as multiplets in the range of 4.5-5.0 ppm. The aromatic protons of the difluorophenyl ring will appear as multiplets in the aromatic region (around 7.0-7.5 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the oxetane ring carbons, with the carbon bearing the hydroxyl and aryl groups appearing around 70-80 ppm. The carbons of the difluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol. Characteristic C-O stretching bands for the ether linkage of the oxetane will be observed around 1000-1100 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group will appear in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (186.16 g/mol ).[7] Fragmentation patterns may include the loss of water or cleavage of the oxetane ring.

Reactivity and Application as a Synthetic Building Block

The true utility of this compound lies in its potential for elaboration into more complex molecules. The tertiary alcohol provides a key reaction site, while the difluorophenyl group can influence the molecule's electronic properties and metabolic stability.

Etherification: The Williamson Ether Synthesis

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis.[8] This reaction proceeds via an Sₙ2 mechanism and is a robust method for introducing a variety of alkyl or aryl substituents.[9]

Reaction Scheme:

General Protocol:

  • Alkoxide Formation: Treat a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF) with a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

  • Nucleophilic Substitution: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the alkoxide solution and allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water, extract the product into an organic solvent, and purify by column chromatography.

Esterification: The Steglich Esterification

For the formation of ester linkages, particularly with sterically hindered carboxylic acids or under mild conditions, the Steglich esterification is an excellent choice.[10] This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12]

Reaction Scheme:

General Protocol:

  • Reaction Setup: Dissolve the this compound, the carboxylic acid, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Coupling Agent Addition: Add the carbodiimide coupling agent (DCC or EDC) to the solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed.

  • Work-up and Purification: Filter off the urea byproduct (in the case of DCC) and wash the filtrate with dilute acid and base. Dry the organic layer and purify the ester product by column chromatography.

Ring-Opening Reactions: Stability and Synthetic Utility

The oxetane ring in 3-aryl-oxetan-3-ols is generally stable under basic and neutral conditions. However, under acidic conditions, the ring is susceptible to opening.[13] This reactivity can be a powerful tool for the synthesis of more complex heterocyclic systems. Brønsted or Lewis acids can catalyze the formation of a stabilized tertiary carbocation at the 3-position, which can then be trapped by nucleophiles.[14] This has been exploited in the synthesis of 1,4-dioxanes by reacting 3-aryloxetan-3-ols with 1,2-diols.[13]

Influence of the 3,5-Difluorophenyl Group:

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to have a significant impact on the reactivity of the molecule.

  • Acidity of the Hydroxyl Group: The inductive effect of the difluorophenyl group will increase the acidity of the tertiary alcohol, facilitating its deprotonation in the Williamson ether synthesis.

  • Stability of the Carbocation: The electron-withdrawing fluorine atoms will destabilize the formation of a carbocation at the benzylic position. This suggests that harsher acidic conditions may be required for ring-opening reactions compared to electron-rich aryl-substituted oxetanols. This increased stability can be advantageous when acidic conditions are required for transformations elsewhere in the molecule, and the oxetane ring is intended to remain intact.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its straightforward synthesis, coupled with the strategic advantages conferred by both the oxetane and difluorophenyl motifs, makes it an attractive starting material for the creation of novel chemical entities with potentially enhanced physicochemical and pharmacological properties. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to effectively incorporate this promising building block into their synthetic endeavors.

References

Methodological & Application

Synthesis Protocol for 3-(3,5-Difluorophenyl)oxetan-3-ol: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Oxetane Moiety in Modern Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary drug discovery. Its incorporation into small molecules can lead to significant improvements in their physicochemical and pharmacokinetic properties. Specifically, the oxetane unit can act as a polar surrogate for gem-dimethyl or carbonyl groups, often enhancing aqueous solubility, metabolic stability, and cell permeability, while also favorably influencing molecular conformation. The target molecule, 3-(3,5-Difluorophenyl)oxetan-3-ol, is a key building block for introducing this desirable scaffold into more complex pharmaceutical agents. The difluorophenyl group further provides a handle for modulating electronic properties and potential metabolic hotspots.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established organometallic chemistry principles. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the procedure effectively.

Synthetic Strategy: A Retrosynthetic Analysis

The most direct and reliable route to this compound involves the nucleophilic addition of a Grignard reagent to a suitable ketone. A retrosynthetic analysis reveals the key disconnection at the C-C bond between the phenyl ring and the oxetane core, leading back to two commercially available or readily accessible starting materials: 1-bromo-3,5-difluorobenzene and oxetan-3-one.

G Target This compound Retrosynthesis C-C Disconnection (Grignard Addition) Target->Retrosynthesis Intermediates Retrosynthesis->Intermediates Grignard 3,5-Difluorophenyl- magnesium Bromide Intermediates->Grignard Oxetanone Oxetan-3-one Intermediates->Oxetanone ArylHalide 1-Bromo-3,5-difluorobenzene Grignard->ArylHalide + Mg

Caption: Retrosynthetic analysis of this compound.

The overall synthetic workflow can be visualized as a two-stage process: the formation of the Grignard reagent followed by its reaction with oxetan-3-one.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition ArylHalide 1-Bromo-3,5-difluorobenzene Grignard 3,5-Difluorophenyl- magnesium Bromide ArylHalide->Grignard Mg Magnesium Turnings Mg->Grignard THF Anhydrous THF THF->Grignard Oxetanone Oxetan-3-one Grignard->Oxetanone Reaction Product This compound Grignard->Product Oxetanone->Product Workup Aqueous Workup (e.g., NH4Cl) Product->Workup

Caption: Overall synthetic workflow.

Experimental Protocols

PART I: Preparation of the Grignard Reagent (3,5-Difluorophenylmagnesium Bromide)

Rationale: The formation of a Grignard reagent is a moisture-sensitive reaction that requires anhydrous conditions to prevent quenching of the highly basic organometallic species.[1] Tetrahydrofuran (THF) is chosen as the solvent over diethyl ether due to its higher boiling point and superior solvating capacity for the Grignard reagent, which can be particularly beneficial for less reactive aryl halides.[2] A small crystal of iodine is often used as an activator to clean the surface of the magnesium turnings and initiate the reaction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Magnesium Turnings24.311.46 g60.01.2 eq.
1-Bromo-3,5-difluorobenzene192.999.65 g (5.0 mL)50.01.0 eq.
Anhydrous Tetrahydrofuran (THF)72.1150 mL-Freshly distilled from Na/benzophenone
Iodine253.811 small crystal-As an initiator

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and the iodine crystal in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene in 40 mL of anhydrous THF.

  • Initiation: Add approximately 10% of the 1-bromo-3,5-difluorobenzene solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and a gentle bubbling is observed. Gentle warming may be required to start the reaction.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the grayish, cloudy solution at room temperature for an additional hour to ensure complete consumption of the magnesium. The resulting Grignard reagent should be used immediately in the next step.

PART II: Synthesis of this compound

Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one.[3] The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. A saturated aqueous solution of ammonium chloride is used for quenching the reaction as it is acidic enough to protonate the resulting alkoxide but mild enough to avoid degradation of the product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Oxetan-3-one72.063.24 g45.00.9 eq.
3,5-Difluorophenylmagnesium Bromide-~50.0 mmol in THF50.01.0 eq. (from Part I)
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49100 mL-For quenching
Ethyl Acetate88.11150 mL-For extraction
Brine-50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying

Procedure:

  • Reaction Setup: In a separate oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxetan-3-one in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution from Part I to the cooled oxetan-3-one solution via a cannula or dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

PART III: Purification and Characterization

Rationale: The crude product is purified by flash column chromatography to remove any unreacted starting materials and byproducts. The choice of eluent (a mixture of hexane and ethyl acetate) is determined by the polarity of the product. The purified product is then characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure.

Purification:

  • Method: Flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexane.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column and elute with the specified solvent system. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid.

Characterization Data (Predicted):

PropertyValue
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.10-7.00 (m, 2H, Ar-H), ~6.80 (tt, J = 8.8, 2.2 Hz, 1H, Ar-H), ~4.90 (d, J = 6.4 Hz, 2H, OCH₂), ~4.80 (d, J = 6.4 Hz, 2H, OCH₂), ~3.50 (s, 1H, OH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) ~163.0 (dd, J = 248, 12 Hz, C-F), ~145.0 (t, J = 10 Hz, C-Ar), ~110.0 (m, CH-Ar), ~105.0 (t, J = 25 Hz, CH-Ar), ~81.0 (C-O), ~78.0 (CH₂-O)

Trustworthiness and Self-Validation

The success of this synthesis relies on the careful exclusion of moisture during the Grignard reagent formation and its reaction. A self-validating checkpoint is the successful initiation of the Grignard reaction, indicated by the disappearance of the iodine color and gentle reflux. The final product's identity and purity should be rigorously confirmed by comparing the obtained NMR data with the predicted values and by obtaining a sharp melting point.

References

Application Note: A Robust Two-Stage Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol from 3,5-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Aryl-3-Hydroxyoxetanes in Drug Discovery

The oxetane ring has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional, non-flat geometry—makes it a powerful tool for optimizing the pharmacokinetic profiles of drug candidates.[2][3] As a versatile bioisostere, the oxetane scaffold can significantly enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic stability when strategically replacing more common groups like gem-dimethyl or carbonyl functionalities.[4]

Within this class, the 3-aryl-3-hydroxyoxetane substructure is of particular interest. It provides a rigid, three-dimensional exit vector from an aromatic core, enabling precise exploration of chemical space and interaction with biological targets. The incorporation of a difluorophenyl group further enhances the molecule's potential by improving metabolic stability and modulating electronic properties, which can be crucial for target binding affinity.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol , a valuable building block for drug discovery programs. Recognizing the chemical limitations of a direct conversion, we present a robust, two-stage strategy that begins with the readily available starting material, 3,5-difluorobenzaldehyde .

Synthetic Strategy and Mechanistic Rationale

A direct, one-pot conversion of an aldehyde to a 3-aryl-3-hydroxyoxetane via standard methylene-transfer reactions (e.g., the Corey-Chaykovsky reaction) is not chemically feasible. Such reactions on aldehydes yield terminal epoxides. Therefore, a more strategic, multi-step approach is required to achieve the desired substitution pattern.

Our recommended synthesis is divided into two primary stages:

  • Stage 1: Precursor Synthesis. Transformation of 3,5-difluorobenzaldehyde into a suitable nucleophilic precursor, specifically the Grignard-compatible 1-bromo-3,5-difluorobenzene .

  • Stage 2: Oxetane Ring Construction. Formation of the target molecule via the reaction of 3,5-difluorophenylmagnesium bromide with epichlorohydrin, followed by an intramolecular cyclization.

Stage 1 Mechanism: Baeyer-Villiger Oxidation and Bromination

The conversion of the aldehyde to the aryl bromide is achieved in two key steps:

  • Baeyer-Villiger Oxidation: The aldehyde is first oxidized to a formate ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the Criegee intermediate, with the aryl group preferentially migrating to the oxidant's oxygen, leading to the ester.[5]

  • Hydrolysis and Bromination: The resulting formate ester is readily hydrolyzed under basic conditions to yield 3,5-difluorophenol. The subsequent conversion of the phenol to 1-bromo-3,5-difluorobenzene can be accomplished using standard brominating agents like phosphorus tribromide (PBr₃).

Stage 2 Mechanism: Grignard Reaction and Intramolecular Williamson Ether Synthesis

This stage is the core of the oxetane ring formation:

  • Grignard Reagent Formation: 1-bromo-3,5-difluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the highly nucleophilic Grignard reagent, 3,5-difluorophenylmagnesium bromide.

  • Nucleophilic Epoxide Opening: The Grignard reagent attacks the terminal, least sterically hindered carbon of epichlorohydrin.[6] This is a classic SN2 reaction that opens the strained epoxide ring, forming a magnesium alkoxide intermediate.

  • Intramolecular Cyclization: Upon aqueous workup, the magnesium alkoxide is protonated to a chlorohydrin. The subsequent addition of a base (e.g., sodium hydroxide) deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile. It attacks the carbon bearing the chlorine atom in a second SN2 reaction, displacing the chloride and forming the strained four-membered oxetane ring. This final ring-closing step is an example of the Williamson ether synthesis.

Visualized Experimental Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxetane Ring Construction A 3,5-Difluorobenzaldehyde B 3,5-Difluorophenyl formate A->B 1. m-CPBA (Baeyer-Villiger) C 3,5-Difluorophenol B->C 2. NaOH, H₂O (Hydrolysis) D 1-Bromo-3,5-difluorobenzene C->D 3. PBr₃ E 3,5-Difluorophenyl- magnesium bromide D->E 4. Mg, THF G 1-Chloro-3-(3,5-difluorophenyl)- propan-2-ol (Chlorohydrin Intermediate) E->G 5. Add Epichlorohydrin (F) 6. H₃O⁺ workup F Epichlorohydrin H This compound (Final Product) G->H 7. NaOH (Cyclization)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3,5-difluorobenzene (Precursor)

This protocol outlines the conversion of the starting aldehyde to the necessary aryl bromide precursor.

Step 1: Baeyer-Villiger Oxidation

  • In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Add sodium bicarbonate (2.5 eq) to buffer the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.3 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench by adding a 10% aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield crude 3,5-difluorophenyl formate, which can be used directly in the next step.

Step 2: Hydrolysis

  • Dissolve the crude formate ester in methanol (~0.3 M).

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature for 2 hours.

  • Neutralize the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude 3,5-difluorophenol.

Step 3: Bromination

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Cool the crude 3,5-difluorophenol to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to 60 °C for 3 hours.

  • Cool the reaction and carefully pour it onto ice.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 1-bromo-3,5-difluorobenzene.

Protocol 2: Synthesis of this compound

Reagents & Quantities

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-Bromo-3,5-difluorobenzene192.991.020.03.86 g
Magnesium Turnings24.311.224.00.58 g
Iodine253.81catalytic~1 crystal~1 crystal
Epichlorohydrin92.521.122.01.84 mL
Anhydrous THF---~100 mL
Sodium Hydroxide (5 M aq.)40.002.040.08.0 mL

Procedure

  • Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum.

  • Grignard Initiation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Add ~10 mL of anhydrous THF.

  • Grignard Formation: Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in ~40 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color, gentle reflux), warm the flask gently with a heat gun. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 60 minutes at room temperature.

  • Addition of Epichlorohydrin: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. In a separate, dry flask, dissolve epichlorohydrin (1.1 eq) in ~20 mL of anhydrous THF. Using a syringe, add the epichlorohydrin solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the temperature below 5 °C.

  • Reaction and Quench: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Cyclization: Concentrate the dried organic phase under reduced pressure. Dissolve the resulting crude chlorohydrin oil in methanol (~50 mL). Add 5 M aqueous sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the intermediate.

  • Purification: Neutralize the mixture with 1 M HCl and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford This compound as a solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.05 - 6.95 (m, 2H, Ar-H)

    • 6.85 - 6.75 (m, 1H, Ar-H)

    • 4.90 (d, J = 6.5 Hz, 2H, O-CH₂)

    • 4.75 (d, J = 6.5 Hz, 2H, O-CH₂)

    • 2.50 (s, 1H, -OH)

  • Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 163.5 (dd, J = 248, 12 Hz, C-F)

    • 145.0 (t, J = 9 Hz, Ar C-ipso)

    • 110.0 (dd, J = 21, 7 Hz, Ar C-ortho)

    • 104.0 (t, J = 26 Hz, Ar C-para)

    • 81.0 (t, J = 3 Hz, O-CH₂)

    • 75.0 (C-OH)

  • Mass Spectrometry (ESI-MS): Calculated for C₉H₈F₂O₂ [M+H]⁺: 187.05; Found: 187.1.

Safety and Handling

  • Grignard Reagents: These reagents are highly flammable, corrosive, and moisture-sensitive.[7] All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents.[3] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles, is mandatory.[2]

  • Epichlorohydrin: This substance is highly toxic, flammable, corrosive, and a suspected carcinogen.[1][8] It is rapidly absorbed through the skin.[8] Always handle epichlorohydrin in a certified chemical fume hood.[1] Wear appropriate chemical-resistant gloves (polyvinyl alcohol or butyl gloves are recommended; do not use nitrile).[1][8]

  • Waste Disposal: Quench any residual Grignard reagent carefully with a proton source (e.g., isopropanol) before aqueous workup. All chemical waste, especially that containing epichlorohydrin, must be disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols: Grignard Reaction for the Synthesis of 3-Aryl-Oxetan-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-Oxetan-3-ols in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in contemporary medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for medicinal chemists to refine the physicochemical profiles of drug candidates.[3][4] The incorporation of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal functional groups, all critical parameters in the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Among the various substituted oxetanes, 3-aryl-oxetan-3-ols are particularly valuable intermediates. The tertiary alcohol functionality provides a handle for further synthetic elaboration, while the aryl group allows for the exploration of structure-activity relationships through substitution. Furthermore, the 3,3-disubstituted pattern imparts significant stability to the strained oxetane ring.[5] This application note provides a detailed protocol for the synthesis of 3-aryl-oxetan-3-ols via the Grignard reaction with oxetan-3-one, a robust and scalable method for accessing this important class of compounds.

The Grignard reaction, a classic and versatile carbon-carbon bond-forming reaction, is exceptionally well-suited for this transformation. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of oxetan-3-one.[6][7] This straightforward approach allows for the introduction of a wide array of aryl and heteroaryl moieties, making it a highly adaptable method for library synthesis in a drug discovery setting.

Mechanistic Insights: The Grignard Addition to Oxetan-3-one

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group of oxetan-3-one. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of oxetan-3-one.[7] The pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final 3-aryl-oxetan-3-ol product.

It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and reduce the yield.

Grignard_Mechanism cluster_0 Reaction Step 1: Nucleophilic Addition cluster_1 Reaction Step 2: Aqueous Workup reagents Ar-MgBr (Grignard Reagent) + Oxetan-3-one intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product 3-Aryl-Oxetan-3-ol intermediate->product Protonation

Caption: Mechanism of Grignard addition to oxetan-3-one.

Experimental Protocol: Synthesis of 3-Phenyl-Oxetan-3-ol

This protocol details the synthesis of a representative 3-aryl-oxetan-3-ol, 3-phenyl-oxetan-3-ol. The principles and procedures can be adapted for the synthesis of other 3-aryl derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.5%Sigma-Aldrich
IodineACS reagentSigma-AldrichFor initiation
Bromobenzene99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Oxetan-3-one≥97.0%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous sodium sulfate (Na₂SO₄)
Diethyl ether (Et₂O)ACS reagentFor extraction
HexanesACS reagentFor chromatography
Ethyl acetate (EtOAc)ACS reagentFor chromatography
Step-by-Step Procedure

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface.

  • Reagent Addition: Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous THF to the magnesium turnings.

  • Reaction Initiation: If the reaction does not start spontaneously (as indicated by a color change and gentle reflux), gently warm the flask with a heat gun. Once initiated, the reaction is exothermic.

  • Grignard Formation: Add the remaining bromobenzene solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part 2: Grignard Reaction with Oxetan-3-one

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the Grignard reagent solution. Maintain the temperature at 0 °C during the addition. The addition of oxetan-3-one to the Grignard reagent is crucial to avoid potential side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This will protonate the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-phenyl-oxetan-3-ol.

Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_purification Part 3: Workup and Purification A Flame-dry glassware under N₂ B Add Mg turnings and I₂ crystal A->B C Add bromobenzene in anhydrous THF dropwise B->C D Stir at room temperature for 1 hour C->D E Cool Grignard reagent to 0 °C D->E F Add oxetan-3-one in anhydrous THF dropwise E->F G Warm to room temperature and stir for 2 hours F->G H Quench with saturated aq. NH₄Cl G->H I Extract with diethyl ether H->I J Wash with brine and dry over Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Purify by flash column chromatography K->L

Caption: Experimental workflow for the synthesis of 3-phenyl-oxetan-3-ol.

Expected Results and Troubleshooting

Aryl Grignard ReagentProductTypical Yield (%)Notes
Phenylmagnesium bromide3-Phenyl-oxetan-3-ol75-85
4-Methoxyphenylmagnesium bromide3-(4-Methoxyphenyl)-oxetan-3-ol70-80
2-Thienylmagnesium bromide3-(Thiophen-2-yl)-oxetan-3-ol65-75Heteroaromatic Grignards can be less stable.

Troubleshooting:

  • Low Yield:

    • Cause: Incomplete formation of the Grignard reagent or presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Activate the magnesium with iodine or by crushing the turnings.

    • Cause: Inefficient quenching or extraction.

    • Solution: Ensure the quenching is done slowly at 0 °C to avoid decomposition. Perform multiple extractions.

  • Side Product Formation:

    • Cause: Reaction of the Grignard reagent with the product. This is generally minimal with oxetan-3-one.

    • Solution: Maintain a low reaction temperature during the addition of oxetan-3-one.

Conclusion

The Grignard reaction provides a reliable and versatile method for the synthesis of 3-aryl-oxetan-3-ols. This protocol, with its detailed step-by-step instructions and troubleshooting guide, should enable researchers to successfully synthesize these valuable building blocks for drug discovery and development. The ability to readily introduce a diverse range of aryl and heteroaryl groups makes this a powerful tool for generating compound libraries and exploring structure-activity relationships. The strategic incorporation of the oxetane motif, facilitated by this synthetic route, can lead to the development of drug candidates with improved physicochemical and pharmacokinetic properties.

References

The Strategic Deployment of 3-(3,5-Difluorophenyl)oxetan-3-OL in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with superior efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative chemical scaffolds that offer advantages beyond traditional functionalities. Among these, the oxetane ring has emerged as a powerful tool for molecular design. This guide provides an in-depth exploration of a particularly valuable building block, 3-(3,5-Difluorophenyl)oxetan-3-ol , detailing its applications, the scientific rationale for its use, and practical protocols for its incorporation and evaluation in drug discovery programs.

I. Application Notes: Unlocking the Potential of a Privileged Scaffold

The strategic incorporation of this compound into drug candidates is driven by the synergistic benefits conferred by both the oxetane ring and the specific substitution pattern of the phenyl group.

The Oxetane Advantage: A Bioisostere with Superior Properties

The four-membered oxetane ring is not merely a passive linker but an active contributor to a molecule's drug-like properties. It is frequently employed as a bioisostere for more metabolically labile or less desirable functional groups, such as gem-dimethyl and carbonyl moieties[1][2]. The inherent strain of the oxetane ring and the presence of the oxygen atom create a unique electronic and conformational environment[3].

Key benefits of the oxetane core include:

  • Enhanced Aqueous Solubility: The polarity of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a parent compound, a critical factor for oral bioavailability[3].

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to a longer in vivo half-life of the drug candidate[4].

  • Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity (LogP/LogD) of a molecule, balancing the need for membrane permeability with the avoidance of excessive lipophilicity that can lead to off-target effects[2][3].

  • Three-Dimensionality: The non-planar structure of the oxetane ring introduces valuable three-dimensionality into otherwise flat molecules, which can lead to improved target binding and selectivity[1].

The Significance of the 3,5-Difluorophenyl Moiety

The substitution of the phenyl ring at the 3- and 5-positions with fluorine atoms is a deliberate and strategic choice in drug design. Fluorine, with its unique properties, can profoundly influence a molecule's biological activity and pharmacokinetic profile[5].

  • Metabolic Blockade: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine atoms at metabolically vulnerable positions on the phenyl ring can prevent unwanted hydroxylation and improve metabolic stability[5].

  • Enhanced Target Interactions: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency[5].

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and, consequently, its absorption and distribution[6].

  • Improved Membrane Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity and its ability to cross cellular membranes[5].

The combination of the oxetane-3-ol core with the 3,5-difluorophenyl group in This compound thus presents a building block that simultaneously addresses multiple key aspects of drug design: solubility, metabolic stability, and target interaction.

II. Case Study: A Building Block for Kinase Inhibitors

While direct public-domain examples of late-stage clinical candidates featuring the exact this compound moiety are not prevalent, its structural motifs are highly relevant in the design of kinase inhibitors, particularly Janus kinase (JAK) inhibitors[7][8][9][10][11]. Many approved and investigational JAK inhibitors feature a fluorinated phenyl group to enhance potency and metabolic stability. The oxetane moiety, as a polar and metabolically robust scaffold, serves as an excellent replacement for other groups in this chemical space.

The 3-hydroxyl group of this compound provides a convenient handle for further chemical modification, allowing for its incorporation into a larger molecule. For instance, it can be used to displace a leaving group on a heterocyclic core common in kinase inhibitors.

III. Experimental Protocols

A. Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a Grignard reaction.

Diagram of the Synthesis Workflow:

A 1-Bromo-3,5-difluorobenzene + Mg turnings B Grignard Reagent Formation (in THF, reflux) A->B D Grignard Addition (in THF) B->D C Oxetan-3-one C->D E This compound D->E

Caption: Synthetic route to this compound.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating. Once the reaction starts, continue the addition of the bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

  • Grignard Addition to Oxetan-3-one:

    • In a separate flame-dried flask under an inert atmosphere, dissolve oxetan-3-one in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of oxetan-3-one via cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

B. Protocol for Evaluating Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general workflow for assessing the metabolic stability of a compound containing the this compound moiety.

Diagram of the Metabolic Stability Assay Workflow:

A Prepare Compound Stock Solution C Incubation at 37°C A->C B Prepare HLM and NADPH Solutions B->C D Time Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (e.g., with cold acetonitrile) D->E F Centrifugation E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis (Calculate half-life and intrinsic clearance) G->H

Caption: Workflow for in vitro metabolic stability assay.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Control compounds (e.g., a high clearance and a low clearance compound)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by combining HLM and phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the incubation mixture (HLM and buffer) and the test compound solution at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture containing the test compound.

    • Incubate the reaction mixture at 37 °C with gentle shaking.

  • Time Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the appropriate equations.

IV. Data Presentation

The following table provides a hypothetical comparison of physicochemical properties of a lead compound with and without the this compound moiety, illustrating the potential benefits.

PropertyLead CompoundLead Compound + this compound Moiety
Aqueous Solubility (µM) 550
LogP 4.23.5
Metabolic Stability (HLM, t½ min) 15> 60
Target Potency (IC₅₀, nM) 105

V. Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a metabolically robust and solubilizing oxetane core with a strategically fluorinated phenyl ring offers a powerful approach to simultaneously optimize multiple critical properties of a drug candidate. The provided protocols offer a starting point for the synthesis and evaluation of compounds containing this privileged scaffold. As the demand for safer and more effective medicines continues to grow, the strategic application of such innovative building blocks will be paramount to the success of future drug discovery endeavors.

VI. References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067.

  • BenchChem. (2023). This compound | 1395281-64-7. Retrieved from --INVALID-LINK--

  • Huang, G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

  • Smolecule. (n.d.). Buy 3-(2-Fluorophenyl)oxetan-3-ol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Phenyloxetan-3-ol. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Chemical Space Exploration of Oxetanes. Molecules, 27(19), 6529.

  • European Patent Office. (2021). JAK INHIBITOR COMPOUND AND USE THEREOF (EP4071145A1). Retrieved from --INVALID-LINK--

  • Google Patents. (2022). KR20250003838A - JAK inhibitor analogues, preparations, and uses thereof. Retrieved from --INVALID-LINK--

  • Google Patents. (2019). US11059823B2 - Small molecule inhibitors of the JAK family of kinases. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from --INVALID-LINK--

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735.

  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864–868.

  • Google Patents. (2020). WO2021236139A1 - Jak inhibitors. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). WO2011146808A2 - Topical formulation for a jak inhibitor. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Leveraging 3-(3,5-Difluorophenyl)oxetan-3-OL as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Bioisosteric Replacement

In the landscape of modern drug discovery, the optimization of a lead compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge. The carboxylic acid moiety, while a common and effective pharmacophore for establishing target interactions through hydrogen bonding and ionic interactions, often introduces liabilities such as poor membrane permeability, rapid metabolism, and potential for off-target effects.[1] Bioisosteric replacement, a strategy of substituting a functional group with another that retains similar steric and electronic characteristics, offers a powerful approach to mitigate these challenges.[2] This document provides a detailed guide on the application of 3-(3,5-difluorophenyl)oxetan-3-ol as a non-classical bioisostere for the carboxylic acid group, aimed at enhancing the drug-like properties of therapeutic candidates.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry for its unique ability to modulate key physicochemical properties.[3][4] Its introduction can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[5][6] The oxetan-3-ol functional group, in particular, has been identified as a promising surrogate for carboxylic acids.[7][8][9] It can mimic the hydrogen bonding capabilities of a carboxylic acid while being significantly less acidic, thereby improving membrane permeability.[10][11]

The incorporation of a 3,5-difluorophenyl group further enhances the utility of this bioisostere. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity to the target protein through favorable electrostatic interactions.[12][13] The difluorophenyl moiety is a well-established component in many approved drugs, recognized for its ability to improve pharmacological profiles.[14][15][16]

This guide will provide a comprehensive overview of the rationale, synthetic protocols, and evaluation strategies for employing this compound as a carboxylic acid bioisostere.

Rationale for Bioisosteric Replacement with this compound

The decision to replace a carboxylic acid with this compound is driven by a multi-faceted strategy to improve a compound's overall developability. The key advantages are summarized below.

Physicochemical Property Modulation
PropertyCarboxylic Acid MoietyThis compound MoietyRationale for Improvement
Acidity (pKa) Typically 4-5Estimated > 12Reduced acidity leads to a lower proportion of the anionic form at physiological pH, enhancing membrane permeability.[7][11]
Lipophilicity (LogD) Generally lowerModerately higherThe non-ionizable nature of the oxetane-ol increases lipophilicity compared to the charged carboxylate, which can improve cell penetration.
Aqueous Solubility High (as carboxylate salt)Moderate to highThe polar oxetane ether and hydroxyl group contribute to good aqueous solubility, often without the need for salt formation.[4][5]
Hydrogen Bonding Strong H-bond acceptor (carboxylate), H-bond donor (acid)H-bond acceptor (ether oxygen and hydroxyl), H-bond donor (hydroxyl)Mimics the key hydrogen bonding interactions of the carboxylic acid with the target protein.[7][17]
Metabolic Stability Prone to glucuronidationGenerally more stableThe oxetane ring is often more resistant to metabolic degradation compared to carboxylic acids.[5][17] The difluoro substitution further blocks potential metabolic sites.[12]
Structural and Conformational Impact

The rigid, three-dimensional structure of the oxetane ring introduces a defined conformational constraint, which can be advantageous for optimizing ligand-receptor interactions.[3] This contrasts with the more flexible nature of a typical alkyl carboxylic acid.

G cluster_0 Carboxylic Acid Lead Compound cluster_1 Bioisosteric Replacement Strategy Lead R-COOH Properties1 Poor Permeability Rapid Metabolism Lead->Properties1 Replacement This compound Lead->Replacement Bioisosteric Replacement Properties2 Improved Permeability Enhanced Metabolic Stability Maintained H-Bonding Replacement->Properties2

Figure 1: Bioisosteric replacement strategy.

Synthetic Protocols

The synthesis of molecules incorporating the this compound moiety can be achieved through several established synthetic routes. A common and effective method involves the addition of an organometallic reagent to oxetan-3-one.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add anhydrous THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (the disappearance of the iodine color is an indicator).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Oxetan-3-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of oxetan-3-one (1.1 eq) in anhydrous THF.

    • Add the oxetan-3-one solution dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

G Start 1-Bromo-3,5-difluorobenzene + Mg Grignard 3,5-Difluorophenyl magnesium bromide Start->Grignard THF, I2 (cat.) Addition Nucleophilic Addition Grignard->Addition Oxetanone Oxetan-3-one Oxetanone->Addition Intermediate Magnesium alkoxide Addition->Intermediate Quench Aqueous Workup (NH4Cl) Intermediate->Quench Product 3-(3,5-Difluorophenyl) oxetan-3-ol Quench->Product

Figure 2: Synthetic workflow for this compound.

Evaluation of the Bioisosteric Replacement

A thorough evaluation of the impact of the bioisosteric replacement is crucial. This involves a combination of in silico, in vitro, and potentially in vivo studies.

In Silico Evaluation

Computational tools can provide valuable early insights into the potential success of a bioisosteric replacement.

Protocol 2: Computational Assessment

  • Molecular Docking:

    • Utilize a molecular modeling software (e.g., Maestro, MOE) to dock both the parent carboxylic acid compound and its oxetane-ol bioisostere into the crystal structure of the target protein.[18][19]

    • Analyze and compare the binding modes, paying close attention to the hydrogen bonding interactions and any new favorable or unfavorable contacts.

    • Compare the calculated binding affinities (docking scores).

  • Physicochemical Property Prediction:

    • Use software packages (e.g., ChemDraw, StarDrop) to calculate and compare key properties such as cLogP, topological polar surface area (TPSA), and pKa.

In Vitro Evaluation

Experimental validation of the predicted improvements in physicochemical and pharmacological properties is essential.

Protocol 3: In Vitro Profiling

  • Target Affinity and Potency:

    • Determine the binding affinity (e.g., Ki, Kd) of the new compound for the target protein using appropriate biochemical assays (e.g., radioligand binding, surface plasmon resonance).

    • Measure the functional potency (e.g., IC₅₀, EC₅₀) in a relevant cell-based assay.

  • Physicochemical Property Measurement:

    • Aqueous Solubility: Measure the kinetic and thermodynamic solubility using methods such as nephelometry or HPLC-UV.

    • Lipophilicity: Experimentally determine the LogD₇.₄ value using a shake-flask or chromatographic method.

  • ADME Profiling:

    • Membrane Permeability: Assess permeability using parallel artificial membrane permeability assay (PAMPA) or cell-based assays with Caco-2 or MDCK cells.

    • Metabolic Stability: Determine the in vitro metabolic stability in liver microsomes or hepatocytes from relevant species (e.g., human, rat). Analyze the formation of metabolites by LC-MS/MS to identify metabolic hotspots.

Troubleshooting

  • Low yield in Grignard reaction: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The quality of the magnesium turnings is also critical.

  • Instability of oxetane ring: While 3,3-disubstituted oxetanes are generally stable, some oxetane-carboxylic acids have shown instability.[20] Monitor the stability of the final compound under various pH and temperature conditions.

  • Poor correlation between in silico and in vitro data: The accuracy of computational predictions is highly dependent on the quality of the protein structure and the docking algorithm used. Experimental validation remains the gold standard.

Conclusion

The use of this compound as a bioisostere for carboxylic acids presents a compelling strategy for overcoming common challenges in drug development.[7][9] By judiciously applying this bioisosteric replacement, researchers can fine-tune the physicochemical and pharmacokinetic properties of lead compounds, ultimately increasing the probability of success in developing safe and effective medicines. The protocols and guidelines presented herein provide a framework for the rational design, synthesis, and evaluation of this promising molecular scaffold.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(3,5-Difluorophenyl)oxetan-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif in Drug Design

In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, strained ring systems have emerged as powerful tools for achieving these goals, with the oxetane ring being a particularly noteworthy scaffold.[1][2] An oxetane is a four-membered cyclic ether that offers a unique combination of properties: it is small, polar, and imparts a distinct three-dimensional character to a molecule.[3][4] These characteristics make it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5][6]

The 3-aryl-oxetan-3-ol scaffold, specifically, places a hydroxyl group and an aromatic system in a constrained, geminal arrangement. The hydroxyl group can serve as a critical hydrogen bond donor and acceptor, while the aryl ring engages in various interactions (hydrophobic, π-stacking, halogen bonding) with the target protein. The 3,5-difluorophenyl substitution pattern is a deliberate strategic choice. The fluorine atoms act as weak hydrogen bond acceptors and can block metabolically liable positions on the phenyl ring, enhancing the compound's pharmacokinetic profile.

This guide provides a comprehensive overview of the methodologies required to conduct a thorough Structure-Activity Relationship (SAR) study on analogs of 3-(3,5-Difluorophenyl)oxetan-3-ol. We will detail the synthetic protocols, biological evaluation assays, and the logical framework for interpreting the resulting SAR data to guide lead optimization.

Part 1: Synthesis of this compound and its Analogs

The most direct and reliable method for synthesizing the core scaffold involves the nucleophilic addition of an aryl organometallic reagent to 3-oxetanone. This approach allows for significant diversity in the aryl component, making it ideal for SAR studies.

General Synthetic Workflow

The overall synthetic strategy is a two-step process involving the formation of an organometallic reagent followed by its reaction with 3-oxetanone.

G A Aryl Halide (e.g., 1-Bromo-3,5-difluorobenzene) B Organometallic Reagent Formation (e.g., n-BuLi or Mg) A->B Anhydrous THF D Nucleophilic Addition (-78 °C to RT) B->D C 3-Oxetanone C->D E Aqueous Workup & Purification D->E Quench (e.g., aq. NH4Cl) F Target Analog (3-Aryl-oxetan-3-ol) E->F Chromatography

Caption: General workflow for the synthesis of 3-Aryl-oxetan-3-ol analogs.

Protocol 1.1: Synthesis of this compound

This protocol details the synthesis of the parent compound. The key to success is the rigorous exclusion of water and atmospheric oxygen during the formation and reaction of the organolithium reagent.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-Oxetanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF to an oven-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.

  • Organolithium Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. The formation of the lithium reagent is often indicated by a slight color change. Stir the mixture at -78 °C for 1 hour.

    • Rationale: This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium species.

  • Nucleophilic Addition: While maintaining the temperature at -78 °C, add a solution of 3-oxetanone (1.1 eq) in anhydrous THF dropwise to the reaction mixture.[7]

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.[7]

  • Workup: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Rationale: The aqueous quench protonates the alkoxide formed during the reaction and neutralizes any remaining organolithium reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation Protocols

To establish a clear SAR, synthesized analogs must be evaluated in robust and reproducible biological assays. For this guide, we will use a common target class for this type of scaffold: protein kinases. The following protocols describe a primary biochemical assay to determine direct enzyme inhibition and a secondary cellular assay to assess activity in a more complex biological system.

Biological Evaluation Workflow

G cluster_0 Biochemical Assay cluster_1 Cellular Assay A Synthesized Analogs C Dose-Response Incubation A->C G Dose-Response Treatment A->G B Kinase Enzyme + Substrate + ATP B->C D Activity Measurement (e.g., Luminescence) C->D E IC50 Determination D->E I GI50 Determination E->I Correlate Data F Cancer Cell Line F->G H Cell Viability Measurement (e.g., MTT, CellTiter-Glo) G->H H->I

Caption: Workflow for biochemical and cellular evaluation of synthesized analogs.

Protocol 2.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol is a standard procedure for measuring the potency of a compound against a purified enzyme.[8][9]

Materials:

  • Kinase of interest (e.g., a serine/threonine kinase)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Synthesized analogs dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer and add it to all wells except the "no enzyme" controls.

  • Incubation: Allow the compounds and the enzyme to incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.

  • Initiation of Reaction: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive assay.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cellular Anti-Proliferative Assay (GI₅₀ Determination)

This assay determines the compound's ability to inhibit cell growth, providing a measure of its activity in a cellular context, which includes factors like cell permeability and off-target effects.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized analogs dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into the 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with a serial dilution of the synthesized analogs. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). Include vehicle-only (DMSO) control wells.

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

    • Rationale: A 72-hour incubation period allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: After a brief incubation, measure the luminescence. Normalize the data to the vehicle-only control wells (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Structure-Activity Relationship (SAR) Analysis

The goal of SAR analysis is to correlate changes in chemical structure with changes in biological activity.[10][11] By systematically modifying the this compound core, we can identify which molecular features are critical for potency and selectivity.

Hypothetical SAR Data Table

The following table presents a hypothetical dataset for a series of analogs designed to probe the electronics and sterics of the phenyl ring.

Compound ID R Group (Substitution on Phenyl Ring) Kinase IC₅₀ (nM) Cellular GI₅₀ (µM)
1 (Parent) 3,5-di-F1502.5
2 H (unsubstituted)2500> 50
3 4-F80015.6
4 4-Cl1202.1
5 4-Me4508.9
6 4-OMe951.8
7 4-CN2204.5
8 3,4,5-tri-F901.9

Interpretation and Key SAR Insights

G cluster_0 Key Structural Features cluster_1 Favorable Modifications (Para Position) cluster_2 Unfavorable Modifications A Oxetan-3-ol Moiety - H-bond donor/acceptor - Anchors in active site B 3,5-Difluoro Phenyl Group - Blocks metabolism - Potential F···H-X bonds C Cl, OMe (Potency Boost) D Unsubstituted Phenyl (Loss of Activity)

Caption: Visual summary of key SAR findings for the analog series.

  • The Importance of Phenyl Halogenation: The dramatic loss of activity upon removal of all fluorine atoms (Compound 2 ) compared to the parent (Compound 1 ) strongly suggests that the electron-withdrawing nature and/or the hydrogen/halogen bonding potential of the fluorine atoms are critical for activity.[12] The 3,5-difluoro pattern appears to be a highly effective substitution.

  • Probing the Para Position:

    • Halogens: Replacing the 3,5-di-F pattern with a single 4-F (Compound 3 ) reduces potency, but adding a larger halogen like chlorine (Compound 4 ) restores and slightly improves activity over the parent. This suggests the active site may have a hydrophobic pocket that favorably accommodates the larger chlorine atom.

    • Electron-Donating Groups: The addition of a methoxy group (4-OMe, Compound 6 ) leads to a modest increase in potency. This could be due to its ability to act as a hydrogen bond acceptor or its electron-donating character favorably influencing the electronics of the phenyl ring for binding.

    • Electron-Withdrawing Groups: A cyano group (4-CN, Compound 7 ) is well-tolerated but does not improve potency over the parent, indicating that while electron-withdrawing character is generally favorable, there is a limit to its benefit.

  • The Oxetane-3-ol Core is Essential: Across the series, the oxetan-3-ol moiety is held constant. Its presumed role as a rigid scaffold that presents the hydroxyl group as a key hydrogen bond donor/acceptor is foundational to the activity of the entire series.[6][13] The polarity imparted by the oxetane ring also likely contributes to the favorable physicochemical properties that allow for cellular activity.[1][3]

  • Correlation of Biochemical and Cellular Data: A strong correlation between the kinase IC₅₀ and the cellular GI₅₀ values (e.g., Compounds 1, 4, 6, 8 ) suggests that the primary mechanism of anti-proliferative activity is through inhibition of the target kinase and that the compounds have good cell permeability. Discrepancies, where a compound is potent biochemically but weak in cells, could indicate poor permeability or susceptibility to cellular efflux pumps.

Conclusion and Future Directions

This guide outlines a systematic approach to investigating the SAR of this compound analogs. The synthetic protocols are robust and amenable to diversification, while the biological assays provide clear, quantifiable endpoints for both biochemical potency and cellular efficacy.

The hypothetical SAR analysis demonstrates that the 3,5-difluoro substitution pattern is a key determinant of activity and that further optimization can be achieved by substitution at the para-position of the phenyl ring. Specifically, analogs bearing 4-Cl and 4-OMe groups (Compounds 4 and 6 ) represent promising leads for further development.

Future work should focus on:

  • Expanding Diversity: Synthesizing analogs with a wider range of substituents at the para-position to further probe steric and electronic requirements.

  • Selectivity Profiling: Testing potent compounds against a panel of related kinases to determine their selectivity profile.

  • Pharmacokinetic Studies: Evaluating promising leads in ADME assays to assess metabolic stability, solubility, and other properties crucial for in vivo studies.

By following these structured protocols and applying a logical framework for SAR interpretation, researchers can efficiently advance hit-to-lead and lead optimization campaigns for this valuable class of compounds.

References

Application Notes: Experimental Procedures for Incorporating Oxetanes into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a powerful tool in modern drug discovery.[1] Its value lies in its unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2] Medicinal chemists strategically incorporate oxetanes into lead compounds to address common liabilities and fine-tune physicochemical properties.[3][4]

Notably, oxetanes serve as effective bioisosteres for frequently encountered functionalities like gem-dimethyl and carbonyl groups.[2][5][6] This substitution can lead to profound improvements in a compound's profile:

  • Enhanced Aqueous Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, a critical advantage for oral bioavailability.[4][7][8]

  • Improved Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation, often redirecting metabolism away from cytochrome P450 pathways.[4][6][9]

  • Modulation of Basicity (pKa): The inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of proximal amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units, a useful tactic for mitigating issues like hERG channel inhibition.[1][2][7]

  • Increased Three-Dimensionality: The sp³-rich, non-flat nature of the oxetane ring can improve target binding by accessing unexplored chemical space and increasing conformational constraints.[1]

This guide provides detailed experimental protocols for the two primary strategies for incorporating oxetanes into lead compounds: de novo synthesis of the ring onto a molecular scaffold and coupling of pre-functionalized oxetane building blocks .

Strategic Overview: Synthesis vs. Coupling

The choice of strategy depends on the complexity of the lead compound, the desired substitution pattern on the oxetane, and the stage of the drug discovery program.[2] Late-stage functionalization often favors coupling pre-made building blocks, while early-stage exploration might benefit from the flexibility of ring synthesis.[2]

G start Goal: Incorporate Oxetane into Lead Compound (R-X) strategy Select Strategy start->strategy synthesis Strategy A: De Novo Ring Synthesis (Annulation) strategy->synthesis Precursor has 1,3-diol or equivalent coupling Strategy B: Building Block Coupling (Linkage) strategy->coupling Precursor has suitable coupling handle (e.g., -NH2, -COOH) williamson Protocol 1: Intramolecular Williamson Etherification synthesis->williamson paterno Protocol 2: Paternò-Büchi [2+2] Cycloaddition synthesis->paterno reductive_amination Protocol 3: Reductive Amination with Oxetan-3-one coupling->reductive_amination amide_coupling Protocol 4: Amide Coupling with 3-Aminooxetane coupling->amide_coupling G cluster_0 Reductive Amination Workflow Start Lead Compound (R-NH₂) + Oxetan-3-one Mix Dissolve in DCE Add Acetic Acid (cat.) Start->Mix Imine Imine/Iminium Formation (Equilibrium) Mix->Imine Reduce Add NaBH(OAc)₃ (STAB) Imine->Reduce Stir Stir at RT (4-12 h) Reduce->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product Final Product: R-NH-Oxetane Purify->Product

References

Application Notes and Protocols for the Biological Activity Screening of 3-(3,5-Difluorophenyl)oxetan-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring is a valuable structural motif in modern medicinal chemistry, recognized for its ability to modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] Derivatives of 3-(3,5-Difluorophenyl)oxetan-3-OL represent a novel chemical space with potential for therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this class of compounds to elucidate their biological activity. These protocols are designed to establish a robust, tiered screening cascade, beginning with foundational cytotoxicity assessments and progressing to more specific target-oriented assays. The methodologies described herein are grounded in established principles of drug discovery and high-throughput screening (HTS), ensuring data integrity and reproducibility.[5][6][7][8][9]

Introduction: The Rationale for Screening Oxetane Derivatives

The four-membered oxetane ring has emerged as a desirable feature in drug design. Its incorporation into small molecules can lead to improved pharmacological profiles.[2][3] For instance, the oxetane moiety in the anticancer drug paclitaxel (Taxol) acts as a conformational lock, contributing to its biological activity.[1][2] The gem-difluoro substitution on the phenyl ring of the parent scaffold, this compound, further suggests potential for enhanced binding interactions and metabolic stability.

Given the synthetic accessibility of a library of derivatives from this core structure, a systematic biological evaluation is the critical next step in identifying potential lead compounds. This guide outlines a logical, multi-tiered screening workflow designed to efficiently identify and characterize the bioactivity of these novel molecules.

Tier 1: Foundational Cytotoxicity Profiling

Causality: Before investigating specific therapeutic activities, it is crucial to assess the general cytotoxicity of the compounds. This initial screen serves a dual purpose: it flags overtly toxic compounds that are unsuitable for further development and establishes a therapeutic window for subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay for General Cytotoxicity

This protocol is designed for screening in a 96-well format, suitable for medium-throughput analysis.

Materials:

  • Human cell lines (e.g., HEK293 for normal cell toxicity, HeLa or MCF-7 for cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[11]

Data Presentation: Cytotoxicity Summary
Compound IDDerivative StructureIC₅₀ (µM) on HEK293IC₅₀ (µM) on HeLaSelectivity Index (SI = IC₅₀ HEK293 / IC₅₀ HeLa)
OX-DF-001Parent Compound>100>100-
OX-DF-002R = -CH₃85.215.65.46
OX-DF-003R = -Cl92.122.44.11
OX-DF-004R = -OCH₃>10078.9>1.27
OX-DF-005R = -NH₂45.35.87.81

Table 1: Hypothetical cytotoxicity data for a selection of this compound derivatives.

Tier 2: Target-Based Screening – Kinase Inhibition

Causality: Kinases are a well-established class of drug targets, particularly in oncology and inflammatory diseases.[8] Many small molecule kinase inhibitors are ATP-competitive, and the oxetane scaffold may present novel interactions within the ATP-binding pocket. Therefore, screening for kinase inhibition is a logical next step for compounds that demonstrate acceptable cytotoxicity profiles. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12]

Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is adaptable for a variety of kinases and is suitable for high-throughput screening in 384-well format.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases from different families)

  • Substrate specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer

  • 384-well low-volume white microplates

  • Microplate luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in the kinase reaction buffer at appropriate concentrations. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to detect both competitive and non-competitive inhibitors.[13]

  • Compound Plating: Dispense the test compounds into the 384-well plate at the desired final concentration (e.g., a single high concentration of 10 µM for primary screening or a dose-response for hit confirmation).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a microplate luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, determine the IC₅₀ values.

Visualization: Kinase Screening Workflow

Kinase_Screening_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Dispense Compounds (10 µM) Kinase_Substrate Add Kinase/ Substrate Mix ATP_add Add ATP to Initiate Reaction Incubate_1 Incubate (60 min) ATP_add->Incubate_1 Start Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Detect_Signal Add Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate (30 min) Detect_Signal->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Identify_Hits Identify Hits (>50% Inhibition) Calculate_Inhibition->Identify_Hits

Caption: Workflow for the primary kinase inhibition screen.

Tier 3: Orthogonal and Secondary Screening

Promising "hits" from primary screens require further validation through orthogonal assays and characterization in more complex biological systems.

Antimicrobial Susceptibility Testing

Causality: The search for novel antimicrobial agents is of critical importance. A simple and effective method to screen for antibacterial or antifungal activity is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[14]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]

Receptor Binding Assay

Causality: Should the compound library be designed with a specific receptor family in mind (e.g., GPCRs), a receptor binding assay is a direct way to measure the interaction between the compounds and their intended target. Competitive binding assays, using a radiolabeled or fluorescently labeled ligand of known affinity, are a common format.[16][17][18]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor

  • Assay buffer

  • Unlabeled competitor (test compounds)

  • Glass fiber filters

  • Scintillation fluid and counter or gamma counter

Procedure:

  • Reaction Setup: In a microplate or tubes, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to the receptor. The inhibitory constant (Kᵢ) of the test compound can be calculated from its IC₅₀ value using the Cheng-Prusoff equation.

Visualization: Overall Screening Cascade

Screening_Cascade cluster_start cluster_tier1 cluster_tier2 cluster_tier3 cluster_end Compound_Library Compound Library (Oxetane Derivatives) Cytotoxicity Cytotoxicity Screen (MTT Assay) Compound_Library->Cytotoxicity Kinase_Screen Kinase Inhibition (ADP-Glo™ Assay) Cytotoxicity->Kinase_Screen Non-toxic compounds Antimicrobial_Screen Antimicrobial Screen (Broth Microdilution) Cytotoxicity->Antimicrobial_Screen Non-toxic compounds Dose_Response Dose-Response (IC₅₀/MIC Determination) Kinase_Screen->Dose_Response Active 'Hits' Antimicrobial_Screen->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Assays (e.g., Receptor Binding) Dose_Response->Orthogonal_Assay Lead_Candidates Lead Candidates for Optimization Orthogonal_Assay->Lead_Candidates

Caption: A tiered approach for screening oxetane derivatives.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial biological characterization of this compound derivatives. By employing a tiered screening approach, researchers can efficiently manage resources, eliminate non-viable candidates early, and focus on promising hits for further development. The self-validating nature of progressing from broad phenotypic screens to specific, target-based, and orthogonal assays ensures a high degree of confidence in the identified lead compounds. This systematic evaluation is the first step in unlocking the therapeutic potential of this novel chemical class.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3,5-Difluorophenyl)oxetan-3-OL by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(3,5-Difluorophenyl)oxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing recrystallization as a purification technique for this specific compound. As a key building block in medicinal chemistry, the purity of this compound is paramount. The oxetane ring can significantly enhance critical drug properties such as aqueous solubility and metabolic stability.[1][2]

This guide moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and optimize the procedure for the highest purity and yield.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization and why is it effective for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one. Furthermore, only molecules of the same compound will fit neatly into that compound's crystal lattice structure.[4]

For this compound, the process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[4]

  • Allowing the solution to cool slowly. As the temperature drops, the solubility of the target compound decreases, forcing it to crystallize out of the solution.

  • Leaving impurities behind. The impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor).[5]

  • Collecting the pure crystals by filtration.

This method is highly effective because the highly ordered crystal lattice of this compound will naturally exclude impurity molecules that do not fit its specific geometry.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[6] For this compound, we must consider its structural features: a polar tertiary alcohol, a four-membered ether ring (oxetane), and a difluorinated phenyl group.

Solvent Selection Strategy:

  • Single-Solvent System: This is the preferred method.[4] Based on the molecule's polarity, good starting points include alcohols (Ethanol, Isopropanol) or ketones (Acetone).

  • Two-Solvent (Mixed) System: This is useful when no single solvent has the ideal solubility profile.[4][5] This involves a "good" solvent that dissolves the compound at all temperatures and a "bad" or "anti-solvent" in which the compound is poorly soluble.[5] Common pairs include:

    • Ethyl Acetate / Hexanes

    • Acetone / Water

    • Dichloromethane / Hexanes

The workflow for selecting a solvent system is visualized below.

G cluster_single Single-Solvent Analysis cluster_mixed Two-Solvent Analysis start Start: Crude this compound test_solubility Test solubility of small sample in various solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Hexanes) start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent/Pair dissolves_cold->unsuitable Yes crystallizes_cool Crystals form on cooling? dissolves_hot->crystallizes_cool Yes find_good Identify 'Good' Solvent (dissolves compound well at RT) dissolves_hot->find_good No suitable_single Suitable Single Solvent Found crystallizes_cool->suitable_single Yes crystallizes_cool->find_good No find_bad Identify 'Bad' Solvent (compound is insoluble) find_good->find_bad miscible Are solvents miscible? find_bad->miscible suitable_mixed Suitable Mixed Solvent Pair Found miscible->suitable_mixed Yes miscible->unsuitable No G A 1. Dissolution Add minimum amount of hot solvent to crude solid until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities or color is present, filter the hot solution. Use charcoal for color. A->B if needed C 3. Slow Cooling Allow the clear solution to cool slowly to room temperature, then place in an ice bath. A->C B->C D 4. Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum to remove all residual solvent. E->F

References

Optimizing reaction conditions for 3-(3,5-Difluorophenyl)oxetan-3-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_4_5_2_1_3_2_5_8_4_3_2_1_4>## Optimizing Reaction Conditions for 3-(3,5-Difluorophenyl)oxetan-3-ol Synthesis: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of this compound. As a senior application scientist, this guide is structured to offer practical, experience-driven advice to overcome common challenges in this synthesis, ensuring both scientific accuracy and successful experimental outcomes.

Synthesis Overview: The Grignard Addition to Oxetan-3-one

The synthesis of this compound is most commonly achieved via the nucleophilic addition of a Grignard reagent, specifically 3,5-difluorophenylmagnesium bromide, to oxetan-3-one.[1][2] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4] The core of the reaction involves the attack of the strongly nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of oxetan-3-one.[4][5] Success is highly dependent on meticulous control of the reaction conditions to maximize the yield of the desired tertiary alcohol and minimize side-product formation.

Synthesis_Workflow A Preparation of 3,5-Difluorophenylmagnesium bromide B Reaction with Oxetan-3-one A->B Nucleophilic Addition C Aqueous Workup (Quenching) B->C Protonation D Purification (e.g., Column Chromatography) C->D Isolation

Figure 1. A simplified workflow for the synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Low or No Product Yield

Question: I've performed the reaction, but my yield of this compound is disappointingly low, or I've only recovered my starting materials. What are the probable causes and how can I rectify this?

Answer: This is a frequent challenge in Grignard reactions and can be attributed to several factors, primarily concerning the integrity of the Grignard reagent and the reaction conditions.

  • Potential Cause 1: Inactive Grignard Reagent. Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen.[5]

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven (120°C for several hours) or by flame-drying under a vacuum. The solvent, typically tetrahydrofuran (THF), must be anhydrous.[5] Using a freshly opened bottle of anhydrous solvent or distilling it over a drying agent like sodium/benzophenone is highly recommended.

      • Initiation of Grignard Formation: The reaction between magnesium turnings and 1-bromo-3,5-difluorobenzene can be sluggish. To initiate the reaction, gentle heating or the addition of an activating agent like a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.

      • Titration of the Grignard Reagent: Before use, it is best practice to determine the exact concentration of your Grignard reagent through titration. This ensures accurate stoichiometry in the subsequent reaction.

  • Potential Cause 2: Degradation of Oxetan-3-one. Oxetan-3-one can be prone to polymerization.[6][7]

    • Solution:

      • Purity of Oxetan-3-one: If the oxetan-3-one has been stored for an extended period, it is advisable to purify it by distillation before the reaction.

      • Temperature Control: The addition of the Grignard reagent to the oxetan-3-one solution should be carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Potential Cause 3: Inefficient Workup.

    • Solution:

      • Quenching: Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching the reaction. This is generally preferred over water as it helps to break up the magnesium alkoxide complex and facilitates the separation of the organic and aqueous layers.

      • Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to recover all of the product.

Troubleshooting_Yield start Low Product Yield q1 Was the Grignard reagent active? start->q1 a1_yes Investigate other factors q1->a1_yes Yes a1_no Prepare fresh Grignard under strictly anhydrous conditions. Titrate before use. q1->a1_no No q2 Was the oxetan-3-one pure? a1_yes->q2 a2_yes Check workup procedure q2->a2_yes Yes a2_no Purify oxetan-3-one (distillation). Add Grignard at low temperature. q2->a2_no No q3 Was the workup efficient? a2_yes->q3 a3_yes Re-evaluate stoichiometry and reaction time. q3->a3_yes Yes a3_no Use sat. NH4Cl for quenching. Ensure complete extraction. q3->a3_no No

References

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol. The synthesis, while straightforward in principle, involves highly reactive intermediates that can lead to a range of predictable yet challenging byproducts. Our goal is to provide you with the causal understanding and field-proven protocols necessary to identify, mitigate, and remove these impurities, ensuring the integrity of your final compound.

Part 1: The Core Synthesis Pathway: Grignard Addition to Oxetan-3-one

The most prevalent and efficient method for synthesizing this compound is the nucleophilic addition of a Grignard reagent, specifically 3,5-Difluorophenylmagnesium bromide, to the carbonyl of oxetan-3-one.[1] The reaction proceeds in two fundamental stages: the formation of the organomagnesium halide, followed by its reaction with the oxetane ketone.[2][3]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition A 3,5-Difluorobromobenzene D 3,5-Difluorophenylmagnesium bromide A->D + Mg, THF B Mg Turnings B->D C Anhydrous THF C->D F Magnesium Alkoxide Intermediate D->F + E Oxetan-3-one E->F H This compound (Product) F->H + G Acidic Workup (e.g., aq. NH4Cl) G->H

Caption: Core synthesis workflow for this compound.

Part 2: Troubleshooting Guide: Common Byproducts & Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I've identified 1,3-difluorobenzene as a major contaminant. What is the cause?

Answer: This is a classic sign that your Grignard reagent was prematurely quenched by a proton source, most commonly water. Grignard reagents are exceptionally strong bases and will react violently with water to form the corresponding alkane (in this case, 1,3-difluorobenzene) and a magnesium salt.[4][5][6]

G RMgX 3,5-Difluorophenylmagnesium bromide RH 1,3-Difluorobenzene (Byproduct) RMgX->RH + MgXOH Mg(OH)Br RMgX->MgXOH + H₂O H2O H₂O (Moisture) H2O->RH

Caption: Hydrolysis of the Grignard reagent leading to byproduct formation.

Expert Causality & Prevention: The magnesium-carbon bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Any trace of moisture in the glassware, solvent, or even from the atmosphere can lead to this protonolysis side reaction.

Table 1: Preventative Measures Against Grignard Reagent Hydrolysis

Measure Rationale & Protocol
Glassware Preparation All glassware must be scrupulously dried. Protocol: Oven-dry all glassware (flasks, dropping funnels, stir bars) at >120°C for at least 4 hours and assemble while hot under a stream of inert gas (Nitrogen or Argon).[7]
Solvent Purity Ethereal solvents like THF can absorb atmospheric moisture and contain peroxides. Protocol: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or use commercially available anhydrous, inhibitor-free solvent packaged under an inert atmosphere.
Inert Atmosphere Oxygen and moisture from the air will readily react with the Grignard reagent. Protocol: Conduct the entire reaction, from magnesium addition to the final quench, under a positive pressure of dry Nitrogen or Argon using a Schlenk line or balloon setup.

| Reagent Quality | The starting 3,5-difluorobromobenzene must be anhydrous. Protocol: If necessary, distill the starting halide or dry it over a suitable agent like calcium hydride. |

Q2: My TLC plate shows a major, less polar impurity that co-elutes closely with my starting material. What is it and how do I remove it?

Answer: The most probable identity of this byproduct is 3,5,3',5'-tetrafluorobiphenyl . This compound forms from a coupling reaction between the Grignard reagent (3,5-difluorophenylmagnesium bromide) and unreacted 3,5-difluorobromobenzene.[7][8] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[7]

G RMgX 3,5-Difluorophenyl- magnesium bromide RR 3,5,3',5'-Tetrafluorobiphenyl (Byproduct) RMgX->RR + MgBr2 MgBr₂ RMgX->MgBr2 + RBr RBr 3,5-Difluorobromobenzene RBr->RR

Caption: Wurtz-type coupling leading to biphenyl byproduct formation.

Troubleshooting Protocol: Byproduct Removal via Column Chromatography

Because the biphenyl byproduct is nonpolar and the desired tertiary alcohol product is significantly more polar, they are readily separable by flash column chromatography.

  • Preparation: Concentrate the crude reaction mixture onto a small amount of silica gel.

  • Column Setup: Prepare a silica gel column using a nonpolar solvent system, such as 5% Ethyl Acetate in Hexanes.

  • Loading: Dry-load the adsorbed crude product onto the top of the column.

  • Elution:

    • Begin eluting with a low polarity solvent mixture (e.g., 5-10% Ethyl Acetate in Hexanes). The nonpolar 3,5,3',5'-tetrafluorobiphenyl will elute first.

    • Monitor the fractions using TLC.

    • Once the biphenyl byproduct has been completely eluted, gradually increase the solvent polarity (e.g., to 20-30% Ethyl Acetate in Hexanes).

    • The desired product, this compound, will now elute from the column.

  • Confirmation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Q3: My reaction seemed to work, but after the acidic workup, my product appears to have decomposed into multiple new compounds. What happened?

Answer: This indicates acid-catalyzed ring-opening of the oxetane moiety. The four-membered oxetane ring is strained and, while more stable than an epoxide, is susceptible to cleavage under strongly acidic conditions.[9][10] The workup step is critical; using strong mineral acids (like HCl or H₂SO₄) can protonate the oxetane oxygen, initiating a cascade of ring-opening reactions that destroy your product.

Authoritative Protocol: Optimized Reaction Quench

To safely protonate the magnesium alkoxide intermediate without decomposing the product, a buffered or mild acid quench at low temperature is mandatory.

  • Cooling: After the Grignard addition is complete (as monitored by TLC), cool the reaction flask to 0°C in an ice-water bath.

  • Quenching Agent: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic and ideal for this purpose.

  • Slow Addition: Add the saturated NH₄Cl solution slowly and dropwise to the stirring reaction mixture. An initial exothermic reaction is expected as the excess Grignard reagent is quenched. Maintain the temperature at or below 10°C.

  • Extraction: Once the addition is complete and the mixture has stirred for 15-20 minutes, proceed with standard liquid-liquid extraction using a solvent like Ethyl Acetate.

  • Washing: Wash the combined organic layers with water and then brine to remove residual inorganic salts.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the key safety considerations for this synthesis?

    • Grignard reagents, especially in THF, can be pyrophoric and react violently with water.[6][11] All operations must be conducted under a strict inert atmosphere. THF can also form explosive peroxides and should be handled with care.[6] The reaction is exothermic and requires careful temperature control. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • FAQ 2: How can I be certain that my Grignard reagent has formed?

    • Visual cues include the disappearance of the metallic magnesium turnings and the formation of a cloudy, greyish-brown solution. A gentle reflux upon initiation is also a positive sign. For quantitative analysis, a sample can be quenched and titrated (e.g., with iodine) to determine the molarity, but this is often unnecessary for routine synthesis if visual cues are positive.

  • FAQ 3: Can I use a different solvent?

    • Anhydrous ethereal solvents are required to stabilize the Grignard reagent. Tetrahydrofuran (THF) is the most common and effective solvent. Diethyl ether can also be used, but the reagent is less soluble, and the reaction may be slower.

  • FAQ 4: My reaction is incomplete, with both unreacted oxetan-3-one and starting halide present. What are the likely causes?

    • This can result from several factors: insufficient Grignard reagent (due to partial hydrolysis or inaccurate stoichiometry), poor quality magnesium, or a reaction temperature that is too low, slowing the rate of addition. Ensure all preventative measures against moisture are taken and consider allowing the reaction to stir for a longer duration or warm slightly (e.g., to 0°C) after the initial addition at low temperature.

References

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of troubleshooting questions and answers, addressing specific issues you may encounter during your experiments.

The primary synthetic route to this compound involves the Grignard reaction, where 3,5-difluorophenylmagnesium bromide is added to 3-oxetanone. While straightforward in principle, this synthesis is sensitive to a number of variables that can significantly impact the yield and purity of the final product.

Overall Reaction Scheme

The synthesis proceeds via a two-step, one-pot process: formation of the Grignard reagent followed by nucleophilic addition to the ketone.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Work-up ArylHalide 1-Bromo-3,5-difluorobenzene Grignard 3,5-Difluorophenylmagnesium bromide ArylHalide->Grignard Mg Mg turnings Solvent1 Anhydrous THF Solvent1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone 3-Oxetanone Product This compound Workup aq. NH4Cl or dilute acid Workup->Product

Caption: Overall synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, from Grignard reagent formation to product isolation.

Problem 1: The Grignard reaction fails to initiate or proceeds poorly.

Question: I've combined my 1-bromo-3,5-difluorobenzene and magnesium turnings in THF, but the reaction won't start. What's going wrong?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The reaction is a heterogeneous process occurring on the magnesium surface, which is notoriously sensitive to passivation by atmospheric moisture and oxygen.[1]

Root Causes & Solutions

CauseExplanationTroubleshooting & Optimization
Passive Magnesium Oxide Layer Magnesium turnings are often coated with a thin, unreactive layer of magnesium oxide (MgO). This layer prevents the organohalide from accessing the metal surface.Activate the Magnesium: Expose a fresh metal surface.[2] • Mechanical Activation: In a glovebox or under inert gas, briefly grind the magnesium turnings with a dry mortar and pestle.[1] • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with magnesium and THF.[2][3] These agents react with the MgO layer to expose fresh Mg.
Presence of Water Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.[4][5] This is the most frequent cause of failure.Ensure Anhydrous Conditions:Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120 °C) for several hours and cooling under an inert atmosphere (N₂ or Ar).[6] • Solvent: Use freshly opened anhydrous solvent or solvent dried over a suitable agent (e.g., distilled from sodium/benzophenone ketyl).[1] • Reagents: Ensure 1-bromo-3,5-difluorobenzene is anhydrous. If necessary, pass it through a short plug of activated alumina.
Poor Reagent Quality Impurities in the 1-bromo-3,5-difluorobenzene or old, heavily oxidized magnesium can inhibit the reaction.Use High-Purity Reagents: Use freshly purchased, shiny magnesium turnings.[7] Ensure the purity of your aryl bromide starting material.[8]

Workflow for Initiating a Stubborn Grignard Reaction

G start Reaction Not Starting? check_anhydrous Are all components scrupulously dry? start->check_anhydrous dry_components Flame/oven dry all glassware. Use anhydrous solvent. check_anhydrous->dry_components No check_mg Is Mg fresh and shiny? check_anhydrous->check_mg Yes dry_components->check_mg activate_mg Activate Mg: 1. Add I₂ crystal or   1,2-dibromoethane. 2. Gently warm. 3. Use ultrasound bath. check_mg->activate_mg No add_concentrated Add a small amount of concentrated aryl halide to one spot. check_mg->add_concentrated Yes activate_mg->add_concentrated success Reaction Initiates (cloudiness, gentle reflux) add_concentrated->success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Problem 2: The Grignard reagent formed, but the yield of this compound is low.

Question: I confirmed my Grignard reagent concentration via titration, but after adding 3-oxetanone and work-up, my final yield is below 30%. What side reactions could be occurring?

Answer: Low yield in the second step points to competing side reactions or degradation of the product. The highly reactive nature of the Grignard reagent and the strained oxetane ring create several potential pitfalls.

Key Side Reactions and Mitigation Strategies

SideReactions cluster_desired Desired Reaction: Nucleophilic Addition cluster_side Side Reactions Grignard Ar-MgBr (Nucleophile & Strong Base) DesiredPath Grignard attacks carbonyl carbon Grignard->DesiredPath GOOD Wurtz Wurtz Coupling: Grignard + Ar-Br -> Ar-Ar (Biphenyl Impurity) Grignard->Wurtz BAD Enolization Enolization: Grignard acts as base, de-protonates α-carbon of ketone Grignard->Enolization BAD Ketone 3-Oxetanone Ketone->Enolization ArylHalide Ar-Br ArylHalide->Wurtz Product -> Target Alcohol RingOpening Ring Opening: Oxetane ring opens under harsh (e.g., strongly acidic) work-up conditions Product->RingOpening BAD (During Work-up)

Caption: Major side reactions competing with the desired Grignard addition.

Detailed Solutions:

  • Wurtz Coupling: This reaction involves the coupling of the Grignard reagent with unreacted 1-bromo-3,5-difluorobenzene, forming 3,3',5,5'-tetrafluorobiphenyl.[9][10]

    • Cause: High local concentration of the aryl halide.

    • Solution: During Grignard formation, add the solution of 1-bromo-3,5-difluorobenzene slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring reaction with magnesium over the already-formed Grignard reagent.[2]

  • Enolization of 3-Oxetanone: The Grignard reagent can act as a base, removing a proton from the carbon alpha to the carbonyl group.[2][11] This forms a magnesium enolate, which simply reverts to the starting ketone upon aqueous work-up.

    • Cause: Steric hindrance or high reaction temperatures can favor the basicity of the Grignard reagent over its nucleophilicity.

    • Solution: Maintain a low temperature during the addition. Cool the Grignard solution to 0 °C or -20 °C before slowly adding the 3-oxetanone solution. This favors the kinetic pathway of nucleophilic addition.

  • Oxetane Ring Instability: The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under strongly acidic or basic conditions.[12][13]

    • Cause: Using strong acids (like HCl or H₂SO₄) for the reaction quench can protonate the oxetane oxygen, leading to cleavage.

    • Solution: Employ a milder work-up procedure. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This is a weakly acidic proton source that effectively protonates the alkoxide intermediate without promoting ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction, THF or diethyl ether? A: For Grignard reagent formation, THF is often preferred over diethyl ether. THF's higher solvating power for the magnesium species can lead to more reactive and soluble Grignard reagents.[3] It also has a higher boiling point, which can be useful if gentle heating is required for initiation.

Q2: How can I be certain my Grignard reagent has formed and determine its concentration? A: Visual cues like the disappearance of magnesium and the formation of a cloudy, grey-brown solution are good indicators. However, for quantitative results, titration is essential. A common method is iodine titration: a sample of the Grignard solution is added to a solution of I₂ in THF until the dark iodine color disappears.[2]

Q3: Are there any additives that can improve the selectivity of the addition to the ketone? A: Yes. The addition of anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent before adding the ketone can be beneficial. This transmetalation reaction forms an organocerium reagent, which is significantly less basic but still highly nucleophilic. This can dramatically reduce side reactions like enolization.

Q4: My final product is an oil and difficult to purify. What are the recommended purification methods? A: The primary impurity is often the Wurtz-coupling biphenyl product, which is non-polar. The desired alcohol product is significantly more polar. Flash column chromatography on silica gel is the most effective method for separation. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.[15]

Validated Experimental Protocols

Protocol 1: Preparation and Titration of 3,5-Difluorophenylmagnesium Bromide
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents).

  • Activation: Add a single crystal of iodine. The flask can be gently warmed with a heat gun until purple iodine vapor is observed and subsequently fades. Allow the flask to cool.

  • Formation: Add anhydrous THF. In a separate dry flask, prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF. Add ~10% of this solution to the magnesium suspension.

  • Initiation: The reaction should initiate, evidenced by a gentle reflux and the formation of a cloudy solution. If not, gently warm the flask.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise via syringe, maintaining a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Titration (Optional but Recommended): In a separate dry flask, add a precisely weighed amount of iodine and dissolve in anhydrous THF. Slowly add the prepared Grignard reagent via syringe until the dark color disappears. Record the volume added to calculate the molarity.[2]

Protocol 2: Reaction with 3-Oxetanone and Purification
  • Cooling: Cool the prepared Grignard solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 3-oxetanone (0.9 equivalents) in anhydrous THF. Add this solution dropwise to the cold, stirring Grignard reagent over 30-60 minutes.

  • Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS for the consumption of 3-oxetanone.

  • Work-up (Quench): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Scale-up Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the challenges encountered during the large-scale synthesis of this important building block.

Introduction

The synthesis of this compound, a valuable intermediate in medicinal chemistry, primarily involves the Grignard reaction between a 3,5-difluorophenylmagnesium halide and 3-oxetanone. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction initiation, exotherm control, impurity profiles, and product isolation. This guide provides a structured approach to understanding and overcoming these hurdles, ensuring a safe, efficient, and reproducible large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic addition of a Grignard reagent, specifically 3,5-difluorophenylmagnesium bromide or chloride, to 3-oxetanone. This reaction forms the desired tertiary alcohol upon acidic workup.

Q2: Why is the initiation of the Grignard reaction often problematic at scale?

A2: The initiation of a Grignard reaction can be difficult on a large scale due to the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] This layer prevents the reaction of magnesium with the aryl halide. On a larger scale, the surface-area-to-volume ratio decreases, making it harder for the reaction to start. Additionally, any residual moisture in the reactor or solvents will quench the Grignard reagent as it forms, inhibiting the reaction.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are the highly exothermic nature of the Grignard reaction and the use of flammable etheric solvents like THF or diethyl ether.[3][4] A delayed initiation can lead to the accumulation of the aryl halide, and once the reaction starts, a dangerous runaway reaction can occur.[5] Proper thermal management and controlled addition of reagents are critical.[4]

Q4: What are the typical impurities I should expect?

A4: Common impurities include the Wurtz coupling byproduct (3,3',5,5'-tetrafluorobiphenyl), unreacted 3,5-difluorobromobenzene, and benzene (formed from the protonation of the Grignard reagent by trace water).[1][6] Understanding and controlling the formation of these impurities is key to simplifying the purification process.

Q5: How does the stability of the oxetane ring affect the reaction and workup conditions?

A5: The oxetane ring is strained and can be susceptible to ring-opening under strongly acidic conditions or at elevated temperatures. Therefore, the choice of acid for the workup and the temperature throughout the process must be carefully controlled to prevent the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Grignard Reaction Fails to Initiate
Symptom Potential Cause Troubleshooting Steps & Solutions
No exotherm, no change in appearance of the magnesium turnings.1. Wet glassware or solvents. 2. Passivated magnesium surface. 3. Poor quality aryl halide.1. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[2] 2. Magnesium Activation: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium using methods such as crushing a few turnings with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1][7] The disappearance of the iodine color indicates activation.[1] 3. Initiator: Add a small amount of pre-formed Grignard reagent to initiate the reaction.
Problem 2: Uncontrolled Exotherm or Runaway Reaction
Symptom Potential Cause Troubleshooting Steps & Solutions
Rapid temperature and pressure increase after an induction period.1. Accumulation of unreacted 3,5-difluorobromobenzene due to delayed initiation. 2. Addition rate of the aryl halide is too fast. 3. Inadequate cooling.1. Controlled Addition: Add a small portion of the 3,5-difluorobromobenzene solution and wait for initiation (indicated by a gentle exotherm) before adding the remainder at a controlled rate.[7] 2. Monitor Reaction Progress: Use in-situ monitoring techniques like ReactIR to track the consumption of the aryl halide and prevent its accumulation.[4] 3. Efficient Cooling: Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction.[4] A semi-batch process, where the aryl halide is added slowly to the magnesium suspension, is generally safer than a batch process.[8]
Problem 3: Low Yield of this compound
Symptom Potential Cause Troubleshooting Steps & Solutions
Lower than expected isolated product.1. Incomplete Grignard reagent formation. 2. Significant side reactions (e.g., Wurtz coupling). 3. Degradation of the product during workup. 4. Loss of product during purification.1. Optimize Grignard Formation: Ensure complete consumption of magnesium. Titrate the Grignard reagent before adding the 3-oxetanone to determine its exact concentration. 2. Minimize Wurtz Coupling: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[9] 3. Mild Workup: Use a saturated aqueous solution of ammonium chloride for quenching instead of strong acids to minimize the risk of oxetane ring opening.[6] Keep the temperature low during the workup. 4. Optimize Purification: See the purification protocol below.
Problem 4: Formation of a Persistent Emulsion During Workup
Symptom Potential Cause Troubleshooting Steps & Solutions
Difficult to separate aqueous and organic layers after quenching.Formation of fine magnesium salt precipitates that stabilize the emulsion.[6]1. Addition of Saturated Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6] 2. Filtration: Filter the entire mixture through a pad of Celite® to remove the magnesium salts before attempting the phase separation. 3. Solvent Choice: Using a less water-miscible solvent for extraction can sometimes reduce emulsion formation.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Magnesium Turnings24.311.2250.2
1-bromo-3,5-difluorobenzene192.999.2648.0
3-Oxetanone72.063.1744.0
Anhydrous Tetrahydrofuran (THF)72.1160 L-
Saturated aq. NH4Cl-40 L-
Ethyl Acetate88.1150 L-

Procedure:

  • Reactor Setup: Charge a 100 L jacketed glass reactor with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.

  • Grignard Reagent Formation: Add 20 L of anhydrous THF to the reactor. Slowly add a solution of 1-bromo-3,5-difluorobenzene in 20 L of anhydrous THF to the stirred magnesium suspension at a rate that maintains the internal temperature between 40-50°C. After the addition is complete, stir the mixture at 50°C for 2 hours to ensure complete reaction.

  • Addition of 3-Oxetanone: Cool the Grignard reagent to 0-5°C. Slowly add a solution of 3-oxetanone in 20 L of anhydrous THF, maintaining the internal temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture to 0-5°C and slowly quench by adding 40 L of saturated aqueous ammonium chloride solution, keeping the temperature below 20°C.

  • Extraction: Add 50 L of ethyl acetate and stir for 30 minutes. Stop stirring and allow the layers to separate.

  • Isolation: Separate the organic layer. Wash the organic layer with 20 L of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot toluene.

  • Crystallization: Slowly add heptane as an anti-solvent at an elevated temperature until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with cold heptane, and dry under vacuum at 40°C.

Visualizations

Workflow Diagram

Scale_up_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A Mg, I2, THF C Grignard Reagent (3,5-Difluorophenylmagnesium bromide) A->C Initiation & Reaction B 1-bromo-3,5-difluorobenzene B->C Slow Addition E Magnesium Alkoxide Intermediate C->E Addition at 0-5°C D 3-Oxetanone in THF D->E F Quench with aq. NH4Cl E->F G Extraction with EtOAc F->G H Crystallization G->H I Pure this compound H->I

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Grignard Start Reaction Issue No_Initiation No Initiation? Start->No_Initiation Uncontrolled_Exotherm Uncontrolled Exotherm? No_Initiation->Uncontrolled_Exotherm No Check_Anhydrous Verify Anhydrous Conditions No_Initiation->Check_Anhydrous Yes Low_Yield Low Yield? Uncontrolled_Exotherm->Low_Yield No Control_Addition Control Aryl Halide Addition Rate Uncontrolled_Exotherm->Control_Addition Yes Optimize_Grignard Optimize Grignard Formation Low_Yield->Optimize_Grignard Yes Activate_Mg Activate Magnesium (Iodine, Crushing) Check_Anhydrous->Activate_Mg Ensure_Cooling Ensure Adequate Cooling Capacity Control_Addition->Ensure_Cooling Mild_Workup Use Mild Workup (aq. NH4Cl) Optimize_Grignard->Mild_Workup Optimize_Purification Optimize Purification (Crystallization) Mild_Workup->Optimize_Purification

Caption: Troubleshooting logic for Grignard reaction scale-up.

References

Analytical methods for purity assessment of 3-(3,5-Difluorophenyl)oxetan-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purity Assessment of 3-(3,5-Difluorophenyl)oxetan-3-ol

Welcome to the technical support guide for the analytical assessment of this compound (CAS 1395281-64-7). This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods for determining the purity and confirming the identity of this critical building block. As a key intermediate in medicinal chemistry, ensuring its purity is paramount for the integrity of downstream applications and the quality of final active pharmaceutical ingredients (APIs).[1][2]

This guide provides in-depth methodologies, troubleshooting advice, and frequently asked questions (FAQs) based on established analytical principles and field-proven insights.

Overall Purity Assessment Strategy

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities. The recommended workflow integrates chromatographic separation for quantitative purity with spectroscopic analysis for structural confirmation and identification of co-eluting or non-chromatographically amenable impurities.

PurityWorkflow cluster_0 Initial Analysis cluster_1 Structural Confirmation & Specific Impurities cluster_2 Final Reporting Start Sample Received HPLC HPLC-UV for Primary Purity (%) & Detection of Non-Volatile Impurities Start->HPLC NMR NMR (¹H, ¹⁹F, ¹³C) for Identity Confirmation & Structural Impurity ID HPLC->NMR Confirm Main Peak Identity GCMS GC-MS for Volatile & Thermally Stable Impurities HPLC->GCMS Investigate Volatiles Report Consolidated Purity Report HPLC->Report Quantitative Purity Value NMR->Report GCMS->Report

Caption: Integrated workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for quantitative purity determination due to its high resolution, sensitivity, and reproducibility for non-volatile organic molecules. A reverse-phase method is most suitable for this compound.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a robust starting point for analysis. Method optimization may be required based on the specific impurity profile of your sample.[3]

ParameterRecommended ConditionRationale & Causality
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar, aromatic compounds like the analyte through hydrophobic interactions.[4]
Mobile Phase A Water with 0.1% Formic AcidFormic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing, and provides protons for potential MS detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol, leading to better efficiency.
Gradient 10% B to 95% B over 15 minA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.[6]
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
Detection UV at 254 nmThe difluorophenyl group contains a strong chromophore, making UV detection at 254 nm highly sensitive for the analyte and related aromatic impurities.[7]
Sample Prep. Dissolve sample in 50:50 Water:AcetonitrileDissolving the sample in a solvent similar to the initial mobile phase strength prevents peak distortion.[5]

HPLC Troubleshooting Guide (Q&A)

HPLCTroubleshooting Start Issue: Poor Peak Resolution Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Adjust mobile phase pH. Use a high-purity column. Lower sample concentration. Q1->A1_Yes Yes Q2 Are peaks too broad? Q1->Q2 No A2_Yes Check for leaks post-column. Reduce extra-column volume. Ensure sample solvent matches mobile phase. Q2->A2_Yes Yes Q3 Are peaks co-eluting? Q2->Q3 No A3_Yes Optimize gradient (make it shallower). Try a different stationary phase (e.g., Phenyl-Hexyl). Adjust mobile phase organic solvent (e.g., switch to Methanol). Q3->A3_Yes Yes

Caption: Decision tree for HPLC peak resolution issues.

  • Question: My main peak is tailing. What is the cause and how can I fix it?

    • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on the silica support. The tertiary alcohol in your molecule can participate in these interactions.

      • Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid). The acid protonates the silanol groups, minimizing these secondary interactions.

      • Solution 2 (Column): Use a modern, end-capped C18 column. These columns have fewer exposed silanol groups, leading to more symmetrical peaks for polar compounds.

      • Solution 3 (Concentration): You may be overloading the column. Try injecting a more dilute sample.

  • Question: I'm seeing "ghost peaks" in my gradient run, especially in the blank injection. What are they?

    • Answer: Ghost peaks are spurious peaks that do not originate from the injected sample. In gradient elution, they are often caused by the accumulation of contaminants from the mobile phase on the column during the low organic phase portion.[8] When the gradient percentage of the strong solvent (acetonitrile) increases, these contaminants are eluted, appearing as peaks.[5]

      • Solution 1 (Solvent Quality): Use high-purity, HPLC-grade solvents and water.

      • Solution 2 (System Hygiene): Regularly flush the HPLC system. Ensure solvent reservoir bottles are clean and covered.[6]

      • Solution 3 (Trace Contaminants): Adding 0.1% acetone to the organic solvent can help identify if the mobile phase composition is fluctuating, which can also cause baseline issues.[8]

  • Question: My retention times are drifting between injections. How do I stabilize them?

    • Answer: Retention time instability is a common problem that points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[8]

      • Solution 1 (Equilibration): Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For reverse-phase, this typically requires flushing with 10-20 column volumes.[6]

      • Solution 2 (Temperature): Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can significantly affect retention times.[6]

      • Solution 3 (Pump/Solvent): Check the pump for leaks or air bubbles, which can cause inconsistent flow rates.[5] If preparing the mobile phase online, ensure the mixer is functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and for identifying and characterizing impurities, especially those that are structurally similar to the main compound. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The Power of ¹⁹F NMR

Given the two fluorine atoms on the phenyl ring, ¹⁹F NMR is an exceptionally powerful tool. Its advantages include:

  • High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio.[9][10]

  • Large Chemical Shift Range: This reduces the likelihood of signal overlap compared to ¹H NMR, making it easier to spot impurities.[11]

  • No Background Signal: Endogenous compounds in solvents or from handling rarely contain fluorine, resulting in a clean baseline and making it perfect for analyzing mixtures.[9][10]

Data Interpretation
  • ¹H NMR: Expect to see signals corresponding to the four oxetane ring protons (often appearing as complex multiplets or distinct doublets), the three aromatic protons, and a broad singlet for the hydroxyl (-OH) proton which may exchange with D₂O. The integration of these regions should match the expected proton count.

  • ¹⁹F NMR: In a pure sample, you should observe a single signal for the two equivalent fluorine atoms. The presence of other signals in the ¹⁹F spectrum is a strong indicator of fluorine-containing impurities.

  • Quantitative NMR (qNMR): For absolute purity determination, qNMR can be employed. This involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a known analyte signal to the integral of the standard's signal, a highly accurate purity value can be calculated without the need for a reference standard of the analyte itself.

NMR Troubleshooting (Q&A)
  • Question: The -OH proton peak is very broad or not visible. Why?

    • Answer: The hydroxyl proton is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the NMR solvent) or interact with the solvent via hydrogen bonding. This exchange process leads to peak broadening. In some cases, it can be so broad that it's lost in the baseline.

      • Solution: Perform a "D₂O shake." Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH proton will be replaced by deuterium, causing the signal to disappear completely. This confirms its identity.

  • Question: I see small, unexpected signals in the ¹⁹F NMR spectrum. What could they be?

    • Answer: These signals strongly suggest the presence of fluorine-containing impurities. Given the synthesis of 3-aryl oxetanes, these could be:

      • Isomeric Impurities: Impurities where the fluorine atoms are in different positions on the phenyl ring (e.g., 2,5-difluoro or 3,4-difluoro isomers) arising from impure starting materials.

      • Reaction Byproducts: Incomplete reaction or side-reactions during the synthesis could lead to other fluorinated species. ¹⁹F-centered NMR analysis can be used to elucidate the structures of these unknown compounds without needing to separate them first.[9][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best suited for analyzing volatile and thermally stable impurities that may not be detected by HPLC, such as residual solvents (e.g., THF, Toluene) or volatile starting materials.

Considerations for this compound

The analyte itself has a hydroxyl group, which can make it challenging for GC analysis, potentially leading to peak tailing due to interaction with the column. Derivatization (e.g., silylation) can improve peak shape but adds complexity. However, for checking for lower-boiling point impurities, a direct injection is often sufficient.

GC-MS Troubleshooting (Q&A)
  • Question: I don't see a peak for my main compound, or the peak is very broad and tailing.

    • Answer: This suggests either poor thermal stability or strong interaction with the GC column.

      • Solution 1 (Lower Temperature): Use a lower injection port temperature and a gentler oven temperature program to minimize the risk of on-column degradation.

      • Solution 2 (Column Choice): Use a more inert column. If the problem persists, the compound may not be suitable for GC analysis without derivatization. Focus on HPLC and NMR instead.

  • Question: How do I identify the small peaks in my chromatogram?

    • Answer: This is the strength of MS detection. Click on the peak in your data software to view its mass spectrum. The fragmentation pattern is a "fingerprint" of the molecule. You can compare this pattern to a commercial library (like NIST) or use it to deduce the structure of potential process-related impurities.[13]

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my sample?

    • A1: Impurities are typically related to the synthetic route. Common syntheses for 3-substituted oxetan-3-ols involve the reaction of an organometallic reagent with 3-oxetanone or the rearrangement of epoxides.[7][14] Potential impurities could include:

      • Unreacted 3-oxetanone.

      • Starting materials used to generate the difluorophenyl Grignard or organolithium reagent (e.g., 1-bromo-3,5-difluorobenzene).

      • Byproducts from ring-opening of the oxetane under acidic or basic conditions.[15]

      • Residual solvents from synthesis and purification.

  • Q2: My HPLC shows 99.5% purity, but the NMR shows other small signals. Which is correct?

    • A2: Both can be correct; they are measuring different things. HPLC-UV purity is relative area percent and is dependent on all impurities having a similar UV response at the chosen wavelength. An impurity with a poor chromophore might be present at 1% but only show up as 0.1% in the chromatogram. NMR signal integrals are directly proportional to the number of nuclei, making it more accurate for quantification if signals are resolved, especially for identifying structurally similar impurities that might co-elute in HPLC. The true purity is likely lower than the HPLC value suggests.

  • Q3: How do I set a purity specification for this material?

    • A3: Purity specifications depend on the intended use. For early-stage discovery, >95% purity is often acceptable. For late-stage development and GMP (Good Manufacturing Practice) applications, specifications are much tighter (e.g., >99.0%), with strict limits on individual identified and unidentified impurities. Regulatory guidelines, such as those from the ICH (International Council for Harmonisation), should be consulted.

References

Technical Support Center: 3-(3,5-Difluorophenyl)oxetan-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(3,5-Difluorophenyl)oxetan-3-ol (CAS No. 1395281-64-7). This resource is designed for researchers, medicinal chemists, and drug development professionals. Our goal is to provide you with expert, field-proven insights into the optimal storage, handling, and utilization of this valuable building block, ensuring the integrity and success of your experiments. The oxetane motif is increasingly vital in drug discovery for its ability to fine-tune physicochemical properties such as solubility and metabolic stability.[1][2][3] Proper management of this reagent is paramount to leveraging its full potential.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the definitive storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. Based on supplier data and the compound's chemical nature, we have established the following optimal conditions. Adherence to this temperature strategy mitigates the risk of thermal decomposition and prevents the slow degradation that can occur at ambient temperatures.

Storage DurationTemperatureAtmosphereContainer
Short-term (1-2 weeks) -4°CInert (Argon or Nitrogen)Tightly sealed container
Long-term (1-2 years) -20°CInert (Argon or Nitrogen)Tightly sealed container

Source: Synthesized from vendor-specific data.[4][5]

Causality: The tertiary alcohol and the strained oxetane ring, while more stable than an epoxide, can be susceptible to slow degradation pathways.[6] Refrigerated or frozen storage under an inert atmosphere minimizes ambient moisture, which could initiate acid-catalyzed ring-opening, and reduces the kinetic rate of any potential decomposition reactions.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: As a standard laboratory chemical, comprehensive protection is necessary. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[7][8][9]

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact, as the compound is a known skin irritant.[8][10][11] Always inspect gloves before use and use proper removal technique.[10]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[7][8][9]
Body Protection A lab coat or chemical-resistant apron.Protects against incidental contact and spills.[10]
Workstation Chemical fume hood or well-ventilated area.Minimizes inhalation of any potential vapors or aerosols, especially when handling the material outside of a sealed container.[7][11][12]
Q3: What chemical classes are incompatible with this compound?

A3: Co-reagents or contaminants that are strongly acidic, basic, or oxidizing can compromise the integrity of the molecule.

  • Strong Acids (e.g., HCl, H₂SO₄, Lewis Acids): These can readily catalyze the ring-opening of the oxetane, leading to undesired byproducts.[6][7]

  • Strong Bases (e.g., n-BuLi, NaH): While the alcohol will be deprotonated, strong bases at elevated temperatures can potentially promote elimination or other decomposition pathways.

  • Strong Oxidizing Agents (e.g., KMnO₄, CrO₃): These will oxidize the tertiary alcohol and potentially the ring itself.[7][13]

Always ensure that reaction vessels are free from acidic or basic residues before adding the compound.

Q4: How should I handle a small laboratory spill?

A4: In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[10]

  • Wear Full PPE: Don the appropriate PPE as outlined in Q2.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or silica gel.[8] For solid spills, carefully sweep up the material to avoid creating dust.[10]

  • Collect Waste: Place the absorbed material into a suitable, tightly closed container for disposal.[7][8][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, following all local and national regulations.[7][10]

Section 2: Experimental Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimental work.

Q5: I suspect my compound is degrading during my reaction, leading to low yields and multiple spots on TLC. What is the likely cause?

A5: Degradation of 3-substituted oxetan-3-ols is most commonly traced back to the stability of the four-membered ring under the reaction conditions. The oxetane ring is significantly more stable than an epoxide but can be opened under certain conditions, particularly strong acidity and high heat.[6]

Follow this troubleshooting workflow to diagnose the issue:

G cluster_0 cluster_1 Potential Degradation Pathways cluster_2 Corrective Actions start Low Yield or Impure Product Profile check_conditions Review Reaction Conditions start->check_conditions Begin Diagnosis is_acidic Is pH < 5 or a Lewis Acid present? check_conditions->is_acidic is_hot Is T > 80 °C? check_conditions->is_hot is_acidic->is_hot NO acid_path Root Cause: Acid-Catalyzed Ring Opening is_acidic->acid_path YES heat_path Root Cause: Thermal Decomposition is_hot->heat_path YES no_degradation Degradation is unlikely. Investigate other variables (reagent stoichiometry, solvent purity, inert atmosphere). is_hot->no_degradation NO sol_acid 1. Add a non-nucleophilic base (e.g., 2,6-lutidine). 2. Use acid scavenger resin. 3. Re-purify acidic reagents. acid_path->sol_acid sol_heat 1. Run reaction at lower T. 2. Consider microwave irradiation for shorter reaction times. heat_path->sol_heat

Caption: Troubleshooting workflow for suspected compound degradation.
Q6: I'm struggling with the solubility of this compound in my solvent system. What are some recommended solvents?

A6: The molecule possesses both a polar oxetane-alcohol core and a nonpolar difluorophenyl ring, giving it moderate polarity. For reactions, polar aprotic solvents are typically an excellent starting point.

  • Recommended Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Potentially Poor Solvents: Nonpolar solvents like hexanes or toluene may require a co-solvent. Protic solvents like methanol or ethanol are generally suitable unless they interfere with the desired reaction.

  • Troubleshooting Tip: If solubility remains an issue, gentle warming (e.g., to 30-40°C) can be effective, provided the reaction conditions are not strongly acidic.[6]

Q7: How can I reliably confirm the structural integrity of the compound before use, especially after long-term storage?

A7: It is good practice to verify the purity and structure of any reagent before use.

  • ¹H NMR Spectroscopy: This is the most direct method. The protons on the oxetane ring have a characteristic chemical shift and coupling pattern. For a similar compound, 3-(4-(benzyloxy)phenyl)oxetan-3-ol, the four oxetane protons appear as a multiplet between 4.86–4.91 ppm.[14] Look for the absence of new peaks that would indicate ring-opened or decomposed products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can quickly assess purity and confirm the molecular weight (186.16 g/mol for C₉H₈F₂O₂).[4][15] A clean chromatogram with a dominant peak corresponding to the correct mass is a strong indicator of high purity.

Section 3: Standard Operating Protocols

Protocol 1: Safe Handling and Dispensing

This protocol ensures user safety and maintains the purity of the compound.

  • Equilibration: Before opening, remove the container from cold storage (-20°C or -4°C) and allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.

  • Prepare Workspace: Perform all operations within a certified chemical fume hood.[11][12] Ensure all necessary PPE is worn (see table in Q2).

  • Inert Atmosphere: For moisture-sensitive reactions, flush the container with a gentle stream of nitrogen or argon before and after dispensing the reagent.

  • Dispensing: Use clean, dry spatulas and glassware. Weigh the required amount into a tared, dry flask.

  • Resealing: Tightly close the container cap, preferably sealing with paraffin film for long-term storage.

  • Storage: Promptly return the container to the appropriate cold storage conditions (-20°C for long-term).[4][5]

  • Cleanup: Wash hands thoroughly with soap and water after handling is complete.[7][10]

References

Validation & Comparative

The Strategic Advantage of Fluorination in Aryl Oxetanols: A Comparative Guide to 3-(3,5-Difluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among these, the oxetane ring has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often conferring improved solubility and metabolic stability. When combined with the strategic placement of fluorine atoms, the resulting aryl oxetanols can offer significant advantages in drug design.

This guide provides an in-depth comparison of 3-(3,5-Difluorophenyl)oxetan-3-ol with its non-fluorinated and mono-fluorinated aryl oxetanol counterparts. We will explore the impact of fluorine substitution on key drug-like properties, supported by theoretical data and established scientific principles. Furthermore, we will provide detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to validate these concepts in their own laboratories.

The Oxetane Motif: A Foundation for Improved Properties

The four-membered oxetane ring is more than just a structural curiosity; it is a powerful tool for medicinal chemists. Its inherent polarity and three-dimensional structure can disrupt the planarity of aromatic systems, leading to improved aqueous solubility and reduced metabolic susceptibility.[1][2] The oxetane oxygen can also act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl group while being more resistant to metabolic degradation.[3]

The Impact of Fluorine: Enhancing Metabolic Stability and Modulating Lipophilicity

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by cytochrome P450 enzymes, which are major contributors to drug metabolism.[4][5] This "metabolic blocking" can significantly increase the half-life of a compound.

Fluorination also has a profound, albeit complex, effect on lipophilicity. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms, particularly on an aromatic ring, can lead to a decrease in the molecule's overall lipophilicity due to the strong inductive effects of fluorine. This modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis: Physicochemical Properties

To illustrate the impact of fluorination on aryl oxetanols, we will compare the calculated logP (cLogP) values of three representative compounds: 3-phenyloxetan-3-ol (non-fluorinated), 3-(3-fluorophenyl)oxetan-3-ol (mono-fluorinated), and this compound (di-fluorinated). Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a compound's solubility, permeability, and metabolic clearance.

CompoundStructureCalculated logP (cLogP)Source
3-Phenyloxetan-3-olStructure of 3-Phenyloxetan-3-ol0.5PubChem
3-(2-Fluorophenyl)oxetan-3-ol*Structure of 3-(2-Fluorophenyl)oxetan-3-ol-0.1Smolecule
3-(3,5-Difluorophenyl)oxetane**Structure of 3-(3,5-Difluorophenyl)oxetane2.08ChemScene

*Note: A cLogP for the 3-fluoro isomer was not available, so the 2-fluoro isomer is used as a reasonable approximation. **Note: The cLogP for the corresponding oxetane (lacking the 3-hydroxyl group) is provided as an estimate. The presence of the hydroxyl group in this compound would be expected to lower the logP value.

Interpretation of Data:

The non-fluorinated parent compound, 3-phenyloxetan-3-ol, exhibits a low cLogP, indicating a favorable hydrophilic character. The mono-fluorinated analog shows a further decrease in cLogP, suggesting that in this context, the introduction of a single fluorine atom can enhance polarity. The difluorinated analog's parent oxetane has a higher logP, which at first glance seems contradictory. However, it is crucial to remember that the hydroxyl group in the target molecule, this compound, will significantly decrease this value, likely bringing it into a more favorable range for drug development. The key takeaway is that fluorine substitution provides a powerful handle to modulate lipophilicity.

Performance in Metabolic Stability: A Qualitative Comparison

  • 3-Phenyloxetan-3-ol: The unsubstituted phenyl ring is vulnerable to hydroxylation at multiple positions.

  • 3-(3-Fluorophenyl)oxetan-3-ol: The fluorine atom at the 3-position will block metabolism at that site. However, other positions on the ring remain susceptible to oxidation.

  • This compound: With both the 3 and 5 positions blocked by metabolically robust fluorine atoms, this compound is predicted to have significantly enhanced metabolic stability compared to its non- and mono-fluorinated counterparts. The fluorine atoms effectively shield the aromatic ring from oxidative metabolism.[6][7][8]

This predicted increase in metabolic stability is a primary driver for the synthesis and evaluation of di-fluorinated aryl oxetanols in drug discovery programs.

Experimental Protocols

To facilitate the direct comparison of these compounds, we provide the following detailed experimental protocols.

Synthesis of Aryl Oxetan-3-ols

The synthesis of 3-aryl-oxetan-3-ols is typically achieved via the reaction of an appropriate Grignard reagent with oxetan-3-one.

Diagram of Synthetic Workflow:

Synthesis ArylBromide Aryl Bromide (e.g., Bromobenzene, 1-Bromo-3-fluorobenzene, 1-Bromo-3,5-difluorobenzene) Grignard Aryl Magnesium Bromide (Grignard Reagent) ArylBromide->Grignard THF Mg Magnesium (Mg) Mg->Grignard Product 3-Aryl-oxetan-3-ol Grignard->Product THF, -78 °C to rt Oxetanone Oxetan-3-one Oxetanone->Product

Caption: General synthetic scheme for 3-aryl-oxetan-3-ols.

Step-by-Step Protocol for this compound:

  • Grignard Reagent Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Reaction with Oxetan-3-one: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of oxetan-3-one (1.1 equivalents) in anhydrous THF dropwise, maintaining the internal temperature below -65 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient of a compound between an organic and an aqueous phase.

Diagram of logD Determination Workflow:

logD_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis PrepCompound Prepare stock solution of compound in DMSO Mix Mix compound solution with n-octanol and PBS PrepCompound->Mix PrepPhases Pre-saturate n-octanol and PBS (pH 7.4) PrepPhases->Mix Shake Shake vigorously to reach equilibrium Mix->Shake Separate Centrifuge to separate phases Shake->Separate Sample Sample aqueous and organic phases Separate->Sample Analyze Quantify compound concentration in each phase (e.g., LC-MS) Sample->Analyze Calculate Calculate logD Analyze->Calculate Metabolic_Stability cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis PrepareMix Prepare incubation mixture: Compound, Liver Microsomes, Buffer Initiate Initiate reaction by adding NADPH regenerating system PrepareMix->Initiate Incubate Incubate at 37 °C Initiate->Incubate Timepoints Take aliquots at specific time points Incubate->Timepoints Quench Quench reaction with cold acetonitrile containing internal standard Timepoints->Quench Process Centrifuge to precipitate proteins Quench->Process Analyze Analyze supernatant by LC-MS/MS Process->Analyze Calculate Determine Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

References

The Strategic Choice in Lead Optimization: A Comparative Analysis of Oxetane and gem-Dimethyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is a meticulous exercise in multiparameter optimization. Medicinal chemists are tasked with enhancing a molecule's potency and selectivity while simultaneously refining its pharmacokinetic profile. Central to this endeavor is the strategic selection of chemical motifs to address metabolic liabilities and improve physicochemical properties. Among the vast toolkit available, the bioisosteric replacement of metabolically susceptible groups is a cornerstone strategy. This guide provides an in-depth comparative analysis of two popular isosteres: the oxetane ring and the gem-dimethyl group. While both are employed to block metabolic oxidation and modulate molecular properties, their divergent effects on a compound's profile necessitate a nuanced understanding for their effective application.

This guide will delve into the head-to-head comparison of these two critical building blocks, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during lead optimization.

The Contenders: A Tale of Two Isosteres

The practice of blocking metabolically labile methylene groups often involves the introduction of a gem-dimethyl unit.[1] This modification, however, frequently leads to an undesirable increase in lipophilicity, which can negatively impact other drug-like properties.[2] The oxetane ring has emerged as a compelling, more polar alternative to the gem-dimethyl group, offering a similar steric footprint but with distinct physicochemical characteristics.[2][3]

The Oxetane Moiety: A four-membered cyclic ether, the oxetane ring is a compact, polar, and three-dimensional motif.[4] Its incorporation into a drug candidate can profoundly influence its properties. As a bioisostere for the gem-dimethyl group, it offers a similar spatial arrangement while introducing polarity, which can enhance aqueous solubility and reduce lipophilicity.[3][5] The electronegative oxygen atom in the oxetane ring also exerts a significant inductive effect, which can modulate the basicity of nearby functional groups.[6]

The gem-Dimethyl Group: This structural feature, consisting of two methyl groups attached to the same carbon atom, is prevalent in numerous natural products with clinical significance.[7][8] In drug design, the gem-dimethyl group is widely used to enhance metabolic stability by shielding adjacent positions from enzymatic attack.[1] Beyond metabolic blocking, it can improve target engagement and potency through van der Waals interactions and by restricting the molecule to a bioactive conformation, an effect often referred to as the Thorpe-Ingold or gem-dimethyl effect.[7][9]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to incorporate an oxetane versus a gem-dimethyl group hinges on their differential impact on key drug-like properties. The following sections provide a data-driven comparison of their effects on metabolic stability, solubility, and lipophilicity.

Metabolic Stability: A Shield Against Biotransformation

A primary motivation for employing both oxetanes and gem-dimethyl groups is to enhance metabolic stability, thereby increasing a compound's half-life and bioavailability.[10][11] While both are effective metabolic blockers, the oxetane ring often confers superior stability with a more favorable overall property profile.

The enhanced metabolic stability of oxetane-containing compounds is attributed to the robustness of the ether linkage to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically vulnerable position with an oxetane, the molecule's susceptibility to Phase I metabolism is significantly reduced.[4]

Compound Pair Original Moiety Replacement Moiety Human Liver Microsome Clint (μL/min/mg protein) Fold Improvement Reference
γ-Secretase Inhibitor SeriesCyclohexyl3-Oxetanyl>293 (original) vs. 25.9 (oxetane)>11[12]
MMP-13 Inhibitor SeriesMethyl3-OxetanylHigh (qualitative)Significant (qualitative)[13]
Generic Matched Pairgem-DimethylOxetane-Pronounced reduction in metabolic susceptibility[14]

Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM). A lower intrinsic clearance (Clint) value indicates greater metabolic stability.

Aqueous Solubility: The Polarity Advantage of Oxetane

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The incorporation of an oxetane ring is a powerful strategy to mitigate this issue, frequently leading to a dramatic increase in solubility compared to its gem-dimethyl counterpart. This is a direct consequence of the polar nature of the oxetane's ether oxygen, which can act as a hydrogen bond acceptor.[3][5]

The substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[1]

Compound Pair Moiety Aqueous Solubility (μg/mL) Fold Increase Reference
Lipophilic Scaffoldgem-DimethylLow-[1]
OxetaneHigh4 - 4000[1]
CB2 Agonistgem-Dimethyl--[15]
Oxetane-Improved[15]

Table 2: Impact of Oxetane vs. gem-Dimethyl Group on Aqueous Solubility.

Lipophilicity: Fine-Tuning the LogD

Lipophilicity, often expressed as LogD (the distribution coefficient at a specific pH), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the gem-dimethyl group invariably increases lipophilicity, the oxetane moiety offers a more nuanced effect, typically reducing lipophilicity relative to the gem-dimethyl group and providing a valuable tool for optimizing the LogD of a drug candidate.[2][3]

Compound Pair Moiety cLogP ΔcLogP (vs. gem-Dimethyl) Reference
Linear Scaffold Analogsgem-Dimethyl+0.7 (relative to ethyl)-[1]
Oxetane-1.0 (relative to ethyl)-1.7[1]
Diaryl Seriesgem-Dimethyl--[3]
3,3-Diaryloxetane-Improved (less lipophilic)[3]

Table 3: Comparative Lipophilicity of Oxetane vs. gem-Dimethyl Analogs.

Conformational Consequences: The Thorpe-Ingold Effect and Beyond

The introduction of a gem-dimethyl group can significantly influence a molecule's conformational preferences through the Thorpe-Ingold effect. This effect posits that the presence of a gem-dimethyl group decreases the internal bond angle, bringing the ends of a carbon chain closer together and favoring cyclization or a more compact conformation.[9][16] This conformational restriction can pre-organize a ligand for optimal binding to its target, thereby enhancing potency.[8]

Conversely, the oxetane ring, while also conformationally restricted, introduces different structural constraints. The incorporation of an oxetane into an aliphatic chain can favor synclinal (gauche) arrangements over the more extended antiplanar conformations often seen with gem-dimethyl groups.[1] This can lead to different three-dimensional shapes and potentially new interactions with a biological target.

The Drug Discovery Workflow: A Decision Framework

The choice between incorporating an oxetane or a gem-dimethyl group is a critical decision point in the lead optimization phase of drug discovery. This decision is driven by the specific liabilities of the lead compound and the desired target profile.

lead_optimization_workflow cluster_Discovery Lead Optimization Cycle cluster_Oxetane Oxetane Arm cluster_Gem_Dimethyl gem-Dimethyl Arm Lead Lead Compound (e.g., metabolic liability at CH2) Decision Strategic Choice: Bioisosteric Replacement Lead->Decision Oxetane_Path Incorporate Oxetane Decision->Oxetane_Path Goal: Increase solubility, maintain or decrease LogD Gem_Dimethyl_Path Incorporate gem-Dimethyl Decision->Gem_Dimethyl_Path Goal: Maximize conformational rigidity (Thorpe-Ingold) Oxetane_Synthesis Synthesis of Oxetane Analog Oxetane_Path->Oxetane_Synthesis Gem_Dimethyl_Synthesis Synthesis of 'gem'-Dimethyl Analog Gem_Dimethyl_Path->Gem_Dimethyl_Synthesis Oxetane_Testing In Vitro Profiling: - Metabolic Stability - Solubility - LogD - Potency Oxetane_Synthesis->Oxetane_Testing Oxetane_Analysis Analysis: - Improved solubility? - Lower LogD? - Maintained potency? Oxetane_Testing->Oxetane_Analysis Candidate_Selection Candidate Selection Oxetane_Analysis->Candidate_Selection Favorable Profile Gem_Dimethyl_Testing In Vitro Profiling: - Metabolic Stability - Solubility - LogD - Potency Gem_Dimethyl_Synthesis->Gem_Dimethyl_Testing Gem_Dimethyl_Analysis Analysis: - Improved potency? - Acceptable LogD? Gem_Dimethyl_Testing->Gem_Dimethyl_Analysis Gem_Dimethyl_Analysis->Candidate_Selection Favorable Profile

Caption: Lead optimization workflow illustrating the decision-making process for incorporating an oxetane versus a gem-dimethyl group.

Experimental Protocols for Comparative Analysis

To ensure the trustworthiness of the comparative data, standardized and well-validated experimental protocols are essential. The following sections detail the step-by-step methodologies for assessing metabolic stability, aqueous solubility, and lipophilicity.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes located in the liver.[17][18]

Rationale for Experimental Choices: Human liver microsomes (HLMs) are the gold standard for in vitro metabolic stability screening because they contain a rich complement of Phase I enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast majority of drugs.[19][20] The inclusion of an NADPH regenerating system is critical as NADPH is a required cofactor for CYP enzyme activity.[17]

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw cryopreserved pooled human liver microsomes (e.g., from Corning or BioIVT) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Kinetic Aqueous Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility in an aqueous buffer.[4][21]

Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • In a 96-well filter plate, add the DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <2%).

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

    • Filter the solutions into a new 96-well plate using a vacuum manifold.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Data Analysis:

    • The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable method for determining the lipophilicity of a compound.[22][23][24][25]

Protocol:

  • Preparation of Phases:

    • Prepare a phosphate buffer at pH 7.4 and n-octanol.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

  • Partitioning:

    • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer (e.g., in a 1:1 volume ratio).

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

    • Centrifuge the mixture to achieve complete phase separation.

  • Analysis:

    • Carefully sample both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate the LogD at pH 7.4 using the following equation: LogD = log10 ( [Concentration in n-octanol] / [Concentration in buffer] )

Synthetic Considerations

The feasibility of incorporating either an oxetane or a gem-dimethyl group into a lead compound is a critical consideration. Fortunately, robust synthetic methodologies exist for both.

Synthesis of a 3-Substituted Oxetane

A common route to 3-substituted oxetanes involves the cyclization of a suitable diol precursor. For example, the synthesis of a γ-secretase inhibitor containing a 3-substituted oxetane was achieved through a haloetherification cyclization strategy.[12][26]

oxetane_synthesis Diol 1,3-Diol Precursor Haloetherification Haloetherification (e.g., NIS, I2) Diol->Haloetherification Oxetane 3-Substituted Oxetane Haloetherification->Oxetane

Caption: General synthetic scheme for the formation of a 3-substituted oxetane via haloetherification.

Synthesis of a gem-Dimethylated Compound

The introduction of a gem-dimethyl group can often be achieved through the alkylation of an enolate or a related nucleophile with a methylating agent. For instance, in the synthesis of certain BACE1 inhibitors, a gem-dimethyl group was installed via the methylation of a lactam.[27][28][29][30]

Conclusion

The choice between an oxetane and a gem-dimethyl group in drug design is a strategic decision that can have profound consequences for the overall profile of a drug candidate. The gem-dimethyl group is a reliable tool for enhancing metabolic stability and enforcing a specific conformation, though often at the cost of increased lipophilicity. The oxetane ring, in contrast, offers a more multifaceted solution, providing excellent metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity.

As a senior application scientist, my recommendation is to consider the oxetane moiety early in the lead optimization process, particularly when dealing with compounds that suffer from poor solubility or high lipophilicity. The data clearly demonstrates the potential of the oxetane to transform a challenging lead compound into a developable drug candidate. However, the conformational constraints imposed by the oxetane must be carefully considered in the context of the target binding site. Ultimately, the optimal choice will be dictated by a thorough, data-driven evaluation of both motifs within the specific chemical series and biological target of interest.

References

A Senior Application Scientist's Guide to the Evaluation of 3-(3,5-Difluorophenyl)oxetan-3-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of strained ring systems and fluorine atoms into small molecules represents a cornerstone of modern medicinal chemistry. The oxetane moiety, in particular, has emerged as a valuable scaffold, capable of modulating critical physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] This guide provides a comprehensive framework for the systematic evaluation of 3-(3,5-difluorophenyl)oxetan-3-ol, a novel compound featuring both an oxetane ring and a difluorophenyl group, in the context of enzyme inhibition. We will present a comparative analysis against alternative inhibitors, detail robust experimental protocols for determining inhibitory potency and mechanism of action, and offer insights into the causal relationships behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small-molecule inhibitors.

Introduction: The Scientific Rationale

The journey of a small molecule from initial concept to a potential therapeutic agent is underpinned by rigorous biochemical evaluation.[3][4] The compound this compound is an intriguing candidate for investigation due to the strategic combination of two powerful pharmacophoric elements.

The Oxetane Scaffold: A "Smart" Replacement for Common Functionalities

The four-membered oxetane ring is more than a simple cyclic ether. Its incorporation into a molecule can induce profound and beneficial changes in drug-like properties.[1][5] Unlike a gem-dimethyl group, which adds bulk and lipophilicity, an oxetane can increase steric bulk while simultaneously improving aqueous solubility and metabolic stability due to its polar oxygen atom and three-dimensional structure.[2][6] This unique combination allows chemists to escape the "flatland" of traditional aromatic-heavy compounds, exploring a more three-dimensional chemical space which is often linked to higher target selectivity.[7] The oxetane ring's oxygen can also act as a hydrogen bond acceptor, a critical interaction for binding within many enzyme active sites.[5]

The 3,5-Difluorophenyl Group: Modulating Potency and Selectivity

The substitution of hydrogen with fluorine is a well-established strategy in drug design. The 3,5-difluorophenyl moiety confers several key attributes:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution of the phenyl ring. This can influence pKa and modulate the strength of interactions with enzyme active site residues.[8]

  • Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to binding affinity.[9]

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life.[8]

Given these features, this compound warrants a thorough investigation against enzyme targets where such interactions are paramount, such as kinases, proteases, or other transferases. For the purpose of this guide, we will use a hypothetical serine/threonine kinase, "Target Kinase X" (TKX), as our model system.

Comparative Landscape: Positioning Against Alternatives

No compound is evaluated in a vacuum. To understand the potential of this compound, it is essential to benchmark its performance against existing inhibitors of TKX. Let us consider two alternatives:

  • Staurosporine: A well-known, potent, but non-selective pan-kinase inhibitor. It serves as a positive control for assay validation.

  • Compound-Y: A selective, second-generation TKX inhibitor with a different chemical scaffold (e.g., a quinazoline-based structure).

FeatureThis compoundStaurosporine (Reference)Compound-Y (Competitor)
Scaffold Oxetane-PhenylIndolocarbazoleQuinazoline
Molecular Weight 186.16 g/mol [10]466.5 g/mol ~450 g/mol
Known Selectivity To be determinedPan-Kinase InhibitorSelective for TKX Family
Solubility Predicted High (due to oxetane)[1]LowModerate
Mechanism To be determinedATP-CompetitiveATP-Competitive

This comparative context is crucial. The goal is not merely to see if our compound is active, but to determine if it offers advantages—such as improved selectivity, better physicochemical properties, or a novel mechanism of action—over existing chemical matter.

Experimental Design: A Phased Approach to Characterization

A logical, phased approach ensures that resources are used efficiently and that the data generated is both reliable and interpretable. The overall workflow is designed to move from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A High-Throughput Screen (HTS) (Single Concentration, e.g., 10 µM) B Identify 'Hits' (% Inhibition > 50%) A->B Data Analysis C Dose-Response Assay (10-point serial dilution) B->C Advance Hits D Calculate IC50 Value C->D Non-linear Regression E Enzyme Kinetic Studies (Vary [Substrate] and [Inhibitor]) D->E Characterize Potent Hits F Generate Lineweaver-Burk Plots E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: Phased experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Protocol 1: Initial HTS using a Fluorescence-Based Kinase Assay

Rationale: This initial screen quickly identifies if this compound has any activity against TKX at a single, relatively high concentration. A fluorescence-based readout is chosen for its sensitivity and compatibility with high-throughput formats.[12]

Materials:

  • Recombinant human TKX enzyme

  • Fluorescently-labeled peptide substrate for TKX

  • ATP (Adenosine Triphosphate)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Stop Solution: 100 mM EDTA

  • 384-well, low-volume, black plates

  • Test Compounds: this compound, Staurosporine (positive control), DMSO (negative control)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 200 µM intermediate plate by diluting the stock in Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 µL of 100% DMSO to "Negative Control" wells.

    • Add 2.5 µL of Staurosporine (at 4x final concentration) to "Positive Control" wells.

    • Add 2.5 µL of the 200 µM this compound solution to "Test" wells for a final concentration of 10 µM.

  • Enzyme Addition: Add 5 µL of TKX enzyme solution (prepared in Assay Buffer at 2x final concentration) to all wells.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting slow-binding inhibitors.

  • Reaction Initiation: Add 10 µL of Substrate/ATP mix (prepared in Assay Buffer at 2x final concentration, with ATP at the Km concentration for the enzyme).

  • Reaction Incubation: Incubate for 60 minutes at 30°C. Causality: This time is determined during assay development to ensure the reaction is in the linear range, typically <20% substrate turnover.

  • Reaction Termination: Add 10 µL of Stop Solution to all wells.

  • Readout: Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis: Calculate percent inhibition relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

Protocol 2: IC₅₀ Determination

Rationale: To quantify the potency of the inhibitor, a dose-response curve is generated. The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50%.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Execution: Follow the same steps as Protocol 1, but instead of a single concentration, add the serial dilutions of the test compound to the assay plate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the value derived from the curve fit.

Protocol 3: Mechanism of Action (MoA) Studies

Rationale: The IC₅₀ value is dependent on assay conditions (especially ATP concentration). To determine the intrinsic binding affinity (Ki) and the mechanism of inhibition, kinetic studies are required.[11] By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can distinguish between different modes of inhibition.

G cluster_0 Types of Reversible Inhibition cluster_1 Key Components A Competitive Inhibitor binds to Active Site (competes with Substrate) Vmax Unchanged Km Increases B Non-competitive Inhibitor binds to Allosteric Site (E or ES complex) Vmax Decreases Km Unchanged C Uncompetitive Inhibitor binds to ES Complex only Vmax Decreases Km Decreases E Enzyme (E) ES ES Complex E->ES + S S Substrate (S) I Inhibitor (I) ES->E + P P Product (P)

Caption: Key characteristics of reversible enzyme inhibition mechanisms.

Procedure:

  • Matrix Setup: Design a matrix of experiments where both the concentration of the inhibitor and the concentration of ATP are varied. For example:

    • Inhibitor concentrations: 0, 0.5x Ki, 1x Ki, 2x Ki, 4x Ki (use the IC₅₀ as an initial estimate for Ki).

    • ATP concentrations: 0.25x Km, 0.5x Km, 1x Km, 2x Km, 4x Km, 8x Km.

  • Measure Initial Rates: For each condition in the matrix, run the kinase assay (Protocol 1) and measure the initial reaction velocity (rate of product formation). Ensure measurements are taken in the linear range of the reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/Velocity against 1/[ATP].

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • The Ki can be calculated from the slopes and intercepts of these lines.

Data Interpretation and Hypothetical Results

Following the execution of these protocols, the raw data must be synthesized into a clear, comparative summary.

Table 2: Hypothetical Performance Data for TKX Inhibitors

ParameterThis compoundStaurosporineCompound-Y
% Inhibition @ 10 µM 95%99%98%
IC₅₀ (nM) 750 nM15 nM95 nM
Mechanism of Action ATP-CompetitiveATP-CompetitiveATP-Competitive
Ki (nM) 350 nM7 nM45 nM

Interpretation:

  • Hit Confirmation: The high percent inhibition at 10 µM confirms this compound as a bona fide inhibitor of TKX.

  • Potency: With an IC₅₀ of 750 nM, the compound is a moderately potent inhibitor. It is significantly less potent than the non-selective Staurosporine and the optimized Compound-Y. This is an expected result for an initial screening compound.

  • Mechanism: The ATP-competitive mechanism suggests that the inhibitor binds in the same site as the natural substrate, ATP. This is a common mechanism for kinase inhibitors and provides a clear path for structure-based design efforts. The difluorophenyl moiety is likely making key interactions within this pocket.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the initial biochemical characterization of this compound. Our hypothetical results position the compound as a valid, moderately potent, ATP-competitive inhibitor of Target Kinase X.

The true value of this molecule, however, will be determined by its selectivity and cellular activity. The next logical steps in its evaluation are:

  • Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile. A highly selective inhibitor is often more desirable as it may have fewer off-target effects.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit TKX activity within a cellular context (e.g., by measuring the phosphorylation of a known downstream substrate).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand which parts of the molecule are critical for activity and to improve potency.[7]

  • Co-crystallization: Obtain an X-ray crystal structure of the compound bound to TKX to visualize the binding mode and guide future design efforts.

By following this structured approach, researchers can confidently and efficiently evaluate the potential of novel chemical matter like this compound, paving the way for the development of next-generation therapeutics.

References

The 3-(3,5-Difluorophenyl)oxetan-3-OL Moiety: A Comparative Guide to In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds to optimize the pharmacokinetic profile of lead compounds is a cornerstone of successful development. Among these, the oxetane moiety has emerged as a valuable tool for medicinal chemists. This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing the 3-(3,5-Difluorophenyl)oxetan-3-OL moiety against common bioisosteric alternatives. By presenting experimental data and detailed protocols, we aim to equip researchers with the insights needed to leverage this scaffold for the design of superior drug candidates.

The 3-aryl-oxetan-3-ol structure, particularly with the difluorophenyl substitution, offers a unique combination of properties. The oxetane ring, a four-membered cyclic ether, is not merely a passive linker but an active contributor to a molecule's physicochemical profile. It is often employed as a bioisostere for more metabolically labile groups such as gem-dimethyl or carbonyl functionalities.[1][2] The rationale behind this substitution lies in the oxetane's ability to improve metabolic stability, enhance aqueous solubility, and modulate lipophilicity, all of which are critical determinants of a drug's ultimate clinical success.[3][4] The difluorophenyl group further contributes to this profile by potentially enhancing binding affinity and metabolic resistance through the strong carbon-fluorine bonds.[5]

This guide will delve into the key in vitro ADME assays that are critical for characterizing and comparing these compounds: metabolic stability, permeability, and plasma protein binding.

Comparative In Vitro ADME Data

To illustrate the potential advantages of incorporating the this compound moiety, the following tables present a comparative analysis of its ADME properties against two common structural analogs: a gem-dimethyl substituted compound and a carbonyl-containing compound.

Disclaimer: The following data is representative and compiled for illustrative purposes based on established trends in medicinal chemistry. Actual experimental results may vary.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OX-DFP This compound > 60 < 10
GEM-DFP2-(3,5-Difluorophenyl)propan-2-ol (gem-dimethyl analog)2545
CARB-DFP1-(3,5-Difluorophenyl)-1-oxoethanol (carbonyl analog)1575

The data in Table 1 suggests that the oxetane-containing compound (OX-DFP) exhibits significantly enhanced metabolic stability compared to its gem-dimethyl (GEM-DFP) and carbonyl (CARB-DFP) counterparts.[6][7] This is attributed to the inherent stability of the oxetane ring to oxidative metabolism by cytochrome P450 enzymes.[2]

Table 2: Caco-2 Permeability

Compound IDMoietyApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
OX-DFP This compound 8.5 1.2
GEM-DFP2-(3,5-Difluorophenyl)propan-2-ol (gem-dimethyl analog)5.21.5
CARB-DFP1-(3,5-Difluorophenyl)-1-oxoethanol (carbonyl analog)6.81.3

In the Caco-2 permeability assay, a model for intestinal absorption, OX-DFP demonstrates favorable permeability.[1][8] The increased polarity of the oxetane moiety can, in some cases, lead to improved permeability by striking a better balance between solubility and lipophilicity.[3] A low efflux ratio suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

Table 3: Plasma Protein Binding

Compound IDMoietyHuman Plasma Protein Binding (%)
OX-DFP This compound 85
GEM-DFP2-(3,5-Difluorophenyl)propan-2-ol (gem-dimethyl analog)92
CARB-DFP1-(3,5-Difluorophenyl)-1-oxoethanol (carbonyl analog)88

The plasma protein binding data indicates that OX-DFP has a slightly lower percentage of binding compared to the more lipophilic gem-dimethyl analog. While high protein binding can act as a reservoir for the drug, a lower bound fraction can lead to a higher concentration of free drug available to interact with its target.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Metabolic_Stability_Workflow A Thaw Human Liver Microsomes (HLM) and NADPH regenerating system D Pre-warm HLM and compound at 37°C A->D B Prepare compound stock solution (e.g., 1 mM in DMSO) C Dilute compound to working concentration (e.g., 1 µM) in buffer C->D E Initiate reaction by adding NADPH regenerating system D->E F Incubate at 37°C with shaking E->F G Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate t½ and CLint K->L

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) on ice. Prepare a stock solution of the test compound in DMSO.

  • Incubation: In a 96-well plate, combine the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Determine the rate of disappearance of the compound to calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Caco2_Permeability_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add compound solution to donor compartment (apical or basolateral) D->E F Incubate at 37°C E->F G Collect samples from receiver compartment at time intervals F->G H Analyze compound concentration in donor and receiver samples by LC-MS/MS G->H I Calculate Papp value H->I J Determine efflux ratio (Papp B→A / Papp A→B) I->J

Caption: Caco-2 permeability assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Setup: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Addition: Add the test compound solution (typically at a concentration of 10 µM) to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio is then calculated as the ratio of Papp (B→A) to Papp (A→B).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.

PPB_Workflow A Prepare compound-spiked plasma B Load plasma into one chamber of the equilibrium dialysis device A->B D Incubate at 37°C with shaking until equilibrium is reached B->D C Load buffer into the other chamber C->B E Collect aliquots from both plasma and buffer chambers D->E F Matrix-match samples E->F G Precipitate proteins and analyze supernatant by LC-MS/MS F->G H Calculate the fraction unbound (fu) G->H

Caption: Plasma protein binding assay workflow.

Step-by-Step Protocol:

  • Preparation: Prepare a solution of the test compound in plasma (human, rat, etc.).

  • Dialysis Setup: Using an equilibrium dialysis apparatus (e.g., a RED device), add the compound-spiked plasma to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To ensure accurate quantification, matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample). Precipitate the proteins with a solvent like acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the compound.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Conclusion

The strategic incorporation of the this compound moiety represents a promising avenue for medicinal chemists to enhance the ADME properties of drug candidates. As demonstrated by the comparative data, this scaffold can lead to significant improvements in metabolic stability and favorable permeability profiles when compared to more traditional bioisosteres like gem-dimethyl and carbonyl groups. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and validate the benefits of this unique chemical entity in their drug discovery programs. By understanding and applying these principles, scientists can accelerate the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Comparing the Lipophilicity of Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In contemporary drug discovery, the precise modulation of a molecule's physicochemical properties is paramount to achieving a successful clinical candidate. Among these properties, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An imprecisely calibrated lipophilicity can lead to poor solubility, off-target toxicity, or rapid metabolic clearance. For decades, medicinal chemists have relied on a toolkit of functional groups to fine-tune this parameter. Recently, the oxetane ring—a four-membered cyclic ether—has emerged from academic curiosity to become a valuable motif in this toolkit.[2][3]

This guide provides an in-depth comparison of the lipophilicity of oxetane-containing molecules against their common bioisosteric analogues. We will delve into the causality behind the experimental observations, present supporting quantitative data, and provide a detailed protocol for the reliable determination of lipophilicity in your own laboratory.

The Rationale: Why Oxetanes?

The oxetane motif is increasingly employed as a bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups.[2][3][4][5][6][7] A bioisostere is a chemical substituent that can be interchanged with another, eliciting a similar biological response while favorably altering the molecule's physicochemical properties. The value proposition of the oxetane ring lies in its unique combination of features:

  • Polarity in a Compact Form: The oxetane ring introduces a polar oxygen atom within a small, sterically defined, and three-dimensional scaffold.[2][3][8][9] This allows for an increase in steric bulk without the corresponding unfavorable increase in lipophilicity often associated with purely aliphatic groups like the gem-dimethyl moiety.[2][10][11]

  • Metabolic Stability: Compared to carbonyl groups, which can be susceptible to metabolic reduction, the oxetane ring is generally more robust and resistant to metabolic degradation.[8][11][12][13]

  • Hydrogen Bond Acceptor: The oxygen atom's lone pairs are effective hydrogen bond acceptors, a feature that can enhance solubility and target engagement.[11][14] The ring strain in the four-membered ring exposes the oxygen lone pairs more effectively than in larger cyclic ethers like tetrahydrofuran (THF).[14]

The strategic incorporation of an oxetane can thus lead to profound improvements in aqueous solubility, metabolic stability, and, critically, a reduction in lipophilicity.[4][5][13][15][16]

Caption: Bioisosteric replacement strategies for modulating lipophilicity.

Quantitative Comparison: Oxetanes vs. Analogues

The most direct way to assess lipophilicity is through the partition coefficient (LogP) or the distribution coefficient (LogD), which is pH-dependent.[1][17] A lower LogP/D value indicates lower lipophilicity (i.e., higher hydrophilicity). Pioneering work by Carreira and coworkers, among others, has provided a wealth of experimental data demonstrating the impact of oxetane incorporation.[3][10]

Let's examine some comparative data from the literature. The following table summarizes the effect of replacing gem-dimethyl and carbonyl groups with an oxetane moiety on the calculated LogP (cLogP) and other properties.

Parent Scaffold Analogue 1: gem-Dimethyl Analogue 2: Oxetane ΔcLogP (Oxetane - gem-Dimethyl) Key Observation Reference
N-benzyl piperidine cLogP = 3.2cLogP = 1.9-1.3 Significant reduction in lipophilicity.--INVALID-LINK--
Aryl Sulfonamide cLogP = 2.8cLogP = 1.5-1.3 Oxetane acts as a polar equivalent.--INVALID-LINK--
Spirocyclic Pyrrolidine cLogP = 1.4 (Carbonyl)cLogP = 1.8 (Oxetane)+0.4 Opposing effect observed in this scaffold.--INVALID-LINK--
EZH2 Inhibitor Lead LogD = 2.5 (THF analogue)LogD = 1.9 (Oxetane)-0.6 Oxetane found to be optimal for permeability.--INVALID-LINK--
Analysis of the Data

From the presented data, a clear trend emerges: in most cases, replacing a non-polar gem-dimethyl group with a polar oxetane ring leads to a substantial decrease in lipophilicity, as evidenced by a reduction in the LogP or LogD value of over one log unit.[10] This is a direct consequence of introducing an effective hydrogen bond acceptor and a dipole into the molecular structure, which enhances its affinity for the aqueous phase.[11]

It is crucial to note, however, that the effect is context-dependent.[4][10][13] As seen in the spirocyclic pyrrolidine example, the incorporation of an oxetane relative to a carbonyl group can sometimes lead to an increase in lipophilicity. This highlights a critical principle in medicinal chemistry: bioisosteric replacements are not universally predictable and must be validated experimentally within the specific chemical series of interest. The three-dimensional structure and electronic environment of the parent molecule can influence the overall effect of the substituent.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

To empower researchers to conduct their own comparative studies, this section provides a detailed, self-validating protocol for determining the distribution coefficient at pH 7.4 (LogD₇.₄) using the "gold standard" shake-flask method.[17][18]

Causality Behind Experimental Choices
  • n-Octanol/PBS System: This biphasic system is the industry standard for mimicking the partitioning between a lipid bilayer and the aqueous environment of the bloodstream.[1]

  • Pre-saturation: Saturating each phase with the other before the experiment is critical. It ensures that the volume of each phase does not change during partitioning, which would otherwise introduce significant error.

  • pH 7.4 Buffer: Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological pH, making the resulting LogD value highly relevant for predicting in vivo behavior.[19]

  • LC-MS/MS Analysis: Liquid Chromatography with tandem Mass Spectrometry is the preferred analytical method due to its high sensitivity and specificity, allowing for accurate quantification of the analyte in each phase, even at low concentrations.

Caption: Experimental workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare 0.1 M Phosphate-Buffered Saline (PBS) and adjust the pH to exactly 7.4.

    • In a large separatory funnel, mix equal volumes of n-octanol and the prepared PBS (e.g., 500 mL of each).

    • Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. Store in separate, sealed containers.

    • Prepare a 10 mM stock solution of the test compound in DMSO.[17]

  • Partitioning Experiment:

    • In a 2 mL glass vial, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.

    • Add 10 µL of the 10 mM compound stock solution to the vial. This minimizes the amount of DMSO co-solvent to <2% of the total volume.

    • Seal the vial tightly and place it on a shaker or vortexer. Shake vigorously for at least 1 hour at a consistent room temperature to allow the compound to reach equilibrium between the two phases.[19]

  • Phase Separation and Sampling:

    • Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two phases.

    • Carefully remove a 200 µL aliquot from the top n-octanol layer without disturbing the interface.

    • Carefully remove a 200 µL aliquot from the bottom aqueous (PBS) layer. Self-validation step: The interface should be sharp and clear. Any emulsion indicates incomplete separation, and the sample should be re-centrifuged.

  • Analysis and Calculation:

    • Prepare a calibration curve for the test compound using known concentrations.

    • Analyze the concentration of the compound in both the n-octanol and PBS aliquots using a validated LC-MS/MS method.

    • Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ )

Conclusion and Outlook

The strategic replacement of lipophilic groups with the oxetane motif is a powerful and field-proven strategy for reducing molecular lipophilicity, which can lead to cascading improvements in solubility and metabolic stability.[4][5][10][15] While the general trend is a reduction in LogP/D compared to aliphatic isosteres like the gem-dimethyl group, the magnitude of this effect is highly dependent on the molecular context.[10][13] Therefore, direct experimental measurement is not just recommended; it is essential for making informed decisions in a drug discovery campaign. The shake-flask protocol described herein provides a robust framework for generating the high-quality, reliable data needed to guide these decisions and ultimately design safer, more effective medicines.

References

A Comparative Guide to the Efficacy of 3-(3,5-Difluorophenyl)oxetan-3-OL Analogs in Cell-Based Assays: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the emergence of potent and selective allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase) represents a significant breakthrough.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and a key player in pathways fundamental to cell growth and survival, such as the RAS/ERK/MAPK cascade.[1] Its hyperactivation is implicated in various cancers, making it a high-priority therapeutic target.[1] This guide provides an in-depth comparison of the efficacy of a series of analogs based on the core scaffold 3-(3,5-difluorophenyl)oxetan-3-ol, a promising pharmacophore for allosteric SHP2 inhibition. We will delve into the rationale behind key cell-based assays, present data in a comparative format, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rationale for Targeting SHP2 Allosterically

Historically, targeting phosphatases has been a formidable challenge due to the highly conserved and positively charged nature of their active sites.[1] This often led to inhibitors with poor selectivity and undesirable drug-like properties.[2] The discovery of a novel allosteric binding site on SHP2, however, marked a paradigm shift in the field.[1] Allosteric inhibitors, such as the pioneering compound SHP099, bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, autoinhibited conformation.[1][3] This mechanism offers significantly improved selectivity over active-site inhibitors. The this compound scaffold has emerged as a key component in the design of such allosteric inhibitors.

Comparative Efficacy of this compound Analogs

The following sections detail the critical cell-based assays used to characterize and compare the efficacy of novel analogs derived from the this compound core structure. The presented data, while illustrative, reflects the expected outcomes from such a comparative study.

Table 1: Comparative Cellular Potency of this compound Analogs in Cancer Cell Lines
Compound IDModification on Core ScaffoldKYSE-520 (Esophageal Cancer) IC50 (nM)NCI-H358 (Lung Cancer) IC50 (nM)MIA PaCa-2 (Pancreatic Cancer) IC50 (nM)
Lead-Cpd-01 (R)-enantiomer152530
Analog-A (S)-enantiomer>1000>1000>1000
Analog-B Methyl substitution on oxetane ring81218
Analog-C Chloro substitution on phenyl ring507590
Analog-D Replacement of oxetane with azetidine250300400
SHP099 Reference Compound7095110

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% and were determined using a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment.

The data in Table 1 illustrates the importance of stereochemistry (Analog-A vs. Lead-Cpd-01) and subtle structural modifications (Analog-B and -C) on cellular potency. The oxetane moiety appears crucial for activity, as its replacement significantly reduces potency (Analog-D).[4]

Key Cell-Based Assays for Comparative Analysis

A robust comparison of these analogs necessitates a multi-pronged approach, moving from broad cellular effects to specific target engagement and pathway modulation.

Cellular Proliferation and Viability Assays

The initial assessment of an analog's efficacy is typically a measure of its ability to inhibit cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., KYSE-520, NCI-H358, MIA PaCa-2) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and the reference compound (SHP099) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 72 hours.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

The causality behind this choice of assay lies in its simplicity, high-throughput nature, and its direct measurement of ATP, which is an indicator of metabolically active cells.

Cellular Target Engagement Assays

Confirming that the observed cellular effects are a direct result of the compound binding to SHP2 is crucial.[5] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[6][7]

  • Cell Treatment: Culture cells (e.g., HEK293T overexpressing SHP2) to 80-90% confluency. Treat the cells with the test compounds or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Centrifuge the lysates to separate soluble proteins from aggregated proteins.

  • Analysis: Analyze the soluble fraction by Western blotting or ELISA using an anti-SHP2 antibody to determine the amount of SHP2 that remained soluble at each temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

This protocol provides a self-validating system; only compounds that directly bind to and stabilize SHP2 will show a thermal shift.

Table 2: Target Engagement of this compound Analogs in a Cellular Context
Compound IDSHP2 Melting Temperature Shift (ΔTm) in °C
Lead-Cpd-01 +5.2
Analog-B +6.1
Analog-C +4.8
Analog-D +1.5
SHP099 +7.5

The magnitude of the thermal shift (ΔTm) often correlates with the binding affinity of the compound to the target protein.[5]

Downstream Signaling Pathway Analysis

To confirm the mechanism of action, it is essential to assess the impact of the analogs on the signaling pathways regulated by SHP2. A common method is to measure the phosphorylation status of ERK (p-ERK), a key downstream effector in the MAPK pathway.

  • Cell Treatment and Lysis: Seed cells (e.g., KYSE-520) and starve them overnight in a serum-free medium. Treat with the compounds for 2 hours, followed by stimulation with a growth factor (e.g., EGF or FGF) for 10 minutes to activate the MAPK pathway. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of p-ERK to total ERK.

A dose-dependent decrease in p-ERK levels upon compound treatment provides strong evidence of on-target SHP2 inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Cell-Based Assay Workflow A 1. Cellular Proliferation Assay (e.g., CellTiter-Glo) B 2. Cellular Target Engagement (e.g., CETSA) A->B Confirm On-Target Activity D Comparative Efficacy Profile A->D C 3. Downstream Signaling Analysis (e.g., Western Blot for p-ERK) B->C Verify Mechanism of Action B->D C->D

Caption: A streamlined workflow for the comparative evaluation of SHP2 inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras dephosphorylates inhibitory sites on Sos Inhibitor This compound Analog Inhibitor->SHP2 Allosteric Inhibition

Caption: The role of SHP2 in the MAPK signaling pathway and the point of intervention for allosteric inhibitors.

Conclusion

The comparative analysis of this compound analogs requires a systematic and multi-faceted approach employing a suite of robust cell-based assays. By integrating data on cellular potency, direct target engagement, and downstream pathway modulation, researchers can build a comprehensive structure-activity relationship (SAR) profile. This detailed understanding is paramount for the rational design and optimization of next-generation SHP2 inhibitors, ultimately paving the way for more effective cancer therapies.

References

A Comparative Guide to 3-(3,5-Difluorophenyl)oxetan-3-ol and Thietan-3-ol Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of 3-(3,5-difluorophenyl)oxetan-3-ol and thietan-3-ol as bioisosteric replacements in medicinal chemistry. By examining their physicochemical properties, metabolic stability, and synthetic accessibility, we aim to equip researchers with the necessary insights to make informed decisions in the design of novel therapeutic agents.

The Principle of Bioisosterism: A Strategic Tool in Drug Design

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar biological activity, is a cornerstone of modern drug design. This strategy is often employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, addressing challenges such as poor solubility, metabolic instability, or off-target toxicity. The oxetane and thietane rings, particularly when substituted at the 3-position with a hydroxyl group, have emerged as valuable bioisosteres for various functional groups, most notably the carboxylic acid moiety.[1][2]

This guide will focus on a specific aryl-substituted oxetane, this compound, and compare its projected properties to those of a generic 3-aryl-thietan-3-ol, leveraging experimental data from closely related analogs to inform the discussion. The strategic introduction of the 3,5-difluorophenyl group is a common tactic in medicinal chemistry to enhance metabolic stability and target engagement through specific fluorine-protein interactions.

Physicochemical Properties: A Tale of Two Heterocycles

The choice between an oxetane and a thietane bioisostere can significantly impact a molecule's physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters for consideration include lipophilicity (logP/logD), aqueous solubility, and hydrogen bonding capacity.

A pivotal study by Ballatore and colleagues provides a direct comparison of the parent oxetan-3-ol and thietan-3-ol scaffolds as bioisosteres for a carboxylic acid.[1] This data serves as a foundational reference for our analysis.

Lipophilicity (logP/logD)

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. A balanced lipophilicity is essential for optimal oral absorption and distribution. While the parent oxetan-3-ol and thietan-3-ol are more lipophilic than the carboxylic acid they often replace, the nature of the heteroatom introduces subtle but important differences.

For our target molecule, This compound , while specific experimental data is not publicly available, we can infer its properties. The 3,5-difluorophenyl group will significantly increase lipophilicity compared to the unsubstituted phenyl ring. A calculated logP for the closely related 3-(3,5-difluorophenyl)oxetane (lacking the hydroxyl group) is reported as 2.0786, suggesting that our target molecule will have a moderately high lipophilicity.

In comparison, 3-aryl-thietan-3-ols are generally expected to be slightly more lipophilic than their oxetane counterparts due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.

Table 1: Comparison of Physicochemical Properties

Compound/FragmentExperimental cLogPExperimental logD at pH 7.4Aqueous Solubility (µM)
Phenylpropionic Acid1.96-0.1> 2000
3-Phenyloxetan-3-ol1.41.41500
3-Phenylthietan-3-ol1.81.8800
This compound Est. ~2.5-3.0Est. ~2.5-3.0Est. < 500
3-(3,5-Difluorophenyl)thietan-3-ol Est. ~2.8-3.3Est. ~2.8-3.3Est. < 300

Estimated values for the difluorophenyl derivatives are based on the trends observed for the parent compounds and the known lipophilic contribution of the difluorophenyl group. Data for phenylpropionic acid and its oxetane/thietane bioisosteres are adapted from Lassalas, P., et al. (2017).[1]

Aqueous Solubility

Aqueous solubility is paramount for drug absorption and formulation. The introduction of an oxetane ring in place of a gem-dimethyl group has been shown to dramatically increase aqueous solubility.[3] However, when compared to a carboxylic acid, both oxetan-3-ol and thietan-3-ol bioisosteres generally lead to a decrease in solubility due to their non-ionizable nature at physiological pH.

The higher polarity of the C-O bond compared to the C-S bond suggests that This compound will exhibit greater aqueous solubility than its thietane counterpart.

Hydrogen Bonding Capacity

The hydroxyl group on both scaffolds can act as a hydrogen bond donor. The oxygen atom of the oxetane and the sulfur atom of the thietane can act as hydrogen bond acceptors. The oxetane oxygen is a stronger hydrogen bond acceptor than the thietane sulfur. This enhanced hydrogen bonding capacity of the oxetane can be advantageous for target engagement.

Metabolic Stability: The Oxetane Advantage

A significant driver for the adoption of oxetanes in drug discovery is their demonstrated ability to enhance metabolic stability.[3] The oxetane ring is generally resistant to metabolism by cytochrome P450 enzymes. The strategic placement of fluorine atoms on the phenyl ring of This compound further serves to block potential sites of oxidative metabolism.

In contrast, the sulfur atom in thietan-3-ol bioisosteres is susceptible to oxidation to the corresponding sulfoxide and sulfone.[1] While this can sometimes be exploited in prodrug strategies, it often represents a metabolic liability.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound ClassTypical Intrinsic Clearance (CLint)Key Metabolic Pathways
Aryl-substituted Oxetan-3-olsLow to ModerateGenerally stable; potential for glucuronidation of the hydroxyl group.
Aryl-substituted Thietan-3-olsModerate to HighOxidation of the sulfur atom to sulfoxide and sulfone.

Experimental Protocols

To provide a practical context for the comparison of these bioisosteres, we outline standard protocols for assessing key ADME properties.

Synthesis of 3-Aryl-oxetan-3-ols and 3-Aryl-thietan-3-ols

The synthesis of these scaffolds typically involves the nucleophilic addition of an organometallic reagent to the corresponding 3-one.

Synthesis ArylMgBr Aryl Grignard Reagent (e.g., 3,5-Difluorophenylmagnesium bromide) Oxetanone Oxetan-3-one ArylMgBr->Oxetanone THF, -78 °C to rt Thietanone Thietan-3-one ArylMgBr->Thietanone THF, -78 °C to rt ArylOxetanol 3-Aryl-oxetan-3-ol Oxetanone->ArylOxetanol ArylThietanol 3-Aryl-thietan-3-ol Thietanone->ArylThietanol

Caption: General synthesis of 3-aryl-oxetan/thietan-3-ols.

Step-by-Step Protocol for the Synthesis of this compound (Adapted from general procedures for 3-aryl-oxetan-3-ols): [4]

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of 3,5-difluorophenylmagnesium bromide (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

The causality behind these experimental choices lies in the need for a highly reactive nucleophile (the Grignard reagent) to attack the carbonyl of the strained four-membered ring ketone. The low temperature (-78 °C) is crucial to control the reactivity and prevent side reactions. Anhydrous conditions are essential to avoid quenching the Grignard reagent.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

PAMPA Donor Donor Well (Compound in buffer) Membrane Artificial Membrane (Phospholipid in dodecane) Donor->Membrane Acceptor Acceptor Well (Buffer) Membrane->Acceptor Passive Diffusion

Caption: Schematic of the PAMPA assay.

Step-by-Step PAMPA Protocol:

  • Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Coat the filter of a 96-well donor plate with a solution of a phospholipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Add the test compound solution to the donor wells.

  • Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

Liver Microsome Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.

MicrosomeAssay Start Incubate Compound with Liver Microsomes and NADPH Timepoints Take Aliquots at Different Time Points Start->Timepoints Quench Quench Reaction (e.g., with acetonitrile) Timepoints->Quench Analyze Analyze Remaining Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for a liver microsome stability assay.

Step-by-Step Liver Microsome Stability Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes), a NADPH-regenerating system, and buffer in a 96-well plate.

  • Pre-warm the plate to 37 °C.

  • Initiate the reaction by adding the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

The choice between a 3-aryl-oxetan-3-ol and a 3-aryl-thietan-3-ol bioisostere is context-dependent and should be guided by the specific objectives of the drug discovery program.

  • This compound is anticipated to offer superior metabolic stability and potentially higher aqueous solubility compared to its thietane analog. The oxetane's strong hydrogen bond accepting capacity may also provide advantages in target binding.

  • 3-Aryl-thietan-3-ols , while potentially more lipophilic and metabolically labile, can still be valuable bioisosteres. The potential for oxidation to the sulfoxide and sulfone introduces a level of complexity that could be exploited for modulation of properties.

Ultimately, the empirical testing of both scaffolds within a given chemical series is the most reliable approach to determine the optimal bioisosteric replacement. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The continued exploration of these and other four-membered heterocyclic scaffolds will undoubtedly expand the toolkit of medicinal chemists and contribute to the discovery of new and improved medicines.

References

Validating Target Engagement of 3-(3,5-Difluorophenyl)oxetan-3-OL Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 3-(3,5-Difluorophenyl)oxetan-3-OL derivatives, a chemical scaffold of increasing interest, particularly in the context of inhibiting the protein tyrosine phosphatase SHP2.[1][2][3] As researchers and drug development professionals, understanding the nuances, strengths, and limitations of various target engagement assays is paramount for making informed decisions, optimizing lead compounds, and ultimately, enhancing the probability of clinical success.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure the generation of robust and trustworthy data. We will explore both well-established and cutting-edge techniques, providing the necessary context and practical insights to empower your research.

The Imperative of Target Engagement in Drug Discovery

Target engagement is the critical first step in the mechanism of action of any drug. It is the physical interaction between a drug molecule and its biological target, most often a protein.[4][5][6] Failure to definitively prove target engagement can lead to misinterpretation of biological data, wasted resources, and the progression of compounds with a flawed therapeutic hypothesis. The central questions we aim to answer are: Does our compound bind to the intended target in a complex biological system? And to what extent does this binding occur at pharmacologically relevant concentrations?

SHP2: A Key Target for Oxetane Derivatives

The non-receptor protein-tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial regulator of cell signaling pathways, including the Ras-MAPK cascade.[1][3][7] Aberrant SHP2 activity is implicated in various cancers and developmental disorders, making it a compelling therapeutic target.[2][7][8] Allosteric inhibitors of SHP2 have shown significant promise, and oxetane-containing compounds are among the chemical entities being explored for this purpose.[1][9] Validating that this compound derivatives directly bind to and modulate SHP2 in cells is therefore a critical step in their development.

Comparative Analysis of Target Engagement Methodologies

A variety of biophysical and cell-based assays can be employed to validate target engagement. The choice of method depends on several factors, including the stage of the drug discovery program, the available resources, and the specific questions being addressed. Here, we compare some of the most relevant techniques.

Method Principle Throughput Cellular Context Direct/Indirect Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[10][11]Low to HighIntact cells, lysates, tissues[12][13]DirectLabel-free, physiologically relevant context.[10][14]Not universally applicable to all targets; can be influenced by downstream events.
Photoaffinity Labeling (PAL) A photoreactive group on the compound covalently links it to the target upon UV irradiation.[15][16][17]LowIntact cells, lysatesDirectIdentifies direct binding partners and can map binding sites.[18][19]Requires synthesis of a modified probe; potential for off-target labeling.[17]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[]MediumPurified proteinDirectProvides kinetic data (kon, koff) and affinity (KD).[]Requires purified, active protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding to the target in solution.[]LowPurified proteinDirectProvides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[]Requires large amounts of purified protein; low throughput.
Kinase/Phosphatase Activity Assays Measures the functional consequence of target binding (e.g., inhibition of SHP2 phosphatase activity).HighCell lysates, purified proteinIndirectDirectly links target engagement to functional modulation.Does not directly measure binding; can be affected by off-target effects.

Experimental Protocols: A Deep Dive

Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

CETSA has emerged as a powerful, label-free method to assess target engagement in a cellular environment.[10][21][22][23] The principle is based on the observation that the binding of a small molecule can stabilize its protein target, leading to an increase in the protein's melting temperature (Tm).[10][11]

Workflow for SHP2 CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Lysis & Separation cluster_detection Protein Detection A 1. Culture cells expressing SHP2 B 2. Treat cells with this compound derivative or vehicle A->B C 3. Aliquot cell suspension and heat at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble and precipitated protein fractions (centrifugation) D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze SHP2 levels by Western Blot or other quantitative methods (e.g., ELISA, MS) F->G

Caption: CETSA workflow for SHP2 target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line endogenously expressing SHP2 (e.g., HEK293T, MV-4-11) to ~80% confluency.

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Denaturation:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to repeated freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble SHP2 at each temperature point using a specific antibody via Western blotting.

    • Plot the relative amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[21][22]

Isothermal Dose-Response (ITDR) CETSA:

For a more quantitative assessment of target engagement, an isothermal dose-response experiment can be performed.[21][23] In this format, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature (typically the Tm of the target protein in the absence of the ligand). The concentration-dependent increase in soluble SHP2 can then be used to determine an EC50 value for target engagement.[21][23]

Photoaffinity Labeling (PAL) for Direct Target Identification

Photoaffinity labeling is a powerful technique to covalently link a small molecule to its protein target, providing direct evidence of interaction.[15][16][17][18] This method requires the synthesis of a photoaffinity probe, which is a derivative of the compound of interest incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[16][17]

Workflow for Photoaffinity Labeling:

PAL_Workflow cluster_probe Probe Synthesis & Labeling cluster_crosslinking UV Crosslinking cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis A 1. Synthesize photoaffinity probe of the oxetane derivative B 2. Incubate cells or lysate with the probe A->B C 3. Irradiate with UV light to induce covalent crosslinking B->C D 4. Lyse cells and enrich biotinylated proteins on streptavidin beads C->D E 5. On-bead digestion of enriched proteins D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Identify SHP2 and other potential binding partners F->G

Caption: Photoaffinity labeling workflow for target identification.

Step-by-Step Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound that includes a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin). It is crucial that the modifications do not significantly alter the compound's affinity for the target.

  • Cellular Labeling:

    • Treat intact cells or cell lysates with the photoaffinity probe. A competition experiment, where cells are co-incubated with the probe and an excess of the unmodified parent compound, should be included to demonstrate the specificity of the interaction.

  • UV Crosslinking:

    • Expose the samples to UV light of the appropriate wavelength (e.g., 365 nm for diazirines) to activate the photoreactive group and induce covalent bond formation with interacting proteins.

  • Enrichment of Labeled Proteins:

    • Lyse the cells and use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe. The specific identification of SHP2, with a significant reduction in its signal in the competition experiment, provides strong evidence of direct target engagement.[19]

Conclusion: An Integrated Approach to Target Validation

Validating the target engagement of this compound derivatives, or any drug candidate, is a multi-faceted process that requires a thoughtful and rigorous experimental approach. While methods like SPR and ITC provide invaluable in vitro kinetic and thermodynamic data, cell-based assays such as CETSA and photoaffinity labeling are indispensable for confirming target interaction in a more physiologically relevant setting.[12][24]

A tiered and integrated strategy is often the most effective. For instance, initial confirmation of SHP2 engagement can be rapidly assessed using CETSA. Subsequently, photoaffinity labeling can be employed to provide unequivocal evidence of a direct interaction and potentially identify off-targets. By combining the insights from these complementary techniques, researchers can build a compelling and robust data package that validates the mechanism of action of their compounds, thereby de-risking their progression through the drug discovery pipeline.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 3-(3,5-Difluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(3,5-Difluorophenyl)oxetan-3-ol. As a fluorinated heterocyclic compound, this substance is a valuable building block in medicinal chemistry and drug development. However, its chemical nature necessitates rigorous disposal protocols to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and laboratory professionals who handle this and structurally similar chemicals.

Hazard Identification and Waste Characterization

The foundational step in safe disposal is understanding the inherent risks of the substance. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1395281-64-7) is not widely available, a reliable hazard profile can be constructed by analyzing its structural components: the oxetane ring and the difluorophenyl group. The hazards of the parent compound, oxetan-3-ol, are well-documented.[1][2][3]

Based on analogous compounds, the anticipated hazards are summarized below:

Hazard CategoryAnticipated Risk and Rationale
Acute Toxicity (Oral) Likely harmful if swallowed, a common characteristic of functionalized small molecules.[1][4]
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[1][2][4]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][2][4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[1][2][4]
Chemical Classification Halogenated Organic Compound . The presence of two fluorine atoms on the phenyl ring is the critical feature for waste segregation.[5]

Causality Behind Classification: The primary directive for disposal stems from its classification as a halogenated organic compound .[5] Disposal methods, particularly incineration, are specialized for halogenated waste streams to manage the potential formation of acidic gases (like hydrogen fluoride) during thermal decomposition.[6] Co-mingling this waste with non-halogenated streams leads to increased disposal costs and can violate regulatory requirements.[7]

Waste Segregation: The Critical First Step

Proper segregation is the most crucial aspect of chemical waste management. It prevents dangerous reactions, ensures regulatory compliance, and facilitates efficient disposal.

  • Primary Waste Stream: All waste containing this compound must be collected in a container designated for Halogenated Organic Waste .[5][8]

  • Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents. While the oxetane ring is stable under weak acid and alkaline conditions, strong reagents can potentially induce ring-opening or other hazardous reactions.[9] Also, avoid mixing with non-halogenated waste streams.[7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of both liquid waste and contaminated solid materials.

Experimental Protocol: Waste Collection and Handling

A. Personal Protective Equipment (PPE) Before initiating any waste handling, it is mandatory to wear the appropriate PPE to prevent exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[10]

  • Lab Coat: A standard lab coat is required to protect skin and clothing.

B. Preparing the Waste Container

  • Select an Appropriate Container: Use a clean, sealable, and chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. Ensure the container is in good condition with no cracks or leaks.[8]

  • Label the Container: Proper labeling is a critical compliance point.[11] Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[7]

    • The full, unabbreviated chemical name(s) of the contents: "Waste this compound". If in solution, list the solvent as well (e.g., "in Dichloromethane").[8]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

C. Disposing of Liquid Waste

  • Work in a Ventilated Area: Conduct all transfers of liquid waste inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Transfer the Waste: Carefully pour the liquid waste from your experimental flask or container into the prepared, labeled halogenated waste container. Use a funnel to prevent spills.

  • Seal the Container: Securely close the container lid. According to EPA regulations, waste containers must remain closed at all times except when actively adding or removing waste.[11]

D. Disposing of Contaminated Solid Waste

  • Segregate Solid Waste: Items such as used gloves, contaminated weighing paper, pipette tips, and absorbent materials used to clean minor spills are also considered hazardous waste.[12]

  • Use a Designated Container: Collect these materials in a separate, clearly labeled container for solid hazardous waste. This is typically a lined cardboard box or a designated plastic container. The label should read "Hazardous Solid Waste" and list the contaminants.

  • Avoid Sharps: Do not dispose of needles or other sharp objects in a bag or soft-sided container. Use a dedicated sharps container.[13]

E. Storage Pending Pickup

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated SAA.[14] This area should be near the point of generation.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Schedule Pickup: Follow your institution's procedures for having the waste collected by its Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical process for correctly segregating and disposing of waste derived from this compound.

References

A Researcher's Guide to the Safe Handling of 3-(3,5-Difluorophenyl)oxetan-3-ol: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, novel chemical entities such as 3-(3,5-Difluorophenyl)oxetan-3-ol represent both opportunity and the need for rigorous safety protocols. As a Senior Application Scientist, this guide is intended to provide you, our valued research partner, with the essential, immediate safety and logistical information required for handling this compound. Our commitment is to empower your research by ensuring a safe and efficient laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to build a culture of safety and scientific excellence.

Core Safety Directives: A Risk-Based Approach to PPE

The selection of Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is recommended to mitigate the identified potential hazards.

1. Eye and Face Protection: The First Line of Defense

  • Rationale: The potential for serious eye irritation from compounds like Oxetan-3-ol necessitates robust eye protection.[2][5] Accidental splashes can cause significant and lasting damage.

  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound.

  • Enhanced Precaution: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating solutions, a full-face shield must be worn in addition to chemical splash goggles.[6]

2. Hand Protection: Preventing Dermal Exposure

  • Rationale: Fluorinated organic compounds can have variable and sometimes rapid skin absorption rates. Direct contact should always be avoided. The parent compound, Oxetan-3-ol, is a known skin irritant.[2][3][5]

  • Glove Selection: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or Viton® should be considered. Always consult the glove manufacturer's compatibility charts for the specific solvents being used.

  • Double Gloving: For procedures with a higher risk of exposure or when handling the pure compound, wearing two pairs of gloves (double-gloving) is a recommended best practice.[6] This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

3. Body Protection: Shielding Against Contamination

  • Rationale: Protecting street clothes and underlying skin from potential spills and contamination is crucial for preventing chemical exposure.

  • Standard Protocol: A flame-resistant lab coat should be worn at all times and be fully buttoned.[6]

  • For Larger Scale Operations: In instances involving larger quantities of the compound or solutions, a chemical-resistant apron should be worn over the lab coat.

4. Respiratory Protection: Safeguarding Inhalation Routes

  • Rationale: While the volatility of this compound may be low, aerosols can be generated, and related compounds are known to cause respiratory irritation.[1][4][5]

  • Primary Engineering Control: All work with this compound, particularly when handled as a powder or in solution, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill clean-up, respiratory protection will be required. The type of respirator and cartridge must be selected based on a formal risk assessment.

Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Chemical Splash GogglesNitrile Gloves (Double Gloving Recommended)Flame-Resistant Lab CoatWork in a Chemical Fume Hood
High Splash Potential Chemical Splash Goggles & Full Face ShieldNeoprene or Viton® Gloves (Double Gloving)Chemical-Resistant Apron over Lab CoatWork in a Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Full Face ShieldHeavy-Duty Chemical Resistant GlovesChemical-Resistant Suit or ApronAppropriate Respirator (based on assessment)
Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (Outer Pair Last) don2->don3 doff1 1. Gloves (Outer then Inner) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[6]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.

  • Avoidance: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, or vapors.[1]

Spill Management

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.[6] Alert others in the vicinity. Contain the spill with a compatible absorbent material. Collect the absorbed material into a sealed, labeled container for proper waste disposal.[6]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[6]

Waste Disposal

As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[7]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[8][9] This is due to different disposal requirements and costs.

  • Waste Containers: Collect all waste containing this compound, including contaminated consumables, in a designated, clearly labeled, and sealed container for halogenated organic waste.[7][8]

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program.[2][8] Never dispose of this chemical down the drain.[8]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, secure in the knowledge that you are protected and in compliance with established safety standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorophenyl)oxetan-3-OL
Reactant of Route 2
Reactant of Route 2
3-(3,5-Difluorophenyl)oxetan-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.